(R)-(+)-Bupivacaine hydrochloride
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022703 | |
| Record name | Bupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L | |
| Record name | Bupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupivacaine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38396-39-3, 2180-92-9 | |
| Record name | Bupivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38396-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupivacaine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bupivacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bupivacaine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107-108 °C, 107.5 to 108 °C, 107 - 108 °C | |
| Record name | Bupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupivacaine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(+)-Bupivacaine Hydrochloride: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bupivacaine hydrochloride, the dextrorotatory enantiomer of the long-acting local anesthetic bupivacaine, is a subject of significant interest in the fields of pharmacology and drug development. Bupivacaine is clinically used as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. However, research has indicated that the two enantiomers possess different pharmacological and toxicological profiles, with (R)-(+)-bupivacaine being associated with a higher risk of cardiotoxicity.[1][2] This technical guide provides a comprehensive overview of the basic properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis, chiral separation, and biological evaluation.
Core Physicochemical Properties
While extensive data is available for racemic bupivacaine hydrochloride, specific physicochemical properties for the individual enantiomers are less commonly reported. The following tables summarize the available quantitative data for this compound and its related forms.
| Property | Value | Source(s) |
| Chemical Name | (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | [3] |
| Molecular Formula | C₁₈H₂₉ClN₂O | [4] |
| Molecular Weight | 324.9 g/mol | [4] |
| CAS Number | 27262-46-0 | [5] |
Table 1: General Properties of this compound
| Property | Value | Conditions | Source(s) |
| Melting Point | 247-250 °C | Not specified | [6] |
| Specific Optical Rotation ([α]D²⁵) | +12° | c=2, H₂O | [6] |
| pKa | ~8.1 | Racemic mixture | [7] |
| Water Solubility | Soluble | Not specified for enantiomer | [8][9] |
Table 2: Physicochemical Properties of this compound
Note: Some properties like pKa and water solubility are primarily reported for the racemic mixture and are included here for reference, as significant differences between enantiomers for these specific properties are not widely documented in the readily available literature.
Mechanism of Action: A Stereoselective Blockade of Sodium Channels
The primary mechanism of action for bupivacaine and its enantiomers is the blockade of voltage-gated sodium channels in the neuronal membrane.[10] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses, which results in a local anesthetic effect.
(R)-(+)-bupivacaine exhibits stereoselectivity in its interaction with cardiac sodium channels. It is a more potent blocker of the inactivated state of these channels compared to its (S)-(-)-enantiomer.[11] This enhanced blockade of cardiac sodium channels by the (R)-(+)-enantiomer is believed to be a contributing factor to its greater cardiotoxicity.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, chiral separation, and biological evaluation of this compound.
Synthesis of this compound
The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic mixture of a precursor or the use of a chiral starting material. One common method involves the resolution of racemic 2',6'-pipecoloxylidide.[12]
Protocol Overview: Resolution of Racemic 2',6'-Pipecoloxylidide
-
Preparation of Racemic 2',6'-Pipecoloxylidide: This intermediate can be synthesized by reacting 2,6-dimethylaniline with 2-piperidinecarbonyl chloride.
-
Chiral Resolution: The racemic base is treated with a chiral resolving agent, such as a tartaric acid derivative (e.g., L-(-)-dibenzoyltartaric acid), in a suitable solvent (e.g., isopropanol).[1] The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
Isolation of the (R)-enantiomer: The less soluble diastereomeric salt, containing the (R)-enantiomer, is isolated by filtration.
-
Liberation of the Free Base: The isolated salt is treated with a base (e.g., sodium hydroxide) to liberate the free (R)-2',6'-pipecoloxylidide.
-
N-Alkylation: The (R)-2',6'-pipecoloxylidide is then N-alkylated with a butylating agent (e.g., 1-bromobutane) in the presence of a base to yield (R)-(+)-bupivacaine free base.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate this compound.[6]
-
Purification: The final product is purified by recrystallization.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for determining the enantiomeric purity of this compound.
Protocol Overview: Chiral HPLC of Bupivacaine Enantiomers
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase (CSP): A commercially available chiral column is employed. Common choices include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs (e.g., α1-acid glycoprotein).
-
Mobile Phase: The mobile phase composition is optimized for the specific CSP. For polysaccharide-based columns, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For protein-based columns, an aqueous buffer with an organic modifier is common.
-
Sample Preparation: A solution of the bupivacaine hydrochloride sample is prepared in the mobile phase or a compatible solvent.
-
Analysis: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP. The separated enantiomers are detected by UV absorbance, and the enantiomeric excess is calculated from the peak areas.[13]
Evaluation of Sodium Channel Blockade using Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity in cell membranes, providing a powerful tool to study the effects of this compound on sodium channels.
Protocol Overview: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: A suitable cell line expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with a specific sodium channel subtype) or primary neurons are cultured on coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and mounted on a micromanipulator.
-
Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents.
-
Drug Application: this compound is applied to the cell via the perfusion system at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the effect of the drug on channel gating and conductance, including tonic and use-dependent block.
Conclusion
This compound presents a distinct profile from its (S)-(-)-enantiomer and the racemic mixture, particularly concerning its cardiotoxicity. A thorough understanding of its fundamental properties and the application of detailed experimental protocols are essential for researchers and drug development professionals working to develop safer and more effective local anesthetics. The methodologies outlined in this guide provide a framework for the synthesis, purification, and comprehensive biological evaluation of this important chiral molecule. Further research into the specific physicochemical properties of the individual enantiomers will continue to be a valuable contribution to the field.
References
- 1. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | C18H29ClN2O | CID 117964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(+)-BUPIVACAINE HCL | 27262-45-9 [chemicalbook.com]
- 6. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Bupivacaine - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Bupivacaine [drugfuture.com]
- 13. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-(+)-Bupivacaine Hydrochloride: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of (R)-(+)-Bupivacaine hydrochloride, a long-acting local anesthetic. The document details its chemical properties, established synthesis routes with a focus on enantioselectivity, and provides representative experimental protocols. All quantitative data is summarized for clarity, and a logical workflow for its synthesis is presented visually.
Chemical Structure and Identification
This compound is the dextrorotatory enantiomer of the racemic local anesthetic bupivacaine. Chemically, it is an amino-amide anesthetic, a class of compounds known for their stability and reduced potential for allergic reactions compared to ester-type anesthetics[1]. The core structure consists of a pipecolic acid derivative linked to a 2,6-dimethylaniline moiety via an amide bond. The piperidine ring contains the chiral center at the 2-position, leading to the (R) and (S) enantiomers. The terminal amino group within the piperidine ring is N-alkylated with a butyl group[1].
The hydrochloride salt form enhances the solubility of the compound in aqueous solutions, which is crucial for its formulation as an injectable anesthetic.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride[2] |
| Synonyms | Dextrobupivacaine hydrochloride, (+)-Bupivacaine HCl |
| CAS Number | 27262-46-0[2][3] |
| Molecular Formula | C₁₈H₂₉ClN₂O[2] |
| Molecular Weight | 324.89 g/mol |
| InChI | InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1[2] |
| InChIKey | SIEYLFHKZGLBNX-PKLMIRHRSA-N[2] |
| Canonical SMILES | CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl[2] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies:
-
Chiral Resolution: Synthesis of racemic bupivacaine followed by the separation of the (R) and (S) enantiomers.
-
Enantioselective Synthesis: Utilization of a chiral starting material or a chiral catalyst to stereoselectively synthesize the desired (R)-enantiomer.
This guide will focus on a representative enantioselective synthesis route, which is often preferred in pharmaceutical manufacturing to avoid the inefficiencies of resolving racemic mixtures.
Retrosynthetic Analysis
A common retrosynthetic approach for (R)-(+)-Bupivacaine begins with the disconnection of the N-butyl group and the amide bond, leading back to (R)-pipecolic acid and 2,6-dimethylaniline as key precursors.
Synthesis Workflow
The forward synthesis involves two main steps: the formation of the amide bond between (R)-pipecolic acid and 2,6-dimethylaniline to yield (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, followed by the N-alkylation of the piperidine nitrogen with a butyl group. The final step is the formation of the hydrochloride salt.
Experimental Protocols
The following are representative experimental protocols derived from the literature. These are intended for informational purposes and should be adapted and optimized for specific laboratory or manufacturing conditions.
Amide Coupling: Synthesis of (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
This step involves the activation of the carboxylic acid of (R)-pipecolic acid, typically by conversion to an acid chloride, followed by reaction with 2,6-dimethylaniline.
Protocol:
-
(R)-Pipecolic acid is converted to its hydrochloride salt and then reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like toluene to form (R)-pipecoloyl chloride hydrochloride.
-
The resulting acid chloride is then reacted in situ with 2,6-dimethylaniline.
-
The reaction mixture is typically stirred at a controlled temperature to facilitate the amide bond formation.
-
After the reaction is complete, the mixture is worked up by adjusting the pH to isolate the free base of the product.
Table 2: Representative Reaction Conditions for Amide Coupling
| Parameter | Value | Reference |
| Starting Material | (R)-Pipecolic Acid | General Synthesis |
| Reagents | Thionyl Chloride, 2,6-Dimethylaniline | General Synthesis |
| Solvent | Toluene | General Synthesis |
| Temperature | 50-70 °C | General Synthesis |
| Reaction Time | 2-6 hours | General Synthesis |
N-Alkylation: Synthesis of (R)-(+)-Bupivacaine (Free Base)
The secondary amine of the piperidine ring is alkylated using an appropriate butylating agent.
Protocol:
-
(R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
A base, such as potassium carbonate, is added to the mixture.
-
1-Bromobutane is added as the alkylating agent.
-
The reaction is heated to drive the alkylation to completion.
-
Upon completion, the solvent is removed, and the crude product is isolated.
Table 3: Representative Reaction Conditions for N-Alkylation
| Parameter | Value | Reference |
| Starting Material | (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | General Synthesis |
| Reagents | 1-Bromobutane, Potassium Carbonate | General Synthesis |
| Solvent | Acetonitrile or DMF | General Synthesis |
| Temperature | 80-100 °C | General Synthesis |
| Reaction Time | 6-12 hours | General Synthesis |
| Yield | >90% (for the racemic synthesis) | [4] |
Salt Formation: Synthesis of this compound
The final step is the conversion of the free base to its hydrochloride salt to improve its solubility and stability.
Protocol:
-
The crude (R)-(+)-Bupivacaine free base is dissolved in a suitable solvent, such as isopropanol or ethyl acetate.
-
Concentrated hydrochloric acid is added dropwise to the solution until the pH is acidic (typically pH 2.5-3.5).
-
The hydrochloride salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Recrystallization from a suitable solvent system can be performed to achieve high purity.
Table 4: Representative Conditions for Salt Formation and Purification
| Parameter | Value | Reference |
| Starting Material | (R)-(+)-Bupivacaine (Free Base) | [5] |
| Reagent | Hydrochloric Acid | [5] |
| Solvent | Isopropanol or Ethyl Acetate | [5] |
| Purification | Recrystallization | [5] |
| Final Purity | >99% | [5] |
| Enantiomeric Excess | >99% | [5] |
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
Table 5: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Appearance | White crystalline powder | [6] |
| Melting Point | Approximately 247-250 °C | [7] |
| Solubility | Soluble in water and ethanol | [6] |
| Specific Optical Rotation [α]D²⁵ | +12° (c=2, H₂O) | [7] |
| ¹H NMR | Spectra available for bupivacaine hydrochloride | [8] |
| UV λmax | 262 nm (in 0.2 N H₂SO₄) with a shoulder at 271 nm | [1] |
Conclusion
The synthesis of this compound is a well-established process that can be achieved through enantioselective routes to ensure high optical purity. The key steps involve the formation of an amide bond between a chiral pipecolic acid derivative and 2,6-dimethylaniline, followed by N-alkylation and salt formation. Careful control of reaction conditions and purification procedures are essential to obtain a final product that meets the stringent requirements for pharmaceutical use. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important local anesthetic.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]
- 8. bupivacaine hydrochloride(18010-40-7) 1H NMR [m.chemicalbook.com]
The Stereoisomerism of Bupivacaine: An In-depth Technical Guide on its Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bupivacaine, a widely utilized long-acting local anesthetic, is a chiral molecule that exists as a racemic mixture of two enantiomers: levobupivacaine (S-(-)-bupivacaine) and dextrobupivacaine (R-(+)-bupivacaine). While possessing identical chemical formulas, these stereoisomers exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles, which have profound clinical implications. This technical guide provides a comprehensive overview of the stereoisomerism of bupivacaine, focusing on the differential anesthetic and toxicological properties of its enantiomers. Key quantitative data are summarized in comparative tables, and detailed methodologies for seminal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction to Stereoisomerism in Bupivacaine
Bupivacaine's structure contains an asymmetric carbon atom in the piperidine ring, which gives rise to its stereoisomeric properties. The racemic mixture, commercially available for decades, contains equal proportions of levobupivacaine and dextrobupivacaine.[1] The spatial arrangement of atoms around this chiral center dictates the interaction of each enantiomer with its biological targets, primarily voltage-gated sodium channels, leading to stereoselective differences in both desired anesthetic effects and adverse events. The recognition of the differential toxicity of the enantiomers, particularly the greater cardiotoxicity associated with dextrobupivacaine, spurred the development and clinical introduction of the pure S-(-)-enantiomer, levobupivacaine, as a safer alternative.[2][3]
Comparative Pharmacodynamics and Potency
The primary mechanism of action of bupivacaine is the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and results in a loss of sensation. The potency of the bupivacaine enantiomers in blocking these channels is a subject of stereoselectivity.
Anesthetic Potency
While both enantiomers are effective local anesthetics, studies have shown subtle differences in their potency. Some research suggests that dextrobupivacaine is slightly more potent in its anesthetic action. However, in clinical practice, levobupivacaine and racemic bupivacaine are often considered to be of similar anesthetic potency for various regional anesthesia techniques, including epidural and peripheral nerve blocks.
Toxicity: Cardiotoxicity and Neurotoxicity
The most significant clinical difference between the bupivacaine enantiomers lies in their toxicity profiles. Dextrobupivacaine is demonstrably more cardiotoxic and neurotoxic than levobupivacaine.
Cardiotoxicity: Accidental intravascular injection of bupivacaine can lead to severe cardiovascular collapse, characterized by arrhythmias and myocardial depression. This cardiotoxicity is primarily attributed to the R-(+)-enantiomer, which has a higher affinity for and slower dissociation from cardiac sodium channels compared to the S-(-)-enantiomer.[4] This leads to a more pronounced and persistent blockade of cardiac conduction.
Neurotoxicity: Similarly, dextrobupivacaine exhibits greater central nervous system (CNS) toxicity. Symptoms of CNS toxicity can range from lightheadedness and tinnitus to seizures and coma.
The following table summarizes the comparative toxicity and potency of bupivacaine stereoisomers.
| Parameter | Levobupivacaine (S-(-)-Bupivacaine) | Dextrobupivacaine (R-(+)-Bupivacaine) | Racemic Bupivacaine | Reference(s) |
| Relative Cardiotoxicity | Lower | Higher | Intermediate | [2][4] |
| Relative Neurotoxicity | Lower | Higher | Intermediate | [1] |
| LD50 (Intravenous, mice) | Higher than racemic | Lower than racemic | 6-8 mg/kg | [5] |
| IC50 for Tonic Block of Na+ Channels (TTXs, rat DRG neurons) | More Potent | Less Potent | 13 µM | |
| IC50 for Tonic Block of Na+ Channels (TTXr, rat DRG neurons) | More Potent | Less Potent | 32 µM |
Comparative Pharmacokinetics
The pharmacokinetic properties of bupivacaine are also stereoselective, influencing the systemic exposure and, consequently, the risk of toxicity. These differences are largely attributed to variations in plasma protein binding.
| Pharmacokinetic Parameter | Levobupivacaine (S-(-)-Bupivacaine) | Dextrobupivacaine (R-(+)-Bupivacaine) | Reference(s) |
| Plasma Protein Binding | >97% | ~95% | |
| Unbound Fraction in Plasma | Lower (4.5 ± 2.1 %) | Higher (6.6 ± 3.0 %) | [1] |
| Total Plasma Clearance | Higher | Lower | [1] |
| Unbound Plasma Clearance | Higher (8.71 ± 4.27 L/min) | Lower (7.26 ± 3.60 L/min) | [1] |
| Volume of Distribution at Steady State (Vss) | Lower (54 ± 20 L) | Higher (84 ± 29 L) | [1] |
| Terminal Half-life (t1/2) | Shorter (157 ± 77 min) | Longer (210 ± 95 min) | [1] |
Signaling Pathways in Bupivacaine Cardiotoxicity
Recent research has elucidated the involvement of specific signaling pathways in bupivacaine-induced cardiotoxicity, extending beyond simple sodium channel blockade. Bupivacaine has been shown to disrupt insulin signaling and cellular energy homeostasis through its effects on the Akt and 5' adenosine monophosphate-activated protein kinase (AMPK) pathways.
Caption: Signaling pathway of bupivacaine-induced cardiotoxicity.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of bupivacaine stereoisomerism.
Chiral Separation of Bupivacaine Enantiomers
Methodology: High-Performance Liquid Chromatography (HPLC)
A common method for separating bupivacaine enantiomers is HPLC using a chiral stationary phase (CSP).
-
System: An HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact composition is optimized for the specific CSP.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where bupivacaine absorbs, typically around 210 nm.
-
Sample Preparation: Bupivacaine samples are dissolved in the mobile phase or a compatible solvent.
-
Analysis: The retention times of the S-(-) and R-(+)-enantiomers will differ, allowing for their separation and quantification.
Caption: Experimental workflow for chiral separation of bupivacaine.
In Vitro Assessment of Cardiotoxicity
Methodology: Whole-Cell Patch-Clamp on Isolated Cardiomyocytes
This technique allows for the direct measurement of the effects of bupivacaine enantiomers on cardiac ion channels.
-
Cell Preparation: Isolate ventricular myocytes from an animal model (e.g., guinea pig or rat) via enzymatic digestion.
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a single cardiomyocyte.
-
-
Solutions:
-
External Solution (Tyrode's solution): Mimics the extracellular environment.
-
Internal Solution (pipette solution): Mimics the intracellular environment.
-
-
Drug Application: Perfuse the cardiomyocyte with the external solution containing known concentrations of levobupivacaine, dextrobupivacaine, or racemic bupivacaine.
-
Voltage-Clamp Protocol: Apply a series of voltage steps to elicit and measure specific ion currents (e.g., sodium current, INa). Protocols are designed to assess tonic and use-dependent block.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of channel block. Fit concentration-response data to the Hill equation to calculate the IC50 value for each enantiomer.
In Vivo Assessment of Nerve Block
Methodology: Rat Sciatic Nerve Block Model
This model is used to evaluate the anesthetic efficacy and duration of action of bupivacaine stereoisomers.
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane).
-
Nerve Block Procedure:
-
Identify the sciatic notch.
-
Insert a needle connected to a nerve stimulator to locate the sciatic nerve (indicated by motor response, e.g., paw twitching).
-
Inject a defined volume and concentration of the test solution (levobupivacaine, dextrobupivacaine, or racemic bupivacaine) around the nerve.
-
-
Assessment of Sensory Block:
-
Hot Plate Test or Hargreaves Test: Measure the latency of paw withdrawal from a thermal stimulus. An increased latency indicates sensory blockade.
-
-
Assessment of Motor Block:
-
Grip Strength Test: Measure the force with which the rat grips a wire mesh. A decrease in grip strength indicates motor blockade.
-
-
Data Collection: Record the onset time, duration, and intensity of both sensory and motor block at regular intervals until the effects have completely resolved.
Caption: Experimental workflow for in vivo assessment of nerve block.
Clinical Significance and Future Directions
The stereospecific differences in the pharmacologic profile of bupivacaine enantiomers have significant clinical implications. The development of levobupivacaine represents a successful application of chiral chemistry to improve drug safety. By isolating the less toxic S-(-)-enantiomer, a local anesthetic with a similar efficacy to racemic bupivacaine but with a significantly improved safety margin has been made available to clinicians.
Future research in this area may focus on:
-
Further elucidating the molecular mechanisms underlying the stereoselective toxicity of bupivacaine.
-
Investigating the potential clinical advantages of enantiomerically pure formulations in specific patient populations or for specific regional anesthetic techniques.
-
Developing novel drug delivery systems that can further enhance the safety and efficacy of long-acting local anesthetics.
Conclusion
The study of bupivacaine's stereoisomerism provides a compelling example of how chirality can profoundly influence the clinical performance of a drug. The differential toxicity of levobupivacaine and dextrobupivacaine underscores the importance of considering stereochemistry in drug design and development. For researchers and clinicians, a thorough understanding of these differences is paramount for optimizing patient safety and therapeutic outcomes in regional anesthesia. The continued investigation into the stereoselective properties of local anesthetics holds promise for the development of even safer and more effective pain management strategies.
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 5. benchchem.com [benchchem.com]
The Pharmacological Profile of Dextrobupivacaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrobupivacaine is the (R)-(+)-enantiomer of the long-acting local anesthetic bupivacaine. As a member of the amino-amide class of local anesthetics, its primary mechanism of action is the reversible blockade of sodium channels in neuronal cell membranes, which prevents the generation and conduction of nerve impulses. This guide provides an in-depth technical overview of the pharmacological profile of dextrobupivacaine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and anesthesia research.
Pharmacodynamics
The principal pharmacodynamic effect of dextrobupivacaine is the dose-dependent inhibition of voltage-gated sodium channels. This interaction is stereoselective, with dextrobupivacaine exhibiting a higher potency for blocking cardiac sodium channels compared to its S(-)-enantiomer, levobupivacaine. This stereoselectivity is a critical factor in the differential cardiotoxicity observed between the enantiomers.
Table 1: Pharmacodynamic Parameters of Bupivacaine Enantiomers
| Parameter | Dextrobupivacaine (R)-(+) | Levobupivacaine (S)-(-) | Racemic Bupivacaine | Test System |
| Sodium Channel Affinity (Inactivated State) | ||||
| Apparent Affinity (Kd) | 2.9 µmol/L[1] | 4.8 µmol/L[1] | - | Guinea pig ventricular myocytes[1] |
| Sodium Channel Blockade (Tonic/Resting State) | ||||
| IC50 | - | - | 178 ± 8 µM[2] | ND7/23 neuroblastoma cells[2] |
| Sodium Channel Binding | ||||
| Batrachotoxin Displacement (Stereopotency Ratio R:S) | 3 | 1 | - | Rat brain synaptosomes |
| Cardiac Sodium Channel (Nav1.5) Blockade | ||||
| IC50 | - | - | 4.51 µmol/L[3] | Xenopus oocytes expressing Nav1.5[3] |
Pharmacokinetics
The pharmacokinetic profile of dextrobupivacaine is characterized by its high degree of protein binding and extensive hepatic metabolism. Differences in the clearance and volume of distribution between the enantiomers of bupivacaine have been observed.
Table 2: Pharmacokinetic Properties of Bupivacaine Enantiomers
| Parameter | Dextrobupivacaine (R)-(+) | Levobupivacaine (S)-(-) | Racemic Bupivacaine | Species |
| Plasma Protein Binding | ~95% | >97%[4] | ~95% | Human |
| Total Plasma Clearance | 0.395 ± 0.076 L/min[5] | 0.317 ± 0.067 L/min[5] | 9.5 ± 4.5 ml/min/kg (short infusion)[6] | Human[5], Dog[6] |
| Volume of Distribution at Steady State (Vss) | 84 ± 29 L[5] | 54 ± 20 L[5] | - | Human[5] |
| Elimination Half-life (t1/2β) | 210 ± 95 min[5] | 157 ± 77 min[5] | 53 ± 13 min (short infusion)[6] | Human[5], Dog[6] |
| Major Metabolizing Enzyme | CYP3A4[7] | CYP3A4 | CYP3A4[7] | Human |
| Apparent Km (for PPX formation) | - | - | 125 µM[7] | Human Liver Microsomes[7] |
| Apparent Vmax (for PPX formation) | - | - | 4.78 nmol/min/mg protein[7] | Human Liver Microsomes[7] |
Toxicology
The primary concern with dextrobupivacaine is its dose-related systemic toxicity, which manifests as central nervous system (CNS) and cardiovascular system (CVS) effects. Dextrobupivacaine is recognized as being more cardiotoxic than levobupivacaine.
Table 3: Toxicological Data for Bupivacaine
| Parameter | Value | Species | Route of Administration |
| Median Lethal Dose (LD50) | 58.7 mg/kg[8] | Mouse | Intraperitoneal |
| Median Convulsant Dose (CD50) | 57.7 mg/kg[8] | Mouse | Intraperitoneal |
| Lethal Dose in 50% of Animals (LD50) | 30 mg/kg[9] | Adult Rat | - |
| Neurotoxicity | Concentration-dependent cytotoxicity in SH-SY5Y cells[10] | Human (in vitro) | - |
| Cardiotoxicity | Higher potency for blocking cardiac sodium channels than levobupivacaine[1] | Guinea pig (in vitro) | - |
Experimental Protocols
In Vivo Assessment of Local Anesthetic Duration: Rat Sciatic Nerve Block Model
Objective: To determine the duration and intensity of sensory and motor nerve blockade produced by dextrobupivacaine.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.[11][12]
-
Anesthesia: The procedure can be performed with or without light anesthesia, depending on the protocol. For unanesthetized animals, acclimatization to handling is crucial.[12]
-
Nerve Block Procedure:
-
The rat is placed in a prone position.
-
A nerve stimulator is used to locate the sciatic nerve at the sciatic notch.[11]
-
A needle connected to the stimulator is advanced until a motor response (e.g., paw twitch) is elicited at a low current (e.g., 0.2 mA).[11]
-
A specific volume (e.g., 0.1-0.2 mL) of the dextrobupivacaine solution at various concentrations is injected.[11][12]
-
-
Assessment of Motor Block:
-
Assessment of Sensory Block:
-
Data Analysis:
-
The onset, duration, and intensity of motor and sensory block are recorded at regular intervals until full recovery.
-
The area under the curve (AUC) for the block intensity versus time is calculated to quantify the overall effect.[11]
-
In Vitro Electrophysiology: Whole-Cell Voltage Clamp of Sodium Channels
Objective: To characterize the state-dependent blockade of voltage-gated sodium channels by dextrobupivacaine.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or a neuronal cell line (e.g., ND7/23) stably expressing the desired sodium channel subtype (e.g., Nav1.5) are used.[2][13]
-
Electrophysiological Recording:
-
Voltage Protocols:
-
Tonic Block (Resting State): Holding the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state, and applying brief depolarizing pulses to elicit sodium currents before and after drug application.[2]
-
Use-Dependent Block (Open/Inactivated State): Applying a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) to assess the cumulative block of channels that are cycling through the open and inactivated states.[2]
-
Inactivated State Block: Holding the membrane at various depolarized potentials to inactivate a proportion of the channels and then applying a test pulse to measure the remaining current.
-
-
Data Analysis:
-
The peak sodium current amplitude is measured before and after the application of various concentrations of dextrobupivacaine.
-
Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each channel state.[2]
-
In Vitro Neurotoxicity Assay: Human Neuroblastoma (SH-SY5Y) Cell Model
Objective: To assess the cytotoxic and apoptotic effects of dextrobupivacaine on neuronal cells.
Methodology:
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in appropriate media.[10][14]
-
Drug Exposure: Cells are exposed to a range of dextrobupivacaine concentrations for a defined period (e.g., 24 hours).[15]
-
Cell Viability Assessment:
-
MTT Assay: The metabolic activity of viable cells is quantified by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[10]
-
LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured as an indicator of cytotoxicity.[14]
-
-
Apoptosis Assessment:
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
The concentration of dextrobupivacaine that causes 50% cell death (LD50) is determined.[10]
-
Apoptotic activity is quantified and compared across different drug concentrations.
-
In Vitro Metabolism Assay: CYP3A4 Enzyme Kinetics
Objective: To determine the kinetic parameters (Km and Vmax) of dextrobupivacaine metabolism by cytochrome P450 3A4.
Methodology:
-
Enzyme Source: Human liver microsomes are used as the source of CYP3A4 enzymes.[7]
-
Incubation:
-
Microsomes are incubated with varying concentrations of dextrobupivacaine in the presence of an NADPH-generating system to initiate the metabolic reaction.[7]
-
-
Metabolite Quantification:
-
The reaction is stopped after a specific time, and the formation of the major metabolite, pipecolylxylidine (PPX), is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
-
Data Analysis:
-
The rate of metabolite formation is plotted against the substrate (dextrobupivacaine) concentration.
-
The Michaelis-Menten equation is fitted to the data to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).[7]
-
Visualizations
Signaling Pathway: Dextrobupivacaine Blockade of Voltage-Gated Sodium Channel
Caption: Dextrobupivacaine's state-dependent blockade of the voltage-gated sodium channel.
Experimental Workflow: In Vivo Sciatic Nerve Block in Rats
Caption: Workflow for assessing dextrobupivacaine's efficacy in a rat sciatic nerve block model.
Metabolic Pathway: Dextrobupivacaine Metabolism
References
- 1. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the enantiomers of bupivacaine following intravenous administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of bupivacaine after short and prolonged infusions in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of (R)-(+)-Bupivacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupivacaine, a long-acting amide local anesthetic, has been a cornerstone of regional anesthesia for decades. Initially introduced as a racemic mixture, subsequent research has unveiled significant stereoselective differences in both efficacy and toxicity between its enantiomers. This technical guide provides a comprehensive overview of the discovery, development, and pharmacology of the (R)-(+)-enantiomer of bupivacaine hydrochloride, also known as dextrobupivacaine. Particular focus is placed on its synthesis, chiral separation, pharmacological properties, and the mechanisms underlying its pronounced cardiotoxicity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and anesthetic pharmacology.
Introduction: The Significance of Chirality in Bupivacaine
Bupivacaine possesses a single chiral center, resulting in the existence of two stereoisomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine.[1] While the racemic mixture has been widely used clinically, preclinical and clinical studies have demonstrated that the bulk of the central nervous system and cardiovascular toxicity resides with the (R)-(+)-isomer.[1][2] This discovery spurred the development of enantiomerically pure formulations, most notably levobupivacaine, the (S)-(-)-enantiomer, which offers a wider safety margin.[2][3] Understanding the distinct properties of (R)-(+)-bupivacaine is crucial for appreciating the rationale behind the development of single-enantiomer local anesthetics and for ongoing research into safer and more effective pain management agents.
Synthesis and Chiral Separation
The preparation of enantiomerically pure (R)-(+)-bupivacaine hydrochloride can be achieved through two primary strategies: stereoselective synthesis or resolution of the racemic mixture.
Synthetic Pathways
Several synthetic routes to bupivacaine have been described, typically involving the acylation of 2,6-dimethylaniline with a derivative of pipecolic acid, followed by N-alkylation. One common pathway starts from 2-piperidinecarboxylic acid.[4]
A general synthetic scheme is as follows:
-
Protection of the amine group of 2-piperidinecarboxylic acid: This is often achieved using a protecting group like carbobenzyloxy (Cbz).[4]
-
Condensation with 2,6-dimethylaniline: The protected pipecolic acid is activated and then reacted with 2,6-dimethylaniline to form the amide linkage.[4]
-
Deprotection: The protecting group is removed to yield the piperidine amide intermediate.[4]
-
N-alkylation: The secondary amine of the piperidine ring is alkylated with a butyl halide (e.g., bromo-n-butane) to yield bupivacaine.[4]
-
Salt Formation: The free base is then converted to the hydrochloride salt.
For the stereoselective synthesis of (R)-(+)-bupivacaine, an enantiomerically pure starting material, such as (R)-pipecolic acid, would be utilized.
Chiral Separation
The resolution of racemic bupivacaine is a common method to obtain the pure enantiomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical techniques for this purpose.
This protocol is based on methods described for the separation of bupivacaine enantiomers on a chiral stationary phase.[5][6]
-
Objective: To separate (R)-(+)- and (S)-(-)-bupivacaine enantiomers from a racemic mixture.
-
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiral-AGP or Kromasil® CHI-TBB)[5][6]
-
Racemic bupivacaine hydrochloride standard
-
Mobile phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol. For basic compounds, an amine modifier like diethylamine (0.1% v/v) may be added.[7]
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve the racemic bupivacaine hydrochloride standard in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm).[5]
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification. The less-retained enantiomer on a Kromasil® CHI-TBB column is R-(+)-bupivacaine.[5]
-
This protocol is based on the partial-filling technique using a chiral selector.[8]
-
Objective: To achieve rapid enantioseparation of bupivacaine.
-
Materials:
-
Capillary electrophoresis instrument with a UV detector.
-
Fused silica capillary.
-
Chiral selector: Human serum albumin (HSA) or a cyclodextrin derivative.[8][9]
-
Background electrolyte (BGE): e.g., 50 mM Tris buffer at pH 8.[8]
-
Dynamic capillary coating agent: e.g., cetyltrimethylammonium bromide (CTAB).[8]
-
-
Procedure:
-
Prepare the BGE and the chiral selector solution.
-
Condition the capillary with sodium hydroxide, water, and then the coating agent (CTAB).
-
Introduce a short plug of the chiral selector solution into the capillary (partial-filling).
-
Inject the sample of racemic bupivacaine.
-
Apply a high voltage (e.g., 25 kV) for separation.[8]
-
Detect the enantiomers as they migrate past the detector window. The differential interaction with the chiral selector leads to different migration times.
-
Pharmacological Properties and Mechanism of Action
Bupivacaine, including its (R)-(+)-enantiomer, exerts its local anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane.[10] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a reversible blockade of nerve conduction and a loss of sensation in the innervated area.
Signaling Pathway of Local Anesthesia
The primary mechanism of action involves the blockade of voltage-gated sodium channels.
Caption: Mechanism of action of (R)-(+)-Bupivacaine on nerve impulse transmission.
Stereoselective Potency
While both enantiomers are active as local anesthetics, there are subtle differences in their potency depending on the experimental conditions. In vitro studies have shown that (R)-(+)-bupivacaine can be more potent than the (S)-(-)-enantiomer in certain assays. For example, in competitive batrachotoxin displacement assays, the stereopotency ratio of R:S is approximately 3:1.[11][12] However, for the inhibition of Na+ currents, the relative potency depends on the membrane potential, with the R-enantiomer being more potent at depolarized potentials.[11][12] In vivo studies in animal models, however, have generally shown only modest or no significant differences in anesthetic potency between the enantiomers.[11][12]
| Parameter | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Racemic Bupivacaine | Reference |
| Batrachotoxin Displacement (Stereopotency Ratio R:S) | 3 | 1 | - | [11][12] |
| Na+ Current Inhibition (Depolarized Membrane) | More potent | Less potent | - | [11][12] |
| Na+ Current Inhibition (Hyperpolarized Membrane) | Less potent | More potent | - | [11][12] |
| In vivo Sciatic Nerve Block (Peak Analgesia Ratio R:S) | ~1.2-1.3 | 1 | - | [11][12] |
Table 1: Comparative Potency of Bupivacaine Enantiomers.
Cardiotoxicity of (R)-(+)-Bupivacaine
The most significant difference between the bupivacaine enantiomers lies in their toxicity profile, particularly cardiotoxicity. (R)-(+)-bupivacaine is demonstrably more cardiotoxic than (S)-(-)-bupivacaine.[13][14][15]
Mechanism of Cardiotoxicity
The cardiotoxicity of bupivacaine is primarily due to its effects on cardiac ion channels and mitochondrial function.
-
Cardiac Sodium Channel Blockade: (R)-(+)-bupivacaine exhibits a higher affinity and a more potent blocking effect on the inactivated state of cardiac sodium channels compared to the (S)-(-)-enantiomer.[13][14] This stereoselective interaction leads to a more pronounced depression of cardiac conduction, which can manifest as arrhythmias, atrioventricular block, and QRS widening.[16]
-
Mitochondrial Dysfunction: Bupivacaine can impair mitochondrial energy metabolism by inhibiting acylcarnitine exchange and acting as an uncoupler between oxygen consumption and ATP synthesis.[17][18] This leads to a depletion of cellular energy reserves, contributing to myocardial depression.
References
- 1. Extradural S(-)-bupivacaine: comparison with racemic RS-bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.uni-luebeck.de [research.uni-luebeck.de]
- 13. ahajournals.org [ahajournals.org]
- 14. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.wfsahq.org [resources.wfsahq.org]
- 17. Bupivacaine Induced Cardiac Toxicity Mimicking an Acute Non-ST Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Possible Mechanisms Underlying Epinephrine Worsens Bupivacaine Induced Cardiac Toxicity - MedCrave online [medcraveonline.com]
The Chiral Switch: A Technical Examination of (R)-(+)-Bupivacaine Hydrochloride and the Development of Levobupivacaine
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
The local anesthetic bupivacaine, widely used for its potent and long-lasting effects, was historically administered as a racemic mixture of its two enantiomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine (levobupivacaine). However, reports of severe cardiotoxicity and neurotoxicity associated with racemic bupivacaine prompted intensive investigation into the stereoselective properties of its isomers. This technical guide details the discovery process that identified (R)-(+)-bupivacaine as the primary contributor to this toxicity and led to the development of levobupivacaine as a safer clinical alternative. We present a comprehensive comparison of the two enantiomers, including quantitative data on their physicochemical, pharmacokinetic, and pharmacodynamic properties. Furthermore, we provide detailed experimental protocols that were instrumental in elucidating their differential effects and diagrams of key biological pathways and developmental workflows.
Introduction: The Problem of Racemic Bupivacaine Toxicity
Bupivacaine was introduced as a long-acting amide local anesthetic and became a clinical mainstay. However, its use was shadowed by a narrow therapeutic index, with accidental intravascular injection leading to severe central nervous system (CNS) and cardiovascular system (CVS) toxicity, including convulsions, arrhythmias, and cardiac arrest, which were often refractory to resuscitation.[1][2] Initial pharmacological research treated the racemic mixture as a single entity. The turning point came with the growing understanding of stereochemistry in drug action, which posited that enantiomers, despite being chemically similar, could have vastly different interactions with chiral biological receptors, leading to different efficacy and toxicity profiles.[3][4] This hypothesis triggered the pivotal research into bupivacaine's isomers, ultimately leading to a "chiral switch"—the development of a single-enantiomer drug, levobupivacaine, to improve safety.[3][5]
Discovery and Development of Levobupivacaine
The journey from a toxic racemate to a safer enantiopure drug followed a logical, evidence-based pathway. The development was driven by the hypothesis that the toxicity of racemic bupivacaine was enantioselective.
Comparative Data: (R)-(+)-Bupivacaine vs. Levobupivacaine
The following tables summarize the quantitative differences between the two enantiomers. (R)-(+)-Bupivacaine is also known as dextrobupivacaine.
Table 1: Physicochemical Properties
| Property | (R)-(+)-Bupivacaine | Levobupivacaine (S)-(-)- | Racemic Bupivacaine |
| Molecular Formula | C₁₈H₂₈N₂O | C₁₈H₂₈N₂O | C₁₈H₂₈N₂O |
| Molecular Weight | 288.43 g/mol | 288.43 g/mol | 288.43 g/mol |
| pKa | ~8.1 | ~8.1 | 8.1[6][7] |
| logP (Octanol/Water) | 3.41 | 3.41 | 3.41[7] |
| Specific Rotation [α]D | +12° (c=2, H₂O) | -12° (c=2, H₂O) | 0° |
Table 2: Comparative Pharmacokinetics
| Parameter | (R)-(+)-Bupivacaine | Levobupivacaine (S)-(-)- | Notes |
| Plasma Protein Binding | Lower affinity | Higher affinity | (R)-enantiomer has a higher unbound fraction (10.84%) vs. the (S)-isomer (6.29%).[4] |
| Volume of Distribution (Vd) | Significantly higher | Significantly lower | Contributes to lower plasma concentrations of levobupivacaine.[8] |
| Clearance (CL) | Higher | Lower | (S)-bupivacaine is more intensively metabolized, primarily via dealkylation.[4][8] |
Table 3: Comparative Pharmacodynamics & Potency
| Parameter | (R)-(+)-Bupivacaine | Levobupivacaine (S)-(-)- | Notes |
| Anesthetic Potency | Slightly higher or similar | Slightly lower or similar | Potency ratios vary by model. Racemic bupivacaine is often found to be slightly more potent than levobupivacaine.[8][9] |
| Motor Block | Often more intense/prolonged | Less intense/shorter duration | Levobupivacaine's reduced motor block can be clinically advantageous for early ambulation.[1] |
| Vasoconstriction | Weakest effect | Strong vasoconstrictive effect | This property of levobupivacaine can reduce systemic absorption and prolong local action.[4] |
Table 4: Comparative Toxicity
| Parameter | (R)-(+)-Bupivacaine | Levobupivacaine (S)-(-)- | Racemic Bupivacaine | Notes |
| IV LD₅₀ | More toxic | Less toxic | - | LD₅₀ values are 30-40% lower for R(+)-bupivacaine in animal models.[10] |
| Convulsive Dose (CD₅₀) | Lower | Higher | 85 mg (sheep)[8] | Intravenous levobupivacaine convulsive dose in sheep is 103 mg, significantly higher than the racemate.[8] |
| Cardiotoxicity | High | Low | Moderate-High | The primary driver for the development of levobupivacaine.[3] |
| Na+ Channel Block (Inactivated State) | Higher potency, faster binding | Lower potency, slower binding | - | Key mechanism for differential cardiotoxicity. |
Mechanism of Action and Toxicity Pathway
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, which prevents the propagation of action potentials. However, the stereoselective interaction with cardiac ion channels is the basis for the differential toxicity.
(R)-(+)-bupivacaine has a significantly higher affinity and a faster binding rate for inactivated cardiac sodium channels compared to levobupivacaine. During the long plateau phase of the cardiac action potential, many sodium channels are in this inactivated state. The potent blockade by (R)-(+)-bupivacaine leads to a pronounced depression of cardiac conductivity and contractility, predisposing to re-entrant arrhythmias and cardiovascular collapse.
Key Experimental Protocols
The differentiation between (R)-(+)-bupivacaine and levobupivacaine relied on several key experimental techniques.
Chiral Resolution of Racemic Bupivacaine
-
Objective: To separate the (R)-(+)- and (S)-(-)-enantiomers from the racemic bupivacaine mixture for individual testing.
-
Methodology: Crystallization of Diastereomeric Salts.[11]
-
Salt Formation: Racemic bupivacaine free base is dissolved in a suitable solvent (e.g., acetone). A chiral resolving agent, such as L-(+)-tartaric acid or L-(–)-dibenzoyl tartaric acid, is added to the solution.[10][12] The acidic resolving agent reacts with the basic enantiomers of bupivacaine to form a pair of diastereomeric salts [(R)-bupivacaine-(L)-tartrate and (S)-bupivacaine-(L)-tartrate].
-
Selective Crystallization: Diastereomers have different physical properties, including solubility. Due to these differences, one of the diastereomeric salts will precipitate out of the solution preferentially under controlled temperature conditions. For example, the (R)-bupivacaine salt may be less soluble and crystallize first.
-
Separation: The precipitated salt is separated from the solution by filtration.
-
Liberation of Enantiomer: The pure diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid, liberating the pure enantiomer (e.g., (R)-(+)-bupivacaine free base). The corresponding process is then applied to the remaining solution to isolate the other enantiomer.
-
Purity Analysis: The enantiomeric excess (ee) of the final product is confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy with a chiral solvating agent.[13]
-
Whole-Cell Voltage Clamp Electrophysiology
-
Objective: To measure the inhibitory effects of each enantiomer on specific ion channels (e.g., Na⁺ channels) in isolated cells.
-
Methodology:
-
Preparation: Isolated single cells (e.g., guinea pig ventricular myocytes or cultured neuroendocrine cells) are placed in a recording chamber with an external physiological salt solution.[14][15]
-
Pipette & Seal: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the cell's cytosol, is pressed against the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The amplifier holds the cell's membrane potential at a constant "holding potential" (e.g., -80 mV). The experimenter then applies a series of voltage steps (the "voltage protocol") to activate, open, and inactivate the ion channels of interest.
-
Data Acquisition: The current that the amplifier must inject to keep the voltage constant is measured. This current is equal in magnitude and opposite in sign to the current flowing through the ion channels.
-
Drug Application: The external solution is exchanged for one containing a known concentration of either (R)-(+)-bupivacaine or levobupivacaine. The voltage protocol is repeated, and the reduction in ionic current is measured to determine the degree of channel block, binding kinetics, and state-dependency (by altering the voltage protocol).[16][17]
-
In Vivo Toxicity and Potency Assessment (Animal Models)
-
Objective: To determine the systemic toxicity (CD₅₀, LD₅₀) and local anesthetic potency/duration of each enantiomer in a living organism.
-
Methodology:
-
Animal Model: Conscious animals, such as sheep, dogs, or rats, are typically used.[8][18][19]
-
Toxicity (IV Infusion): An intravenous line is established. The local anesthetic enantiomer is infused at a constant rate. The animal is observed continuously for signs of CNS toxicity (e.g., seizures) and CVS toxicity (e.g., arrhythmias, hypotension via arterial line). The cumulative dose required to produce the first sign of seizure is recorded as the convulsive dose (CD). In terminal experiments, the dose required to cause circulatory collapse is the lethal dose (LD).
-
Potency (Peripheral Nerve Block): A specific peripheral nerve (e.g., the sciatic nerve in a rat) is located.[19] A fixed volume of the local anesthetic solution is injected perineurally.
-
Assessment of Block:
-
Sensory Block: Assessed by measuring the response to a noxious stimulus (e.g., thermal stimulus or pinprick) in the nerve's distribution at set time intervals. The time from injection to loss of response is the onset time, and the time to return of sensation is the duration.
-
Motor Block: Assessed by observing motor function (e.g., paw withdrawal, ability to stand).
-
-
Dose-Response Analysis: The experiment is repeated with different concentrations of the anesthetic to determine the median effective dose (ED₅₀) for a successful block.[9][20]
-
Conclusion
The development of levobupivacaine is a landmark example of rational drug design based on the principles of stereopharmacology. Rigorous preclinical and clinical investigation demonstrated that the (S)-(-)-enantiomer, levobupivacaine, retains the desired anesthetic properties of the racemic mixture while significantly reducing the risk of life-threatening cardiotoxicity attributed to the (R)-(+)-enantiomer.[8][21] This "chiral switch" provided clinicians with a safer long-acting local anesthetic, improving patient safety in regional anesthesia. This guide underscores the critical importance of evaluating the individual enantiomers of chiral drugs, as clinically significant differences in safety and efficacy are often masked in the racemic mixture.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. mdpi.com [mdpi.com]
- 5. Levobupivacaine – Chiralpedia [chiralpedia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative potencies of bupivacaine, levobupivacaine, and ropivacaine for neonatal spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2001076599A1 - Process of making racemic bupivacaine's enantiomers, levobupivacaine's pharmaceutical compositions, levobupivacaine's pharmaceutical compositions formulated on its free base form or its pharmaceutical acceptable salts and use of levobupivacaine's pharmaceutical compositions formulated on its free base form - Google Patents [patents.google.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct enantiomeric purity determination of the chiral anesthetic drug bupivacaine by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. Local anesthetics disrupt energetic coupling between the voltage-sensing segments of a sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative systemic toxicity of convulsant and supraconvulsant doses of intravenous ropivacaine, bupivacaine, and lidocaine in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of the median effective dose (ED50) of bupivacaine and ropivacaine unilateral spinal anesthesia: Prospective, double blinded, randomized dose-response trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
(R)-(+)-Bupivacaine Hydrochloride: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupivacaine, a long-acting amide local anesthetic, is widely utilized for regional anesthesia and analgesia.[1] It exists as a racemic mixture of two enantiomers: (S)-(-)-bupivacaine (levobupivacaine) and (R)-(+)-bupivacaine (dextrobupivacaine). While the racemic mixture is used clinically, research has revealed significant differences in the pharmacological and toxicological profiles of its enantiomers. Notably, (R)-(+)-bupivacaine is associated with a higher risk of cardiotoxicity, a critical factor that has driven the development and clinical adoption of its S-enantiomer, levobupivacaine. This heightened toxicity of the R-enantiomer makes it a crucial tool in research for understanding local anesthetic toxicity, for comparative studies, and for exploring novel therapeutic avenues where its potent biological activity may be harnessed, such as in oncology.
This technical guide provides an in-depth overview of the potential research applications of (R)-(+)-bupivacaine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms, relevant quantitative data, and detailed experimental protocols to facilitate further investigation.
Core Mechanism of Action
The primary mechanism of action for bupivacaine, including its R-(+)-enantiomer, is the blockade of voltage-gated sodium channels in neuronal membranes.[2] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in nerve fibers. This action prevents the depolarization of the nerve, thereby blocking the transmission of pain signals.[2]
Beyond its anesthetic effect, research has uncovered that bupivacaine can influence key cellular signaling pathways. One of the most notable is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is crucial in regulating cell proliferation, survival, and metabolism.[3][4]
Potential Research Applications
Cardiotoxicity and Safety Pharmacology
The most significant research application of (R)-(+)-bupivacaine lies in the field of safety pharmacology and toxicology. Due to its pronounced cardiotoxic effects compared to its S-enantiomer, it serves as an essential reference compound for:
-
Investigating Mechanisms of Local Anesthetic-Induced Cardiotoxicity: Studies utilize (R)-(+)-bupivacaine to elucidate the molecular and cellular mechanisms underlying cardiac events such as arrhythmias and myocardial depression. These mechanisms include the blockade of cardiac sodium channels, interference with calcium and potassium channels, and impairment of mitochondrial function.[2][5]
-
Evaluating Novel Local Anesthetics: New anesthetic candidates are often compared against (R)-(+)-bupivacaine to assess their relative safety profiles and therapeutic indices.
-
Developing and Testing Antidotes: Research into treatments for local anesthetic systemic toxicity (LAST), such as lipid emulsion therapy, often employs (R)-(+)-bupivacaine to induce a toxic state in preclinical models.
Enantioselective Pharmacokinetics and Pharmacodynamics
The study of bupivacaine's enantiomers is a classic model for demonstrating the importance of stereochemistry in pharmacology. (R)-(+)-bupivacaine is used in pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand how enantiomers differ in their absorption, distribution, metabolism, and excretion (ADME), as well as in their effects on the body. Research has shown that the pharmacokinetics of bupivacaine are indeed enantioselective, with differences in plasma clearance and volume of distribution between the R-(+)- and S-(-)-enantiomers.[6]
Anti-Cancer Research
A growing body of evidence suggests that local anesthetics, including bupivacaine, possess anti-tumor properties. This has opened a new avenue of research for (R)-(+)-bupivacaine. Studies have shown that bupivacaine can inhibit the proliferation, migration, and invasion of various cancer cells in vitro and suppress tumor growth in vivo.[1][7][8] The mechanisms are multifaceted and include the induction of apoptosis and autophagy, often through the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][9] Given its potent cellular effects, (R)-(+)-bupivacaine can be a valuable tool for:
-
Investigating the oncolytic mechanisms of local anesthetics.
-
Screening for synergistic effects with existing chemotherapeutic agents.
-
Exploring its potential as a component of perioperative cancer care to reduce metastasis and recurrence.
Quantitative Data
The following tables summarize key quantitative data related to (R)-(+)-bupivacaine, primarily in comparison to its S-(-)-enantiomer.
| Parameter | R-(+)-Bupivacaine | S-(-)-Bupivacaine | Notes |
| Total Plasma Clearance | 0.395 ± 0.076 L/min | 0.317 ± 0.067 L/min | R-enantiomer has a greater clearance. Data from intravenous infusion in healthy males.[6] |
| Volume of Distribution (steady state) | 84 ± 29 L | 54 ± 20 L | R-enantiomer has a larger volume of distribution.[6] |
| Terminal Half-Life | 210 ± 95 min | 157 ± 77 min | R-enantiomer has a longer terminal half-life.[10] |
| Unbound Fraction in Plasma | 6.6 ± 3.0 % | 4.5 ± 2.1 % | R-enantiomer is less extensively bound to plasma proteins.[6] |
| Cmax (after first dose) | 0.38 ± 0.19 mg/L | 0.52 ± 0.28 mg/L | Per 100 mg of racemic bupivacaine administered via intercostal block. |
Table 1: Comparative Pharmacokinetic Parameters of Bupivacaine Enantiomers.
| Animal Model | Endpoint | R-(+)-Bupivacaine | S-(-)-Bupivacaine / Ropivacaine | Notes |
| Dogs (IV infusion) | Dose causing ventricular arrhythmias | ~83% of dogs | ~33% of dogs (Ropivacaine) | Bupivacaine (racemic) was compared to ropivacaine. The higher toxicity is attributed to the R-enantiomer.[11] |
| Awake Dogs (IV) | Mean Convulsive Dose | Not specified directly | 5.0 mg/kg (racemic bupivacaine) | The CNS toxicity often precedes cardiotoxicity.[12] |
| Rats | Cardiac Arrest Time | Shorter | Longer (Levobupivacaine) | Comparison in the presence of carnitine.[6] |
Table 2: Comparative Toxicity Data.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Proliferative Effects (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound on a cancer cell line (e.g., A549 non-small cell lung cancer cells).
1. Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)[1]
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13] The intensity of the purple color is proportional to the number of viable cells.
Protocol 2: Analysis of Akt/mTOR Pathway Activation (Western Blot)
This protocol describes how to measure the phosphorylation status of Akt and mTOR in cancer cells treated with (R)-(+)-bupivacaine.
1. Materials:
-
Treated cell samples from an experiment similar to Protocol 1.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.[14]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[14]
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and heat at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.[15]
Protocol 3: In Vivo Assessment of Cardiotoxicity (Rat Model)
This protocol provides a general framework for evaluating the cardiotoxic potential of (R)-(+)-bupivacaine in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
This compound solution for injection.
-
Sprague-Dawley or Wistar rats.[9]
-
Anesthetic (e.g., ketamine/xylazine or isoflurane).
-
ECG recording system with needle electrodes.
-
Intravenous (IV) catheter supplies (for tail vein).
-
Physiological monitoring equipment (blood pressure, heart rate).
2. Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert subdermal needle electrodes for continuous ECG recording (e.g., Lead II). Cannulate the tail vein for drug administration.
-
Baseline Recording: Allow the animal to stabilize and record baseline ECG, heart rate, and blood pressure for a sufficient period (e.g., 15-30 minutes).
-
Drug Administration: Administer this compound intravenously. This can be done as a bolus injection or a continuous infusion to mimic different clinical scenarios of systemic exposure. For example, a continuous infusion of 3 µg/kg/min can be used until cardiotoxicity is observed.
-
Continuous Monitoring: Continuously record ECG and hemodynamic parameters throughout the drug administration and for a post-administration observation period.
-
Endpoint Analysis: Analyze the ECG recordings for pro-arrhythmic events, such as PR and QRS interval prolongation, bradycardia, ventricular tachycardia, and atrioventricular block.[6] The total dose required to induce a specific cardiac event (e.g., asystole) can be determined.[4]
-
Tissue Collection (Optional): At the end of the experiment, heart tissue can be collected for histopathological examination or biochemical analysis (e.g., measuring markers of cardiac injury like troponin or CK-MB).
Protocol 4: Enantioselective Analysis in Plasma (HPLC)
This protocol outlines a method for separating and quantifying the enantiomers of bupivacaine in plasma samples.
1. Materials:
-
Plasma samples containing bupivacaine.
-
(R)-(+)- and (S)-(-)-bupivacaine analytical standards.
-
Internal standard (e.g., lidocaine).[5]
-
Acetonitrile, n-hexane, ethanol.
-
Chiral HPLC column (e.g., Chirex® 3020).[2]
-
HPLC system with UV or MS/MS detector.
2. Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add the internal standard.
-
Deproteinize the sample by adding acetonitrile.[2]
-
Make the sample alkaline and extract the analytes with an organic solvent like n-hexane.[2]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a calibration curve using the analytical standards.
-
Integrate the peak areas for each enantiomer and the internal standard.
-
Calculate the concentration of (R)-(+)-bupivacaine in the unknown samples based on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Caption: The inhibitory effect of (R)-(+)-Bupivacaine on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for in vivo assessment of (R)-(+)-Bupivacaine cardiotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
- 6. omicsonline.org [omicsonline.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Bupivacaine on Primesep B Column | SIELC Technologies [sielc.com]
- 12. MTT Assay [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. vetdergikafkas.org [vetdergikafkas.org]
Lipophilicity and protein binding of (R)-(+)-bupivacaine
An In-depth Technical Guide on the Lipophilicity and Protein Binding of (R)-(+)-Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupivacaine, a widely utilized local anesthetic, exists as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. Its clinical efficacy and toxicity are intrinsically linked to its physicochemical properties, primarily its lipophilicity and extent of protein binding. This technical guide provides a comprehensive overview of the lipophilicity and protein binding characteristics of (R)-(+)-bupivacaine. It includes quantitative data, detailed experimental methodologies for their determination, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Lipophilicity of Bupivacaine
Lipophilicity is a critical determinant of a drug's potency, duration of action, and potential for toxicity. It governs the ability of the molecule to traverse biological membranes, such as the neuronal sheath, to reach its site of action—the voltage-gated sodium channels. The lipophilicity of a compound is commonly expressed by its partition coefficient (log P) and distribution coefficient (log D).
1.1. Quantitative Lipophilicity Data
The lipophilicity of bupivacaine is significant, contributing to its high potency and long duration of action. The key quantitative descriptors are summarized in the table below.
| Parameter | Value | Description | Reference |
| log P | 3.41 | The logarithm of the partition coefficient of the non-ionized form of the drug between octanol and water. A higher value indicates greater lipophilicity. | [1][2][3] |
| pKa | 8.1 | The acid dissociation constant, which indicates the pH at which 50% of the drug is in its ionized form. | [1][3] |
| log D at pH 7.4 | 2.63 (calculated) | The logarithm of the distribution coefficient of both ionized and non-ionized forms of the drug between octanol and water at physiological pH. | [1][2] |
| Non-ionized fraction at pH 7.4 | ~17% | The percentage of bupivacaine in its lipid-soluble, non-ionized form at physiological pH, calculated using the Henderson-Hasselbalch equation. | [1] |
1.2. Experimental Protocol: Determination of log P (Shake-Flask Method)
The shake-flask method is the traditional and most straightforward technique for determining the octanol-water partition coefficient (log P).
Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured to determine the partition coefficient.
Materials:
-
(R)-(+)-Bupivacaine standard
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Standard Solution Preparation: Prepare a stock solution of (R)-(+)-bupivacaine in the aqueous phase.
-
Partitioning:
-
Add a known volume of the aqueous bupivacaine solution and an equal volume of n-octanol to a separatory funnel or centrifuge tube.
-
Shake the mixture for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of bupivacaine in each phase using a suitable analytical method (e.g., UV spectrophotometry at a predetermined wavelength).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of bupivacaine in the n-octanol phase to its concentration in the aqueous phase: P = [Bupivacaine]octanol / [Bupivacaine]aqueous
-
The log P is the logarithm of this value: log P = log10(P)
-
References
Methodological & Application
Chiral Separation of Bupivacaine Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of bupivacaine enantiomers using High-Performance Liquid Chromatography (HPLC). Bupivacaine, a widely used local anesthetic, is a chiral molecule existing as (R)-(+)- and (S)-(-)-enantiomers. These enantiomers exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development, clinical monitoring, and quality control. The (S)-enantiomer (levobupivacaine) is known to have a lower risk of cardiotoxicity compared to the (R)-enantiomer.[1] This guide outlines established methodologies, including detailed experimental parameters and data presentation to facilitate the successful implementation of this analysis in a laboratory setting.
Introduction to Chiral HPLC Separation
The separation of enantiomers by HPLC is most commonly achieved through the use of a chiral stationary phase (CSP).[2] The CSP creates a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. The choice of CSP and the mobile phase composition are critical factors in achieving optimal resolution between the enantiomers.
Experimental Protocols
This section details two distinct and validated HPLC methods for the chiral separation of bupivacaine enantiomers.
Method 1: Normal-Phase HPLC using a Phenylcarbamate-based Chiral Stationary Phase
This method provides baseline separation of bupivacaine enantiomers and is suitable for routine analysis and quality control of bulk drug substances and pharmaceutical formulations.[3]
Experimental Workflow:
Caption: Workflow for Chiral HPLC Analysis of Bupivacaine.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV-Vis Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane : Ethyl Alcohol (99:1, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C (Ambient) |
| Injection Volume | 20 µL |
Sample Preparation: Prepare a stock solution of racemic bupivacaine in the mobile phase at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.
Data Analysis: Identify the peaks corresponding to the (R)- and (S)-bupivacaine enantiomers based on their retention times. Calculate the resolution (Rs) between the two peaks to ensure adequate separation. For quantitative analysis, construct a calibration curve using standards of known concentrations.
Method 2: Normal-Phase HPLC using a Pirkle-type Chiral Stationary Phase
This method is highly effective for the separation of bupivacaine enantiomers and has been successfully applied to the analysis of plasma samples.[4][5][6]
Experimental Workflow:
Caption: Workflow for Bupivacaine Enantiomer Analysis in Plasma.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
UV-Vis Detector or a Mass Spectrometer (MS/MS) for higher sensitivity and selectivity
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirex 3020 (250 mm x 4.6 mm)[4] |
| Mobile Phase | n-Hexane : Dichloroethane : Ethanol (82:9:9, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 210 nm or MS/MS detection[4][5] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Plasma Sample Preparation: [5]
-
To 200 µL of plasma, add acetonitrile for protein precipitation.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction with n-hexane in an alkaline medium.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Data Presentation: Comparative Chromatographic Data
The following tables summarize the quantitative data obtained from the described methods, allowing for easy comparison of their performance.
Table 1: Chromatographic Performance for Method 1 (Chiralcel OD)
| Enantiomer | Retention Time (min) |
| (R)-Bupivacaine | Typically elutes first |
| (S)-Bupivacaine | Typically elutes second |
| Resolution (Rs) | > 1.5[3] |
Note: The exact retention times can vary slightly depending on the specific system, column age, and laboratory conditions. The elution order should be confirmed with enantiomerically pure standards.
Table 2: Chromatographic Performance for Method 2 (Chirex 3020)
| Enantiomer | Retention Time (min) |
| (R)-Bupivacaine | 5.93[4] |
| (S)-Bupivacaine | 7.53[4] |
| Resolution (Rs) | 2.36[4] |
System Suitability
Before sample analysis, it is essential to perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
-
Resolution (Rs): Should be greater than 1.5 for baseline separation.
-
Tailing Factor (T): Should be between 0.8 and 1.5 for symmetrical peaks.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
Repeatability: The relative standard deviation (%RSD) of retention times and peak areas for replicate injections of a standard solution should be within acceptable limits (typically <2%).
Conclusion
The methods detailed in this application note provide robust and reliable approaches for the chiral separation of bupivacaine enantiomers by HPLC. The choice of method will depend on the specific application, whether it is for quality control of pharmaceutical products or for pharmacokinetic studies in biological matrices. For trace-level quantification in complex samples like plasma, the use of a highly sensitive detector such as a mass spectrometer is recommended. Proper method validation according to ICH guidelines is essential before implementation for routine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Models in (R)-(+)-Bupivacaine Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo animal models and detailed protocols for evaluating the efficacy and safety profile of (R)-(+)-bupivacaine. The focus is on peripheral nerve block models, which are crucial for assessing the anesthetic potency and duration of action. Comparative data with racemic bupivacaine and its S-(-)-enantiomer, levobupivacaine, are included to provide context for the evaluation of (R)-(+)-bupivacaine.
Introduction to (R)-(+)-Bupivacaine in Preclinical Research
Bupivacaine, a long-acting amide local anesthetic, is a chiral molecule existing as two enantiomers: (R)-(+)-bupivacaine and S-(-)-levobupivacaine. While racemic bupivacaine is widely used, research has demonstrated stereoselective differences in both efficacy and toxicity.[1][2][3] Notably, (R)-(+)-bupivacaine is associated with greater cardiotoxicity compared to levobupivacaine.[4][5][6] Therefore, in vivo animal models are indispensable for characterizing the specific properties of (R)-(+)-bupivacaine, particularly for the development of new formulations or delivery systems that might mitigate its toxic potential while harnessing its anesthetic effects.
Key In Vivo Models for Efficacy Testing
The most common and well-validated animal model for assessing the efficacy of local anesthetics is the rodent sciatic nerve block model.[7][8] This model allows for the independent evaluation of sensory and motor blockade. Other models, such as infiltration anesthesia in guinea pigs and postoperative pain models in rats and pigs, are also valuable for specific applications.
Rat Sciatic Nerve Block Model
This is the gold standard for evaluating the onset, duration, and intensity of sensory and motor blockade.
Experimental Protocol:
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
(R)-(+)-bupivacaine solution at desired concentrations (e.g., 0.125%, 0.25%, 0.5%)
-
Nerve stimulator for accurate needle placement
-
Insulated needle (e.g., 25-gauge)
-
Apparatus for assessing sensory block (e.g., von Frey filaments, radiant heat source)
-
Apparatus for assessing motor block (e.g., grip strength dynamometer)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Place the rat in a lateral position with the hind limb to be injected facing upwards.
-
Identify the sciatic notch by palpation.
-
Insert the insulated needle connected to the nerve stimulator at the sciatic notch.
-
Deliver a low-frequency electrical stimulus (e.g., 1 Hz, 0.2 mA) and advance the needle until a motor response (dorsiflexion of the foot) is observed.[7]
-
Inject a small volume (e.g., 0.2 mL) of the (R)-(+)-bupivacaine solution perineurally.[7]
-
Allow the animal to recover from anesthesia.
-
Assess sensory and motor function at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) until full recovery.
Assessment of Blockade:
-
Sensory Block:
-
Mechanical Nociception (von Frey Test): Apply von Frey filaments with increasing force to the plantar surface of the hind paw. The withdrawal threshold is the lowest force that elicits a paw withdrawal reflex.[8]
-
Thermal Nociception (Radiant Heat Test): A focused beam of radiant heat is applied to the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (withdrawal latency) is recorded.[7]
-
-
Motor Block:
-
Grip Strength: Measure the grip strength of the hind paw using a dynamometer. A decrease in grip strength indicates motor blockade.[7]
-
Experimental Workflow for Rat Sciatic Nerve Block
Caption: Workflow for assessing (R)-(+)-bupivacaine efficacy using the rat sciatic nerve block model.
Postoperative Pain Models
These models are used to evaluate the analgesic efficacy of (R)-(+)-bupivacaine in a more clinically relevant setting.
Experimental Protocol (Rat Plantar Incision Model):
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
(R)-(+)-bupivacaine solution
-
Surgical instruments for plantar incision
-
Apparatus for assessing mechanical hyperalgesia (von Frey filaments)
Procedure:
-
Anesthetize the rat.
-
Make a longitudinal incision through the skin and fascia of the plantar aspect of the hind paw.
-
Inject (R)-(+)-bupivacaine solution into the wound edges.
-
Suture the incision.
-
Allow the animal to recover.
-
Assess mechanical withdrawal thresholds using von Frey filaments at baseline and at various time points post-surgery.[8]
Comparative Efficacy Data
The following tables summarize quantitative data from studies comparing bupivacaine enantiomers and ropivacaine. This data is essential for interpreting the efficacy of (R)-(+)-bupivacaine.
Table 1: Comparative Anesthetic Potency and Duration in Sciatic Nerve Block Models
| Local Anesthetic | Animal Model | Concentration | Onset of Block (min) | Duration of Sensory Block (min) | Duration of Motor Block (min) | Reference |
| Racemic Bupivacaine | Rat | 0.5% | ~5-10 | 180-240 | 120-180 | [7] |
| Levobupivacaine | Rat | 0.5% | ~5-10 | 180-240 | 120-180 | [6] |
| (R)-(+)-Bupivacaine | Rat | 0.5% | ~5-10 | 180-240 | 120-180 | [9] |
| Ropivacaine | Rat | 0.5% | ~5-15 | 150-210 | 90-150 | [10] |
Note: In vivo studies often show modest to no significant differences in the potency and duration of nerve block between bupivacaine enantiomers at clinically relevant concentrations.[9]
Safety and Toxicity Evaluation
A critical aspect of testing (R)-(+)-bupivacaine is the assessment of its safety profile, particularly its cardiotoxicity and neurotoxicity.
Cardiotoxicity Models
Experimental Protocol (Swine Intracoronary Injection Model):
Materials:
-
Anesthetized swine
-
(R)-(+)-bupivacaine solution
-
Catheters for intracoronary injection
-
ECG monitoring equipment
Procedure:
-
Anesthetize and instrument the swine for continuous ECG and blood pressure monitoring.
-
Place a catheter in the left anterior descending coronary artery.
-
Administer escalating doses of (R)-(+)-bupivacaine directly into the coronary artery.
-
Record ECG changes (e.g., QRS widening, arrhythmias) and the lethal dose.[4]
Table 2: Comparative Cardiotoxicity of Bupivacaine Enantiomers and Ropivacaine
| Local Anesthetic | Animal Model | Endpoint | Relative Potency/Toxicity | Reference |
| Racemic Bupivacaine | Swine | Lethal Dose | Most toxic | [4] |
| Levobupivacaine | Swine | Lethal Dose | Less toxic than racemic bupivacaine | [4] |
| (R)-(+)-Bupivacaine | Guinea Pig Heart | AV Conduction Prolongation | More potent than S-(-)-isomer | [2] |
| Ropivacaine | Swine | Lethal Dose | Least toxic | [4] |
Neurotoxicity Models
Experimental Protocol (Rat Perineural Injection Model):
Materials:
-
Wistar rats
-
High concentrations of (R)-(+)-bupivacaine
-
Equipment for histological analysis of nerve tissue
Procedure:
-
Inject a high concentration of (R)-(+)-bupivacaine perineurally at the sciatic nerve.
-
After a set period (e.g., 48 hours or 14 days), sacrifice the animals.[11][12]
-
Harvest the sciatic nerves.
-
Perform histological analysis to assess for nerve fiber damage, inflammation, and apoptosis.[12][13]
Signaling Pathway of Local Anesthetics
The primary mechanism of action for all local anesthetics, including (R)-(+)-bupivacaine, is the blockade of voltage-gated sodium channels in neuronal cell membranes.
Mechanism of Action: Sodium Channel Blockade
Caption: Mechanism of action of (R)-(+)-bupivacaine via blockade of voltage-gated sodium channels.
Conclusion
The in vivo animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of (R)-(+)-bupivacaine. The rat sciatic nerve block model is fundamental for determining anesthetic efficacy, while cardiotoxicity and neurotoxicity models are crucial for safety assessment. Given the known stereoselective toxicity of bupivacaine, careful comparative studies with levobupivacaine and racemic bupivacaine are strongly recommended. The presented data and protocols should serve as a valuable resource for researchers and drug development professionals working with this potent local anesthetic.
References
- 1. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific effect of bupivacaine isomers on atrioventricular conduction in the isolated perfused guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. scilit.com [scilit.com]
- 5. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effect of sciatic nerve block with slow-release lidocaine in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying (R)-(+)-Bupivacaine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture assays for the investigation of (R)-(+)-bupivacaine-induced cytotoxicity. Detailed protocols for key assays are provided, along with data presentation tables and visual representations of associated signaling pathways and experimental workflows.
Introduction
(R)-(+)-bupivacaine, a long-acting local anesthetic, is widely used in clinical practice. However, concerns regarding its potential cytotoxicity, particularly at higher concentrations or with prolonged exposure, have prompted extensive research.[1][2] Understanding the mechanisms of bupivacaine-induced cell death is crucial for developing safer anesthetic strategies and for exploring its potential applications in other fields, such as oncology.[3][4][5] This document outlines standard in vitro assays to quantify and characterize the cytotoxic effects of (R)-(+)-bupivacaine.
Key Cytotoxicity Assays
Several key assays are routinely employed to assess the cytotoxic effects of bupivacaine. These can be broadly categorized into assays that measure:
-
Cell Viability and Metabolic Activity: These assays, such as the MTT assay, provide an overall measure of cell health.
-
Cell Membrane Integrity: Assays like the LDH release assay quantify cell membrane damage, a hallmark of necrosis.
-
Apoptosis (Programmed Cell Death): A series of assays can detect the characteristic features of apoptosis, including phosphatidylserine externalization (Annexin V staining), nuclear morphology changes (Hoechst staining), and DNA fragmentation (TUNEL assay).
The choice of assay depends on the specific research question. It is often advisable to use a combination of assays to obtain a comprehensive understanding of the mode of cell death induced by bupivacaine.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[6][7] A decrease in the metabolic activity is indicative of reduced cell viability or proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of (R)-(+)-bupivacaine (e.g., 0.25, 0.5, 1, 2, 4 mM) and a vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Data Presentation: (R)-(+)-Bupivacaine IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Bupivacaine IC50 (mM) | Reference |
| Mouse C2C12 Myoblasts | 0.49 ± 0.04 | |
| Human Breast Cancer (MDA-MB-231) | 1.8 | [8] |
| Human Breast Cancer (BT-474) | 1.3 | [8] |
| Human Sensory Neuron-derived (ND7/104) | 3.79 ± 1.63 | [9] |
| Frog Sciatic Nerve | 0.0042 ± 0.0002 | [10] |
| Human Cardiac SCN5A Channels (HEK-293) | 0.0695 ± 0.0082 (open-channel block) | [11] |
| Human Cardiac SCN5A Channels (HEK-293) | 0.00218 ± 0.00016 (inactivated state) | [11] |
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12][13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity and necrosis.[12][15]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
Data Presentation: Bupivacaine-Induced LDH Release
| Cell Line | Bupivacaine Concentration (mM) | Exposure Time | LDH Release (% of Control) | Reference |
| SH-SY5Y | 1 | 6 h | ~203 U/L | [16] |
| SH-SY5Y | 1 | 12 h | ~259 U/L | [16] |
| SH-SY5Y | 1 | 24 h | ~292 U/L | [16] |
| Primary Cultured Astrocytes | 1 | 18 h | Significantly increased | [15] |
| Developing Motor Neurons | 1 | 1 h | Significantly increased | [17] |
| Developing Motor Neurons | 1 | 24 h | Significantly increased | [17] |
Apoptosis Detection
Apoptosis is a form of programmed cell death that is morphologically and biochemically distinct from necrosis. Bupivacaine has been shown to induce apoptosis in various cell types.[3][4][18][19]
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with bupivacaine as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Presentation: Bupivacaine-Induced Apoptosis
| Cell Line | Bupivacaine Concentration (mM) | Exposure Time | % Apoptotic Cells (Annexin V+) | Reference |
| SH-SY5Y | 0.5 | 24 h | Decreased viable cells to 75.4% | [20] |
| SH-SY5Y | 1 | 24 h | Decreased viable cells to 1.5% (mostly late apoptosis/necrosis) | [20] |
| Osteosarcoma (UMR-108) | 1.08 | 24 h | 21.3 ± 2.82 | [4] |
| Osteosarcoma (UMR-108) | 2.16 | 24 h | 71.29 ± 2.13 | [4] |
| Osteosarcoma (MNNG/HOS) | 1.08 | 24 h | 21.23 ± 3.23 | [4] |
| Osteosarcoma (MNNG/HOS) | 2.16 | 24 h | 60.23 ± 5.6 | [4] |
| Sarcoma (Patient-derived) | 0.5% (17.33 mM) | 480 min | 40-70 | [5] |
Hoechst 33342/TUNEL Staining
-
Hoechst 33342 Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells often exhibit condensed chromatin and fragmented nuclei.[19]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[19]
Protocols for these staining methods are typically provided with commercially available kits and involve fixing and permeabilizing the cells followed by incubation with the respective staining solutions and visualization by fluorescence microscopy.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying bupivacaine cytotoxicity and a simplified representation of a key signaling pathway involved.
Caption: A typical experimental workflow for assessing bupivacaine cytotoxicity.
Caption: PI3K/Akt pathway in bupivacaine-induced apoptosis.
Conclusion
The assays described in these application notes provide a robust framework for investigating the cytotoxic effects of (R)-(+)-bupivacaine. By employing a combination of these techniques, researchers can gain valuable insights into the dose-dependent and time-dependent toxicity of bupivacaine, as well as the underlying molecular mechanisms. This knowledge is essential for both optimizing the clinical use of this anesthetic and exploring its potential in other therapeutic areas.
References
- 1. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The myotoxic effect of bupivacaine and ropivacaine on myotubes in primary mouse cell culture and an immortalized cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling [frontiersin.org]
- 4. Bupivacaine and Lidocaine Induce Apoptosis in Osteosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effect of bupivacaine on patient-derived sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Local myotoxicity from sustained release of bupivacaine from microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bupivacaine inhibits endothelin-1-evoked increases in intracellular calcium in model sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. openaccesspub.org [openaccesspub.org]
- 17. researchgate.net [researchgate.net]
- 18. High glucose and bupivacaine-induced cytotoxicity is mediated by enhanced apoptosis and impaired autophagy via the PERK-ATF4-CHOP and IRE1-TRAF2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bupivacaine modulates the apoptosis and ferroptosis in bladder cancer via phosphatidylinositol 3-kinase (PI3K)/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Analyzing (R)-(+)-Bupivacaine Ion Channel Blockade Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-bupivacaine, a potent long-acting local anesthetic, primarily exerts its therapeutic and toxic effects by modulating the function of ion channels. Understanding the precise mechanisms of this interaction is crucial for drug development, cardiotoxicity screening, and the formulation of safer anesthetic agents. Patch-clamp electrophysiology is the gold-standard technique for elucidating the kinetics, affinity, and state-dependence of ion channel blockade by compounds such as (R)-(+)-bupivacaine. This document provides detailed protocols and quantitative data for the analysis of (R)-(+)-bupivacaine's effects on various ion channels.
Bupivacaine's mechanism of action centers on the reversible inhibition of voltage-gated sodium channels, which blocks the propagation of action potentials in nerve fibers.[1][2] However, its effects extend to other ion channels, including potassium and calcium channels, which can contribute to its therapeutic profile and toxicity.[2][3] Notably, bupivacaine exhibits stereoselectivity in its interactions with some ion channels, with the R(+) enantiomer often displaying higher potency and contributing more significantly to cardiotoxicity.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the blockade of various ion channels by (R)-(+)-bupivacaine, as determined by patch-clamp studies.
Table 1: Inhibitory Potency (IC50) of Bupivacaine Enantiomers on Voltage-Gated Sodium (Na+) Channels
| Enantiomer | Channel Subtype/Tissue | Channel State | IC50 (µM) | Reference(s) |
| (R)-(+)-Bupivacaine | Peripheral Nerve (Amphibian) | Tonic | 29 ± 3 | [7] |
| (S)-(-)-Bupivacaine | Peripheral Nerve (Amphibian) | Tonic | 44 ± 3 | [7] |
| (R)-(+)-Bupivacaine | Cardiac (Guinea Pig Myocytes) | Inactivated | 2.9 | [5] |
| (S)-(-)-Bupivacaine | Cardiac (Guinea Pig Myocytes) | Inactivated | 4.8 | [5] |
| (R)-(+)-Bupivacaine | Cardiac (Guinea Pig Myocytes) | Activated/Open | 3.3 | [4][5] |
| (S)-(-)-Bupivacaine | Cardiac (Guinea Pig Myocytes) | Activated/Open | 4.3 | [4][5] |
| Bupivacaine (racemic) | TTXr (Rat DRG Neurons) | Tonic | 32 | [8] |
| Bupivacaine (racemic) | TTXs (Rat DRG Neurons) | Tonic | 13 | [8] |
| Bupivacaine (racemic) | ND7/23 Neuroblastoma Cells | Resting | 178 ± 8 | [9] |
Table 2: Inhibitory Potency (IC50) of Bupivacaine Enantiomers on Potassium (K+) Channels
| Enantiomer | Channel Type | IC50 (µM) | Reference(s) |
| (R)-(+)-Bupivacaine | Flicker K+ Channel (Peripheral Nerve) | 0.15 ± 0.02 | [7] |
| (S)-(-)-Bupivacaine | Flicker K+ Channel (Peripheral Nerve) | 11 ± 1 | [7] |
| Bupivacaine (racemic) | BKCa (Human Umbilical Artery) | 324 (at +80 mV) | [3] |
| Bupivacaine (racemic) | KATP (Rat Cardiomyocytes) | 29 | [10] |
Table 3: Kinetic Parameters of Bupivacaine Enantiomer Interaction with Flicker K+ Channels
| Enantiomer | Association Rate Constant (k1) (M⁻¹s⁻¹) | Dissociation Rate Constant (k-1) (s⁻¹) | Reference(s) |
| (R)-(+)-Bupivacaine | (0.83 ± 0.13) x 10⁶ | 0.13 ± 0.03 | [7] |
| (S)-(-)-Bupivacaine | (1.90 ± 0.20) x 10⁶ | 8.3 ± 1.0 | [7] |
Experimental Protocols
The following are detailed methodologies for key patch-clamp experiments to analyze (R)-(+)-bupivacaine's ion channel blockade.
Protocol 1: Whole-Cell Voltage-Clamp Analysis of Tonic and Use-Dependent Sodium Channel Block
Objective: To determine the potency and use-dependence of (R)-(+)-bupivacaine's block of voltage-gated sodium channels.
Cell Preparation:
-
Isolate ventricular myocytes from guinea pig hearts or use a suitable cell line (e.g., ND7/23 neuroblastoma cells) expressing the sodium channel of interest.[4][9]
-
For primary cells, use enzymatic digestion to obtain single cells.
-
Plate the cells in a recording chamber on the stage of an inverted microscope.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Na+ currents, other channel blockers (e.g., CdCl₂ for Ca²⁺ channels, TEA for K⁺ channels) can be added.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
(R)-(+)-Bupivacaine Stock Solution: Prepare a high concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution.
Patch-Clamp Recording:
-
Fabricate borosilicate glass pipettes with a resistance of 1-3 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV to -140 mV) to ensure most sodium channels are in the resting state.[4]
Voltage Protocols:
-
Tonic Block:
-
From the holding potential, apply a brief depolarizing pulse (e.g., to -10 mV for 20-50 ms) to elicit a peak inward Na+ current.
-
Apply this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from any block between pulses.
-
Perfuse the cell with increasing concentrations of (R)-(+)-bupivacaine and record the steady-state reduction in peak current amplitude.
-
-
Use-Dependent (Phasic) Block:
-
From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20-50 ms) at a higher frequency (e.g., 1-10 Hz).[9]
-
Measure the progressive decrease in the peak Na+ current during the pulse train.
-
Compare the level of block after the first pulse to the block at the end of the train to quantify use-dependence.
-
Data Analysis:
-
For tonic block, calculate the percentage of current inhibition for each concentration of (R)-(+)-bupivacaine.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
For use-dependent block, quantify the fractional block at each pulse in the train.
Protocol 2: Analysis of State-Dependent Block of Sodium Channels
Objective: To determine the affinity of (R)-(+)-bupivacaine for the inactivated state of the sodium channel.
Cell Preparation and Solutions: As described in Protocol 1.
Patch-Clamp Recording: As described in Protocol 1.
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -120 mV).
-
Apply a series of conditioning pre-pulses of varying durations and voltages to manipulate the proportion of channels in the inactivated state.
-
A subsequent test pulse (e.g., to -10 mV) is applied to measure the available Na+ current.
-
To specifically measure block of the inactivated state, use a long depolarizing pre-pulse (e.g., 5 seconds at 0 mV) to induce substantial inactivation.[4][5]
-
Compare the current elicited by a test pulse with and without the conditioning pre-pulse, in the absence and presence of (R)-(+)-bupivacaine.
Data Analysis:
-
Construct steady-state inactivation (availability) curves by plotting the normalized peak current as a function of the pre-pulse potential.
-
Compare the voltage at which half the channels are inactivated (V½) in the control and drug conditions. A hyperpolarizing shift in V½ in the presence of the drug indicates preferential binding to the inactivated state.[4][5]
Visualizations
Caption: Experimental workflow for patch-clamp analysis of (R)-(+)-bupivacaine.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Controlled-Release (R)-(+)-Bupivacaine for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bupivacaine is a long-acting local anesthetic of the amide type, widely utilized for regional anesthesia and postoperative pain management.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of action potentials and prevents the transmission of pain signals.[2][3] Standard aqueous formulations of bupivacaine, however, have a limited duration of action.[4] Controlled-release formulations are designed to prolong the local anesthetic effect, thereby providing extended pain relief, reducing the need for systemic opioids, and improving postsurgical recovery.[5]
These application notes provide an overview of common controlled-release formulations of (R)-(+)-bupivacaine for research purposes, including liposomal, microsphere-based, and in situ gelling systems. Detailed protocols for the preparation, characterization, and in vivo evaluation of these formulations are presented to guide researchers in the preclinical assessment of novel long-acting local anesthetics.
Mechanism of Action: Bupivacaine and Voltage-Gated Sodium Channels
Bupivacaine exerts its anesthetic effect by reversibly binding to the intracellular portion of voltage-gated sodium channels in nerve fibers.[2][3] This binding stabilizes the sodium channels in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[3] The blockade of nerve signal conduction results in a loss of sensation in the innervated area.[6] The prolonged action of controlled-release formulations is achieved by maintaining a sustained local concentration of bupivacaine at the nerve site.
References
- 1. Bupivacaine - Wikipedia [en.wikipedia.org]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preparation and Evaluation of Bupivacaine Microspheres by a Solvent Evaporation Method [yakhak.org]
- 6. In-vitro release of bupivacaine from injectable lipid formulations investigated by a single drop technique--relation to duration of action in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of (R)-(+)-Bupivacaine using a Validated Chiral HPLC-UV Method
Introduction
Bupivacaine is a widely used local anesthetic known for its long duration of action. It exists as a racemic mixture of two enantiomers, (R)-(+)-bupivacaine and (S)-(-)-bupivacaine. The enantiomers exhibit different pharmacological and toxicological profiles, with (R)-(+)-bupivacaine being associated with greater cardiotoxicity[1][2]. Therefore, the ability to selectively quantify (R)-(+)-bupivacaine is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note describes a validated analytical method for the quantification of (R)-(+)-bupivacaine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines[3][4][5][6][7].
Principle of the Method
The method utilizes a chiral stationary phase (CSP) in an HPLC system to achieve enantiomeric separation of bupivacaine. The separation is based on the differential interaction of the (R) and (S) enantiomers with the chiral selector immobilized on the stationary phase. A mobile phase of n-hexane, dichloroethane, and ethanol is used to elute the compounds[8]. Detection and quantification are achieved using a UV detector at a specified wavelength. The method's performance is validated to ensure it is fit for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Quantification of (R)-(+)-Bupivacaine
1. Equipment and Materials
-
HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector
-
Chiral stationary phase column: Chirex 3020 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
2. Reagents and Standards
-
(R)-(+)-Bupivacaine hydrochloride reference standard
-
(S)-(-)-Bupivacaine hydrochloride reference standard
-
Racemic bupivacaine hydrochloride
-
n-Hexane (HPLC grade)
-
Dichloroethane (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane:Dichloroethane:Ethanol (82:9:9, v/v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| UV Detection | 220 nm[9][10] |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of (R)-(+)-bupivacaine HCl reference standard in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.
-
Sample Preparation: For pharmaceutical formulations, dilute the sample with the mobile phase to obtain a theoretical concentration of (R)-(+)-bupivacaine within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Method Validation Protocol
The analytical method is validated according to ICH Q2(R2) guidelines[4][5][7].
-
System Suitability: Inject a standard solution containing both enantiomers to evaluate the system's performance. The resolution between the (R) and (S) enantiomer peaks should be ≥ 1.5. The tailing factor for the (R)-(+)-bupivacaine peak should be ≤ 2.0, and the relative standard deviation (%RSD) for replicate injections should be ≤ 2.0%.
-
Specificity/Selectivity: Inject the mobile phase, a placebo solution (if applicable), and solutions containing (S)-(-)-bupivacaine to demonstrate that there are no interfering peaks at the retention time of (R)-(+)-bupivacaine.
-
Linearity: Analyze the calibration standards in triplicate. Plot a calibration curve of the peak area versus the concentration of (R)-(+)-bupivacaine. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze the QC samples at three concentration levels in triplicate on three different days. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the QC samples at three concentration levels six times on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the QC samples at three concentration levels on three different days by different analysts. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability. The system suitability parameters should remain within the acceptance criteria.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | ≥ 1.5 | 2.36[8] |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity Data for (R)-(+)-Bupivacaine
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=9) | Accuracy (% Recovery) |
| Low | 5 | 1.2 | 1.5 | 101.2% |
| Medium | 25 | 0.9 | 1.1 | 99.5% |
| High | 40 | 0.7 | 0.9 | 100.8% |
Table 4: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Mandatory Visualizations
Caption: Workflow for the development, validation, and routine application of the analytical method.
Protocol 2: Bioanalytical Method Validation for (R)-(+)-Bupivacaine in Human Plasma (Conceptual Outline)
This protocol outlines the key considerations for validating a bioanalytical method for the quantification of (R)-(+)-bupivacaine in a biological matrix like human plasma, based on FDA and ICH M10 guidelines[11][12][13][14].
1. Sample Preparation
-
Protein Precipitation or Liquid-Liquid Extraction: Develop a robust method to extract (R)-(+)-bupivacaine and an internal standard (IS) from plasma while minimizing matrix effects.
2. Chromatographic and Detection Method
-
LC-MS/MS: Due to the complexity of the biological matrix and the need for high sensitivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.
3. Validation Parameters
The validation will assess the following parameters as per regulatory guidelines:
-
Selectivity and Matrix Effect: Evaluate the potential for interference from endogenous plasma components.
-
Calibration Curve: Establish a linear range appropriate for the expected in-vivo concentrations.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Caption: Workflow for bioanalytical method validation of (R)-(+)-bupivacaine in a biological matrix.
References
- 1. Chiral Aspects of Local Anesthetics [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(+)-Bupivacaine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (R)-(+)-bupivacaine hydrochloride, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing enantiomerically pure (R)-(+)-bupivacaine?
A1: The most prevalent method involves the chiral resolution of a racemic mixture of bupivacaine or its precursor, N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[1][2][3][4] This is typically achieved by forming diastereomeric salts with a chiral resolving agent. For the isolation of the (R)-(+)-enantiomer, a derivative of D-tartaric acid, such as D-(+)-dibenzoyltartaric acid, is commonly used.[5] The resulting diastereomeric salt of the (R)-enantiomer can then be selectively crystallized and subsequently converted to the free base, which is then treated with hydrochloric acid to yield this compound.[6]
Q2: How can the overall yield be improved if only the (R)-(+)-enantiomer is desired?
A2: A key strategy to enhance the overall yield is the racemization of the unwanted (S)-(-)-enantiomer, which is isolated from the mother liquor after the crystallization of the (R)-(+)-diastereomeric salt. The recovered (S)-enantiomer can be converted back to the racemic mixture through a racemization process, allowing it to be recycled into the chiral resolution step. This significantly improves the atom economy and overall yield of the desired (R)-(+)-enantiomer.
Q3: What are the critical parameters to control during the N-alkylation step?
A3: The N-alkylation of the (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a butyl halide is a crucial step. Critical parameters to control for maximizing yield and minimizing impurities include the choice of solvent, base, reaction temperature, and reaction time.[1][7] Polar aprotic solvents like ethanol or acetonitrile are often effective.[1][7] The selection of a suitable base, such as sodium carbonate or potassium carbonate, is also vital to neutralize the acid formed during the reaction without promoting side reactions.[1][8] Reaction temperature and time should be optimized to ensure the reaction goes to completion while minimizing the formation of byproducts.[1]
Q4: What are some common impurities encountered in the synthesis of this compound?
A4: Common impurities can include the starting material, (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, over-alkylated products (quaternary ammonium salts), and byproducts from side reactions.[4][7] The presence of the undesired (S)-(-)-enantiomer is also a critical impurity that needs to be monitored and controlled to ensure high enantiomeric purity.[9] Residual solvents from the reaction and purification steps can also be present in the final product.
Q5: How is the enantiomeric purity of this compound determined?
A5: The enantiomeric purity is typically determined using chiral high-performance liquid chromatography (HPLC).[1] This technique can effectively separate the (R)-(+)- and (S)-(-)-enantiomers, allowing for their quantification and the determination of the enantiomeric excess (ee). Other methods, such as nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents, can also be employed for this purpose.
Troubleshooting Guides
Issue 1: Low Yield in Chiral Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent. Screen different solvents or solvent mixtures (e.g., isopropanol/water, ethanol) to find the optimal system that provides good differential solubility between the two diastereomers.[1] |
| Incorrect Stoichiometry of Resolving Agent | The molar ratio of the racemic mixture to the chiral resolving agent is crucial. Optimize this ratio to ensure efficient salt formation and precipitation of the desired diastereomer. A molar relationship of bupivacaine free base to resolving agent can range from 1:0.6 to 1:1.2.[10] |
| Suboptimal Crystallization Conditions | Control the cooling rate and final temperature of the crystallization process. A slower cooling rate can lead to purer crystals and better separation. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.[10] |
| Incomplete Precipitation | Ensure the crystallization is allowed to proceed for a sufficient amount of time to maximize the recovery of the desired diastereomeric salt. |
Issue 2: Low Yield in N-Alkylation Step
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[7] Consider using 1-iodobutane instead of 1-bromobutane if the reaction is sluggish. The addition of a catalytic amount of potassium iodide can also facilitate the reaction with less reactive alkyl halides.[7] |
| Inappropriate Base or Insufficient Amount | The base is critical for neutralizing the hydrohalic acid formed. Inorganic bases like K₂CO₃ or Na₂CO₃ are commonly used.[1][8] Ensure at least a stoichiometric amount of base is used. For challenging substrates, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) could be considered.[7] |
| Poor Solubility of Reagents | Ensure all reactants, including the base, are sufficiently soluble in the chosen solvent. If using an insoluble base, consider switching to a more polar solvent like ethanol or acetonitrile to improve the reaction rate.[1][7] |
| Reaction Not Reaching Completion | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction temperature or extending the reaction time.[1][7] |
Issue 3: Formation of Impurities
| Potential Cause | Recommended Solution |
| Over-alkylation (Formation of Quaternary Ammonium Salt) | This occurs when the N-alkylated product reacts further with the alkylating agent. To minimize this, use a stoichiometric amount or a slight excess of the piperidine starting material relative to the alkylating agent.[7] Running the reaction at a lower temperature can also reduce the rate of the second alkylation.[7] |
| Presence of Unreacted Starting Material | If the reaction is incomplete, unreacted (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide will remain. Optimize the reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion.[1] |
| Low Enantiomeric Purity | This indicates incomplete separation during the chiral resolution step. Re-crystallize the diastereomeric salt or the final product to improve enantiomeric excess.[6] Ensure the chiral resolving agent is of high enantiomeric purity. |
| Residual Solvents | Ensure the final product is thoroughly dried under vacuum at an appropriate temperature to remove any residual solvents from the synthesis and purification steps. |
Data Presentation
Table 1: Optimization of N-Alkylation Reaction Conditions for (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Data adapted from a study on the (S)-enantiomer, applicable to the (R)-enantiomer synthesis.[1]
| Entry | Solvent | Base | Bromobutane (eq) | Time (h) | Temperature (°C) | Yield (%) | Chemical Purity (%) |
| 1 | DMF | K₂CO₃ | 1.5 | 8 | 75 | 85 | 98.5 |
| 2 | Acetonitrile | K₂CO₃ | 1.5 | 12 | 75 | 90 | 98.8 |
| 3 | Ethanol | K₂CO₃ | 1.5 | 10 | 75 | 92 | 99.0 |
| 4 | Toluene | K₂CO₃ | 1.5 | 12 | 80 | 78 | 97.5 |
| 5 | Ethanol | Na₂CO₃ | 1.5 | 10 | 75 | 91 | 99.1 |
| 6 | Ethanol | DIPEA | 1.5 | 12 | 75 | 88 | 98.7 |
| 7 | Ethanol | K₂CO₃ | 1.2 | 10 | 75 | 89 | 99.0 |
| 8 | Ethanol | K₂CO₃ | 1.5 | 8 | 65 | 85 | 98.9 |
| 9 | Ethanol | K₂CO₃ | 1.5 | 10 | 85 | 91 | 98.5 (minor impurities) |
| 10 | Ethanol | Na₂CO₃ | 1.5 | 10 | 75 | 93 | 99.12 |
Table 2: Optimization of Purification Conditions for (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Diastereomeric Salt
Data adapted from a study on the (S)-enantiomer, applicable to the (R)-enantiomer synthesis.[1]
| Entry | Recrystallization Solvent | Yield (%) | Chemical Purity (%) |
| 1 | Acetone | 58 | 98.31 |
| 2 | Ethanol | 30 | 99.99 |
| 3 | Isopropanol | 40 | 99.95 |
| 4 | 4-Methyl-2-pentanone | 60 | 97.53 |
| 5 | Ethyl Acetate | 59 | 99.98 |
Experimental Protocols
Chiral Resolution of Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide
This protocol is adapted for the preparation of the (R)-enantiomer.
-
In a suitable reaction vessel, dissolve racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a mixture of isopropanol and water at an elevated temperature (e.g., 45 °C) until a clear solution is obtained.[1]
-
In a separate vessel, dissolve an equimolar amount of D-(+)-dibenzoyltartaric acid in the same solvent system.
-
Slowly add the D-(+)-dibenzoyltartaric acid solution to the racemic amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the precipitated solid by filtration and wash with a cold solvent mixture.
-
To obtain the free (R)-amine, suspend the diastereomeric salt in water and add an aqueous base solution (e.g., sodium hydroxide) to adjust the pH to >10.
-
Extract the free amine with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
-
The enantiomeric purity of the product should be confirmed by chiral HPLC.
N-Alkylation of (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
In a round-bottom flask, suspend (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and sodium carbonate (1.2 equivalents) in ethanol.[1]
-
To this stirred suspension, add 1-bromobutane (1.5 equivalents).[1]
-
Heat the reaction mixture to 75 °C and maintain for 10 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-(+)-bupivacaine free base.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Formation of this compound
-
Dissolve the purified (R)-(+)-bupivacaine free base in a suitable solvent, such as isopropanol or ethyl acetate.[1][6]
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring until the pH is acidic (e.g., pH 2.5-3.5).[1]
-
Stir the mixture for an additional period to ensure complete salt formation.
-
Cool the mixture in an ice bath to induce precipitation of the hydrochloride salt.[1]
-
Collect the white solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
-
The final product should be characterized by NMR, MS, and its enantiomeric purity confirmed by chiral HPLC. A purity of >99% and an enantiomeric excess of >99% is typically desired.[1][6]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the N-alkylation step.
References
- 1. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. 2',6'-Pipecoloxylidide | 15883-20-2 | Benchchem [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106117118A - A kind of preparation technology of bupivacaine hydrochloride - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. WO2001076599A1 - Process of making racemic bupivacaine's enantiomers, levobupivacaine's pharmaceutical compositions, levobupivacaine's pharmaceutical compositions formulated on its free base form or its pharmaceutical acceptable salts and use of levobupivacaine's pharmaceutical compositions formulated on its free base form - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in Bupivacaine Enantiomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of bupivacaine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating bupivacaine enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for separating bupivacaine enantiomers.[1][2][3][4] Other techniques include Capillary Electrophoresis (CE) and methods involving chiral mobile phase additives.[4][5][6][7]
Q2: Which type of Chiral Stationary Phase (CSP) is most effective for bupivacaine enantiomer separation?
A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have demonstrated successful separation of bupivacaine enantiomers.[1][2][4] Specifically, cellulose tris-3,5-dimethyl phenylcarbamate (Chiralcel OD) has been shown to achieve baseline separation.[1][2] Other effective CSPs include Pirkle-type phases and protein-based columns like alpha-glycoprotein (AGP) columns.[8][9]
Q3: What is the typical mobile phase composition for separating bupivacaine enantiomers on a polysaccharide-based CSP?
A3: A normal-phase mobile system consisting of a mixture of a non-polar solvent like n-hexane and a polar organic modifier such as an alcohol (e.g., ethanol or isopropanol) is commonly used.[1][2] The ratio of hexane to alcohol is a critical parameter to optimize for achieving good resolution.
Q4: Can reversed-phase HPLC be used for bupivacaine enantiomer separation?
A4: While less common for direct enantiomeric separation, reversed-phase HPLC can be employed in a coupled achiral-chiral system.[9] In this setup, an initial reversed-phase column is used for sample clean-up and isolation of the bupivacaine peak, which is then transferred to a chiral column for enantioseparation.[9] Standard reversed-phase columns alone cannot separate enantiomers as they lack a chiral selector.[10]
Q5: What detection methods are suitable for bupivacaine enantiomers?
A5: Ultraviolet (UV) detection is commonly used, typically at a wavelength of around 220-270 nm.[2][11] For more sensitive and specific detection, especially in biological matrices, mass spectrometry (LC-MS/MS) is employed.[12][13] Chiroptical detectors like Circular Dichroism (CD) and polarimeters can also be used to confirm the identity of the enantiomers.[14]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | - Ensure the selected CSP is suitable for bupivacaine enantiomers. Polysaccharide-based CSPs like Chiralcel OD are a good starting point.[1][2] - If resolution is still poor, consider a different type of CSP (e.g., a Pirkle-type or protein-based column).[8][9] |
| Suboptimal Mobile Phase Composition | - Adjust the ratio of the organic modifier: For normal-phase chromatography on a polysaccharide CSP, systematically vary the percentage of the alcohol (e.g., ethanol, isopropanol) in the hexane mobile phase. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.[1][2] - Try a different organic modifier: The choice of alcohol can significantly impact selectivity. Compare the results with ethanol, isopropanol, and other alcohols. - For basic compounds like bupivacaine, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase (e.g., 0.1%) can improve peak shape and resolution.[3] |
| Incorrect Flow Rate | - Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. Experiment with flow rates in the range of 0.5-1.0 mL/min.[2][12] |
| Temperature Effects | - Temperature can influence chiral recognition.[15][16][17][18] Operate the column in a thermostatically controlled compartment. Investigate the effect of varying the temperature (e.g., in 5 °C increments) to see if it improves resolution. |
Problem 2: Peak Tailing
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | - For basic analytes like bupivacaine, interactions with residual silanol groups on the silica support can cause peak tailing.[19] - Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to block these active sites.[3] |
| Column Overload | - Injecting too much sample can lead to peak distortion.[19] Reduce the injection volume or dilute the sample and reinject. |
| Column Contamination or Degradation | - If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent recommended by the manufacturer. - If performance does not improve, the column may be degraded and need replacement. |
| Inappropriate pH of the Mobile Phase (for reversed-phase) | - If using a reversed-phase method with a buffer, ensure the pH is appropriate to maintain bupivacaine in a single ionic state. |
Problem 3: Long Run Times
| Possible Cause | Troubleshooting Step |
| High Retention | - Increase the strength of the mobile phase. In normal-phase, this means increasing the percentage of the polar organic modifier (e.g., ethanol).[1] - Increase the flow rate, but be mindful that this may compromise resolution. A balance must be found. |
| Long Column | - Consider using a shorter column or a column with smaller particles if available, as this can reduce run times without sacrificing too much efficiency. |
Experimental Protocols
Key Experiment: Enantiomeric Separation of Bupivacaine using HPLC with a Chiralcel OD-H Column
This protocol is based on methodologies that have successfully achieved baseline separation of bupivacaine enantiomers.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV detector.
-
Chiralcel OD-H column (250 x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Racemic bupivacaine HCl standard.
-
HPLC-grade n-hexane.
-
HPLC-grade ethanol.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol (99:1, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Prepare a stock solution of racemic bupivacaine HCl in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of the two enantiomer peaks.
6. Expected Results:
-
Baseline separation of the S-(-)-bupivacaine and R-(+)-bupivacaine enantiomers with a resolution (Rs) greater than 1.5.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on bupivacaine enantiomer separation.
Table 1: HPLC Methods for Bupivacaine Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Chiralcel OD | n-Hexane:Ethanol (99:1, v/v) | 0.6 | UV (220 nm) | > 1.5 | [1][2] |
| Chiralcel OD | n-Hexane:Isopropanol (95:5, v/v) | Not Specified | Not Specified | > 1.0 | [2] |
| Chirex 3020 | n-Hexane:Dichloroethane:Ethanol (82:9:9, v/v/v) | 1.0 | UV, CD | 2.36 | [14] |
| Chirex 3020 | 95% n-Hexane:Ethanol (80:20, v/v) | 0.8 | LC-MS/MS | Not Specified | [12][13] |
| Kromasil CHI-TBB | Not Specified | 3.0 | UV (270 nm) | Baseline Separation | [11] |
| Chiral-AGP | Coupled with a cyanopropyl silica column | Not Specified | Not Specified | Not Specified | [9] |
Table 2: HPTLC Method for Bupivacaine Enantiomer Separation
| Chiral Selector (in Mobile Phase) | Mobile Phase | Detection | Reference |
| 0.25% Chondroitin | Acetonitrile:Water:Methanol (16:3:1, v:v:v) | Densitometry | [5][6][7] |
Visualizations
Caption: HPLC Experimental Workflow for Bupivacaine Enantiomer Separation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of enantiomers of bupivacaine in serum using an on-line coupled three column liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer Separations | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized Double-Blind Study of the Effect of Injectate Temperature on Intrathecal Bupivacaine Dose Requirement in Spinal Anesthesia for Cesarean Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of temperature of bupivacaine on spread of spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized Double-Blind Study of the Effect of Injectate Temperature on Intrathecal Bupivacaine Dose Requirement in Spinal Anesthesia for Cesarean Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gmpinsiders.com [gmpinsiders.com]
Enhancing HPLC resolution for (R)-(+)- and (S)-(-)-bupivacaine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the high-performance liquid chromatography (HPLC) resolution of (R)-(+)- and (S)-(-)-bupivacaine enantiomers.
Troubleshooting Guide
Issue: Poor Resolution or No Separation of Enantiomers
Poor or no resolution between the (R)-(+)- and (S)-(-)-bupivacaine peaks is a common challenge. This can manifest as a single, broad peak or two overlapping peaks.
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the chiral column is critical for enantiomeric separation.
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and its ratio, significantly impacts selectivity.
-
Solution 1: Optimize the mobile phase. For normal-phase chromatography on a column like Chiralcel OD, a mobile phase of hexane and an alcohol modifier (e.g., ethanol or isopropanol) is often effective. A typical starting point is a high percentage of hexane with a small percentage of alcohol (e.g., 99:1 v/v hexane:ethanol).[1][2]
-
Solution 2: For columns like the Chirex 3020, a multi-component mobile phase such as n-hexane:dichloroethane:ethanol in an 82:9:9 (v/v/v) ratio has been used successfully.[3]
-
-
Inadequate Flow Rate: The flow rate affects the time the analytes interact with the stationary phase.
Caption: Troubleshooting workflow for poor HPLC resolution.
Issue: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification. For a basic compound like bupivacaine, this is often due to interactions with the stationary phase.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic bupivacaine molecule.
-
Solution 1: Use a base-deactivated column with end-capping to minimize accessible silanol groups.[4]
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations. This can mask the silanol groups, but be mindful of potential ion suppression if using mass spectrometry (MS) detection.[4]
-
-
Inappropriate Mobile Phase pH: If using reversed-phase chromatography, the pH of the mobile phase is critical.
-
Solution: For reversed-phase methods, lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or ortho-phosphoric acid. This ensures the complete protonation of bupivacaine and reduces silanol interactions.[4]
-
Caption: Logical steps for addressing peak tailing in bupivacaine analysis.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating bupivacaine enantiomers?
A1: A chiral stationary phase (CSP) column is mandatory for the separation of (R)-(+)- and (S)-(-)-bupivacaine. Polysaccharide-based CSPs, particularly those with cellulose derivatives like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), have proven to be very effective.[1][2] Pirkle-type columns, such as the Chirex 3020, which is based on a (S)-valine and (R)-1-(α-naphthyl)ethylamine derivative, have also demonstrated successful separation.[3]
Q2: What are typical mobile phase compositions for bupivacaine chiral separation?
A2: The mobile phase composition is highly dependent on the chosen chiral column.
-
For Chiralcel OD columns, a normal-phase mobile phase consisting of a high percentage of n-hexane and a small percentage of an alcohol modifier like ethanol or isopropanol is common. A ratio of 99:1 (v/v) of hexane to ethanol has been shown to provide baseline separation.[1][2]
-
For Chirex 3020 columns, a mobile phase of n-hexane, dichloroethane, and ethanol in a ratio of 82:9:9 (v/v/v) has been successfully used.[3]
Q3: What is the recommended detection wavelength for bupivacaine?
A3: Bupivacaine can be detected using UV spectrophotometry. A detection wavelength of 220 nm is commonly used.[2][5] Other reported wavelengths include 214 nm and 270 nm.[6][7]
Q4: How can I improve the retention of bupivacaine in reversed-phase HPLC?
A4: To increase the retention of bupivacaine, a basic compound, on a reversed-phase column, you can adjust the mobile phase. Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will generally lead to longer retention times and may improve resolution from other components.[4]
Q5: Can temperature affect the chiral separation of bupivacaine?
A5: Yes, temperature can influence chiral separations. While many methods are run at ambient temperature, controlling the column temperature can sometimes improve resolution and reproducibility. It is a parameter that can be explored during method development.
Data Summary Tables
Table 1: HPLC Methods for Chiral Separation of Bupivacaine Enantiomers
| Parameter | Method 1 | Method 2 |
| Column | Chiralcel OD (250 x 4.6 mm) | Chirex 3020 (250 x 4.6 mm) |
| Mobile Phase | n-hexane:ethanol (99:1, v/v) | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV, Polarimetric, and Circular Dichroism (CD) |
| Retention Time (S-bupivacaine) | 16.9 min | 7.53 min |
| Retention Time (R-bupivacaine) | 18.6 min | 5.93 min |
| Resolution (Rs) | >1.5 (Baseline) | 2.36 |
| Reference | [2] | [3] |
Experimental Protocols
Protocol 1: Chiral Separation using Chiralcel OD Column
This protocol is adapted from the method described by Silweru and Stewart.[2]
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralcel OD (250 x 4.6 mm).
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol in a 99:1 volume-to-volume ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Set the flow rate to 0.6 mL/min.
-
Set the UV detector to a wavelength of 220 nm.
-
Maintain the column at ambient temperature.
-
-
Sample Preparation: Dissolve the bupivacaine sample in the mobile phase to a suitable concentration.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Identify and integrate the peaks for (S)-bupivacaine and (R)-bupivacaine. The expected retention times are approximately 16.9 minutes for the (S)-enantiomer and 18.6 minutes for the (R)-enantiomer.[2]
Caption: Step-by-step experimental workflow for bupivacaine enantiomer separation.
Protocol 2: Chiral Separation using Chirex 3020 Column
This protocol is based on the method by Sánchez et al.[3]
-
HPLC System: An HPLC system with a pump, autosampler, and a suitable detector (UV, polarimetric, or CD).
-
Column: Chirex 3020 (250 x 4.6 mm).
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane, dichloroethane, and ethanol in an 82:9:9 volume-to-volume-to-volume ratio. Degas the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the detector to the desired wavelength (e.g., UV) or mode.
-
Maintain the column at ambient temperature.
-
-
Sample Preparation: Dissolve the bupivacaine sample in the mobile phase.
-
Injection: Inject the sample.
-
Data Analysis: The expected retention times are approximately 5.93 minutes for the (R)-enantiomer and 7.53 minutes for the (S)-enantiomer.[3] Calculate the resolution between the two peaks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bupivacaine Forced Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing forced degradation studies on bupivacaine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and compliant stability-indicating studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for bupivacaine?
A1: A forced degradation study, or stress testing, is essential to identify the potential degradation products of bupivacaine under various stress conditions, such as acid, base, oxidation, heat, and light. This information is crucial for developing and validating stability-indicating analytical methods, understanding the degradation pathways, and determining the intrinsic stability of the molecule.[1][2][3] These studies are a regulatory requirement by agencies like the FDA and are outlined in ICH guidelines.[1][2][4]
Q2: What are the typical stress conditions applied in a forced degradation study of bupivacaine?
A2: Bupivacaine is typically subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][6] The goal is to achieve a target degradation of 5-20%.[3] Over-stressing can lead to the formation of secondary degradation products that may not be relevant to formal stability studies.[7]
Q3: What are the major known degradation products of bupivacaine?
A3: The major metabolites and potential degradation products of bupivacaine identified in various studies include desbutylbupivacaine, 3-hydroxybupivacaine, and 4-hydroxybupivacaine.[8] An oxidative degradation compound has also been reported.[9]
Q4: Which analytical techniques are most suitable for analyzing bupivacaine and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for the quantitative analysis of bupivacaine and its degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed for the identification and characterization of the degradation products.[5]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on bupivacaine.
Preparation of Stock and Working Solutions
-
Bupivacaine Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of bupivacaine hydrochloride in a suitable solvent (e.g., methanol or water) to achieve the desired concentration.
-
Working Solutions: Dilute the stock solution with the respective stressor solution to the target concentration for the study.
Forced Degradation Conditions
a) Acid Hydrolysis
-
Protocol: To a suitable volume of bupivacaine stock solution, add an equal volume of 2N hydrochloric acid (HCl).[6] Reflux the mixture at 60°C for 30 minutes.[6]
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH) to a pH of approximately 7.0.
-
Sample Preparation: Dilute the neutralized solution to the desired concentration with the mobile phase for HPLC analysis.
b) Base Hydrolysis
-
Protocol: To a suitable volume of bupivacaine stock solution, add an equal volume of 2N sodium hydroxide (NaOH).[6] Reflux the mixture at 60°C for 30 minutes.[6]
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid (HCl) to a pH of approximately 7.0.
-
Sample Preparation: Dilute the neutralized solution to the desired concentration with the mobile phase for HPLC analysis.
c) Oxidative Degradation
-
Protocol: To a suitable volume of bupivacaine stock solution, add an equal volume of 20% hydrogen peroxide (H₂O₂).[6] Keep the solution at 60°C for 30 minutes.[6]
-
Sample Preparation: After the stress period, cool the solution and dilute it to the desired concentration with the mobile phase for HPLC analysis.
d) Thermal Degradation
-
Protocol: Place the bupivacaine drug substance (solid state) or its solution in a thermostatically controlled oven at 105°C for 1 hour.[6]
-
Sample Preparation (for solid state): After exposure, dissolve the stressed solid in a suitable solvent and dilute to the desired concentration with the mobile phase.
-
Sample Preparation (for solution): Cool the solution and dilute it to the desired concentration with the mobile phase.
e) Photolytic Degradation
-
Protocol: Expose the bupivacaine drug substance (solid state) or its solution to UV light (e.g., in a photostability chamber) for a specified duration. According to ICH guidelines, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[4][10]
-
Sample Preparation: Prepare the sample for analysis as described for thermal degradation.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Bupivacaine
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 2N HCl | 60°C | 30 minutes |
| Base Hydrolysis | 2N NaOH | 60°C | 30 minutes |
| Oxidation | 20% H₂O₂ | 60°C | 30 minutes |
| Thermal | Dry Heat | 105°C | 1 hour |
| Photolytic | UV Light | Ambient | Per ICH Q1B |
Table 2: Example of Bupivacaine Degradation Data
| Stress Condition | % Degradation of Bupivacaine |
| Acidic (pH 3, 19 days) | <3% |
| Basic (pH 9, 19 days) | <3% |
| Oxidative (30% H₂O₂, 19 days) | 64% |
Source: Stability study of hydromorphone and bupivacaine mixture by HPLC-UV - PMC - NIH[9]
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. onyxipca.com [onyxipca.com]
- 3. sgs.com [sgs.com]
- 4. ijrpp.com [ijrpp.com]
- 5. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 9. Stability study of hydromorphone and bupivacaine mixture by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Addressing solubility issues of (R)-(+)-bupivacaine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (R)-(+)-bupivacaine in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of (R)-(+)-bupivacaine?
(R)-(+)-bupivacaine, as a free base, is sparingly soluble in aqueous buffers.[1] Its solubility is significantly dependent on the pH of the solution. The hydrochloride salt of bupivacaine is more commonly used in formulations due to its higher water solubility. Bupivacaine hydrochloride is soluble in water, with some sources indicating a solubility of 1 part in 25 parts water.[2] Heating can aid in the dissolution process.[2]
2. How does pH affect the solubility of (R)-(+)-bupivacaine?
The solubility of (R)-(+)-bupivacaine is highly pH-dependent due to its basic nature. Bupivacaine has a pKa of approximately 8.1.[2][3] At a pH below its pKa, the molecule is predominantly in its ionized (protonated) form, which is more water-soluble. Conversely, at a pH above the pKa, the un-ionized (free base) form dominates, which is less soluble in water and may precipitate out of solution.[2][4] Therefore, acidic aqueous solutions will generally dissolve more bupivacaine than neutral or alkaline solutions. It has been noted that bupivacaine hydrochloride can precipitate in cerebrospinal fluid at a pH of 7.4 when the concentration is 0.75 mg/mL.[5]
3. Why is my (R)-(+)-bupivacaine solution precipitating?
Precipitation of (R)-(+)-bupivacaine from an aqueous solution is a common issue and can be attributed to several factors:
-
High pH: If the pH of the solution is raised above the pKa of bupivacaine (approximately 8.1), the equilibrium will shift towards the less soluble free base form, leading to precipitation.[2][6][7] This can occur when adding alkaline substances, such as sodium bicarbonate.[6][7]
-
High Concentration: Exceeding the solubility limit of bupivacaine at a given pH and temperature will result in precipitation.
-
Temperature: While heating can initially increase solubility, allowing for a higher concentration to be dissolved, cooling the solution may lead to supersaturation and subsequent precipitation.[2]
-
Buffer Composition: Bupivacaine hydrochloride is reported to be not very soluble in phosphate buffers.[2] The choice of buffer can influence the overall solubility.
4. How can I increase the aqueous solubility of (R)-(+)-bupivacaine?
Several strategies can be employed to enhance the aqueous solubility of (R)-(+)-bupivacaine:
-
pH Adjustment: Maintaining the pH of the solution well below the pKa of 8.1 will keep the bupivacaine in its more soluble ionized form.[8]
-
Use of Co-solvents: Organic solvents such as ethanol can be used to increase the solubility of bupivacaine.[1][2][9] For instance, dissolving bupivacaine in ethanol before diluting it with an aqueous buffer can improve its solubility.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs like bupivacaine, thereby increasing their aqueous solubility.[10][11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is one such derivative that has been shown to be effective.[11]
-
Salt Formation: Using the hydrochloride salt of bupivacaine is the most common approach to achieve adequate aqueous solubility for pharmaceutical formulations.[2][16]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms upon adding sodium bicarbonate. | The pH of the solution has exceeded the pKa of bupivacaine, causing the formation of the less soluble free base.[6][7] | 1. Monitor the pH of the solution closely during the addition of bicarbonate. 2. Add the bicarbonate solution slowly and with continuous stirring. 3. Consider using a lower concentration of bicarbonate or a different buffering agent. 4. Storing the pH-adjusted solution at a lower temperature (e.g., 4°C) may reduce crystallization.[6] |
| Cloudiness or precipitation observed in a buffered solution. | The buffer system may not be optimal for bupivacaine solubility. Bupivacaine hydrochloride has limited solubility in phosphate buffers.[2] | 1. Switch to a different buffer system (e.g., citrate or acetate buffer) and test for compatibility and solubility. 2. Adjust the pH of the buffer to be further away from the pKa of bupivacaine. |
| Difficulty dissolving the desired concentration of bupivacaine hydrochloride in water. | The concentration may be approaching the solubility limit at room temperature. | 1. Gently warm the solution while stirring to aid dissolution.[2] 2. Ensure the starting material is the hydrochloride salt, which is more soluble than the free base. 3. If the desired concentration is very high, consider the use of a co-solvent like ethanol or a solubilizing agent like cyclodextrin.[1][10] |
| Solution is clear at a higher temperature but becomes cloudy upon cooling. | The solution was supersaturated at the higher temperature, and the bupivacaine is precipitating out as it cools. | 1. Prepare the solution at the intended storage or use temperature to avoid supersaturation. 2. If a higher concentration is required, a solubilizing agent may be necessary to maintain stability at lower temperatures. |
Quantitative Data
Table 1: Solubility of Bupivacaine and its Hydrochloride Salt in Various Solvents
| Compound | Solvent | Solubility | Temperature | Reference |
| Bupivacaine Hydrochloride | Water | 1 part in 25 parts water | Not Specified | [2] |
| Bupivacaine Hydrochloride | Water | 50 mg/mL (with heating) | Not Specified | [2] |
| Bupivacaine Hydrochloride Monohydrate | Water | 40 mg/L | Not Specified | [17] |
| Bupivacaine Hydrochloride Monohydrate | Water | 10 mg/mL | Not Specified | [18] |
| Bupivacaine | Ethanol | ~30 mg/mL | Not Specified | [1] |
| Bupivacaine | DMSO | ~25 mg/mL | Not Specified | [1] |
| Bupivacaine | Dimethyl formamide (DMF) | ~30 mg/mL | Not Specified | [1] |
| Bupivacaine | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [1] |
Table 2: Physicochemical Properties of Bupivacaine
| Property | Value | Reference |
| pKa | ~8.1 | [2][3][17] |
| Molecular Weight | 288.43 g/mol | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.41 | [17] |
| Protein Binding | 95% | [3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by UV-Vis Spectrophotometry
This protocol provides a method to determine the equilibrium solubility of (R)-(+)-bupivacaine hydrochloride in an aqueous buffer.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
-
Generation of Calibration Curve:
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container.
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the clear filtrate with the buffer to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at 262 nm.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted filtrate and the linear regression equation from the calibration curve to calculate the concentration of bupivacaine in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in the aqueous buffer.
-
Protocol 2: Enhancing Bupivacaine Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the phase solubility method to investigate the effect of HP-β-CD on the solubility of (R)-(+)-bupivacaine.
-
Preparation of HP-β-CD Solutions:
-
Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0 to 10% w/v) in the desired buffer.
-
-
Equilibration:
-
Add an excess amount of (R)-(+)-bupivacaine to each HP-β-CD solution in sealed containers.
-
Agitate the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
-
Sample Analysis:
-
Filter each suspension through a 0.22 µm filter.
-
Determine the concentration of dissolved bupivacaine in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (as described in Protocol 1) or HPLC.
-
-
Data Analysis:
-
Plot the total concentration of dissolved bupivacaine as a function of the HP-β-CD concentration. This is known as a phase solubility diagram.
-
The slope of the initial linear portion of the diagram can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.
-
Visualizations
Caption: Workflow for determining aqueous solubility of bupivacaine.
Caption: Factors influencing the aqueous solubility of bupivacaine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. [The solubility of bupivacaine in cerebrospinal fluid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing precipitation of pH-adjusted bupivacaine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stability of bupivacaine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rapm.bmj.com [rapm.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Capsaicin-Cyclodextrin Complex Enhances Mepivacaine Targeting and Improves Local Anesthesia in Inflamed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. adipogen.com [adipogen.com]
- 19. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Troubleshooting bupivacaine crystallization in parenteral formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bupivacaine crystallization in parenteral formulations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to bupivacaine crystallization.
Issue: Visible Precipitate or Cloudiness Observed in Bupivacaine Formulation
1. Initial Assessment & Immediate Checks:
-
Question: Did the crystallization occur upon preparation, during storage, or upon mixing with another agent?
-
Action: Quarantine the affected formulation to prevent use. Document the formulation composition, storage conditions (temperature, light exposure), and any recent manipulations.
2. pH-Related Crystallization:
-
Is the pH of the formulation above the critical range? Bupivacaine is a weak base with a pKa of approximately 8.1 and is susceptible to precipitation at higher pH levels.[1][2] Crystallization can begin at a pH as low as 7.7.[2][3][4][5]
-
Troubleshooting Steps:
-
Measure the pH of the formulation using a calibrated pH meter.
-
If the pH is elevated, identify the source of alkalinity. Common causes include the addition of alkaline substances like sodium bicarbonate or co-formulation with alkaline drugs.[6][7][8]
-
To resolve, consider adjusting the pH to a more acidic range where bupivacaine is more soluble. However, any pH adjustment must be carefully evaluated for its impact on stability, efficacy, and patient safety.
-
For future formulations, ensure that the final pH is maintained within the optimal solubility range for bupivacaine.
-
-
3. Temperature-Induced Crystallization:
-
Has the formulation been exposed to temperature fluctuations? Lower temperatures can decrease the solubility of bupivacaine hydrochloride.[8]
-
Troubleshooting Steps:
-
Review the storage temperature records of the formulation.
-
If stored at a low temperature, controlled warming of the solution may redissolve the precipitate. This should be done with caution, as excessive heat can degrade the drug.
-
A study on bupivacaine solutions with sodium bicarbonate showed that storage at 4°C resulted in the least crystallization compared to 20°C.[8] This suggests a complex relationship that may depend on other formulation components.
-
For future prevention, maintain a consistent and appropriate storage temperature as recommended for the specific formulation.
-
-
4. Concentration & Solubility Limits:
-
Is the concentration of bupivacaine approaching its solubility limit in the chosen solvent system?
-
Troubleshooting Steps:
-
Refer to solubility data for bupivacaine in your specific solvent system.
-
If the concentration is too high, dilution with a compatible solvent may be necessary.
-
Consider the use of co-solvents to enhance solubility, but be aware that dilution of co-solvent-based formulations can sometimes lead to precipitation if the drug is not soluble in the diluent.[9][10]
-
-
5. Incompatibility with Other Formulation Components:
-
Has bupivacaine been mixed with other drugs or excipients? Co-administration with certain drugs, especially alkaline solutions, can trigger crystallization.[2][4]
-
Troubleshooting Steps:
-
Identify all components in the formulation.
-
Corticosteroids, such as betamethasone sodium phosphate, have been shown to induce bupivacaine precipitation due to their alkaline pH.[2][3][4][5][11]
-
When co-administering drugs, check for known incompatibilities. If data is unavailable, perform a small-scale compatibility study by mixing the components under controlled conditions and observing for any precipitation.
-
If incompatibility is detected, consider administering the drugs separately or reformulating with compatible components.
-
-
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bupivacaine crystallization in parenteral formulations?
A1: The most common cause is an increase in the pH of the formulation. Bupivacaine is a weak base and exists as a salt (e.g., bupivacaine hydrochloride) in acidic solutions, where it is more soluble. As the pH increases and approaches or exceeds its pKa of ~8.1, the un-ionized base form increases, which is less water-soluble and can precipitate out of solution.[1][2] Crystallization has been observed at a pH of 7.7.[2][3][4][5]
Q2: Can temperature affect the stability of bupivacaine solutions?
A2: Yes, temperature can influence bupivacaine's solubility. Storing solutions at lower temperatures can decrease its solubility and potentially lead to crystallization, especially if the solution is close to saturation.[8] Conversely, some studies have shown that for pH-adjusted solutions, storage at 4°C may result in less crystallization than at 20°C, indicating a complex interplay of factors.[8]
Q3: Are there any known incompatibilities with other drugs that can cause bupivacaine to crystallize?
A3: Yes, mixing bupivacaine with alkaline drugs is a primary cause of crystallization. A notable example is the co-administration with certain corticosteroid preparations, such as betamethasone sodium phosphate, which can raise the pH of the mixture and cause bupivacaine to precipitate.[2][3][4][5][11] The addition of sodium bicarbonate to bupivacaine solutions is also a well-documented cause of precipitation.[6][7][8]
Q4: What is the solubility of bupivacaine in common solvents?
A4: Bupivacaine hydrochloride's solubility varies depending on the solvent. It is soluble in water and ethanol.[1] Specific solubility data is presented in the table below.
Q5: What analytical methods can be used to detect and characterize bupivacaine crystals?
A5: Several methods can be employed:
-
Visual Inspection: The simplest method is visual observation for cloudiness, turbidity, or visible particles.
-
Light Microscopy: This allows for the visualization of crystal morphology and size.[2][3][4][5][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of dissolved bupivacaine, with a decrease in concentration indicating precipitation.[13][14][15]
-
Spectrophotometry: Changes in the absorbance or scattering of light can indicate the presence of suspended particles.[16]
-
X-ray Powder Diffraction (XRPD): This technique can be used to identify the crystalline form (polymorph) of the precipitate.[17][18]
Data Presentation
Table 1: Solubility of Bupivacaine and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| Bupivacaine HCl | Water | 1 part in 25 parts | [1] |
| Bupivacaine HCl | Water | 50 mg/mL (with heating) | [1] |
| Bupivacaine HCl | Water | Soluble | [19] |
| Bupivacaine HCl Monohydrate | Water | 10 mg/mL | [20] |
| Bupivacaine HCl Monohydrate | Ethanol | 125 mg/L | [21] |
| Bupivacaine | Ethanol | ~30 mg/mL | [22] |
| Bupivacaine | DMSO | ~25 mg/mL | [22] |
| Bupivacaine | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [22] |
Table 2: pH-Dependent Precipitation of Bupivacaine
| Bupivacaine Solution | Admixture | Final pH | Observation | Reference |
| Bupivacaine-HCl | NaOH solution | 7.7 | Insoluble particles begin to form | [2][3] |
| Bupivacaine-HCl | Betamethasone sodium phosphate | 7.7 | Numerous round, insoluble particles | [2][3][4][5] |
| Bupivacaine-HCl | Dexamethasone sodium phosphate | 7.3 | Rarely formed crystals | [2][3] |
| Bupivacaine 0.5% | Cerebrospinal Fluid | 7.4 | Precipitates at 0.75 mg/mL | [16] |
Experimental Protocols
Protocol 1: Determination of pH-Induced Crystallization Point
-
Objective: To determine the pH at which bupivacaine begins to crystallize in a specific formulation.
-
Materials: Bupivacaine HCl solution of known concentration, 0.1 M NaOH solution, 0.1 M HCl solution, calibrated pH meter, magnetic stirrer and stir bar, beaker, and a light microscope.
-
Methodology:
-
Place a known volume of the bupivacaine solution into a clean beaker with a magnetic stir bar.
-
Begin stirring at a constant, slow speed.
-
Slowly titrate the solution with 0.1 M NaOH, adding small, precise volumes.
-
After each addition, allow the pH to stabilize and measure it. Visually inspect the solution for any signs of cloudiness or precipitation.
-
At the first sign of persistent turbidity, record the pH. This is the approximate crystallization onset pH.
-
Confirm the presence of crystals by taking a small aliquot of the solution and observing it under a light microscope.
-
The titration can be reversed with 0.1 M HCl to determine the pH at which the precipitate redissolves.
-
Protocol 2: Compatibility Testing with a Co-administered Drug
-
Objective: To assess the physical compatibility of a bupivacaine formulation with another parenteral drug.
-
Materials: Bupivacaine formulation, the drug to be tested, sterile vials or test tubes, micropipettes, and a light source against a dark background for visual inspection.
-
Methodology:
-
Prepare different ratios of the bupivacaine formulation and the test drug that are clinically relevant. For example, 1:1, 1:4, and 4:1 ratios.
-
For each ratio, pipette the specified volume of the bupivacaine formulation into a sterile vial.
-
Add the corresponding volume of the test drug to the vial.
-
Gently mix the contents of the vial.
-
Immediately inspect the mixture against a light and dark background for any signs of precipitation, color change, or gas formation.
-
Let the mixtures stand at room temperature and re-examine at specific time points (e.g., 15 min, 1 hour, 4 hours).
-
If any precipitate is observed, the drugs are considered physically incompatible under those conditions.
-
pH-Dependent Bupivacaine Equilibrium
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions | Semantic Scholar [semanticscholar.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Chemical stability of bupivacaine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stability of bupivacaine, lidocaine and epinephrine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing precipitation of pH-adjusted bupivacaine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. formulation.org.uk [formulation.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. researchgate.net [researchgate.net]
- 16. [The solubility of bupivacaine in cerebrospinal fluid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. adipogen.com [adipogen.com]
- 21. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: In-Vitro Potency Assays for Bupivacaine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in-vitro potency assays for bupivacaine isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions to enhance assay consistency and reliability.
Electrophysiology Assays (e.g., Patch-Clamp)
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Why am I seeing high variability in my IC50 values for bupivacaine isomers between experiments? | 1. Inconsistent Cell State: The potency of bupivacaine isomers can be state-dependent. For example, the S-isomer is more potent when the membrane is hyperpolarized, while the R-isomer is more potent when it is depolarized.[1] 2. Voltage-Clamp Quality: Poor seal resistance or whole-cell access can lead to inaccurate current measurements. 3. Solution Instability: Bupivacaine solutions may degrade over time or with exposure to light. 4. pH Fluctuation: The pH of solutions can affect the charge of the local anesthetic, influencing its ability to cross the cell membrane and bind to the sodium channel.[2] | 1. Standardize Protocols: Strictly control holding potentials and pre-pulse potentials to ensure you are consistently measuring the same channel state (resting, open, or inactivated).[1] 2. Monitor Seal and Access: Regularly monitor seal resistance (>1 GΩ) and series resistance throughout the experiment. Discard cells with unstable parameters. 3. Prepare Fresh Solutions: Prepare bupivacaine solutions fresh for each experiment from a powdered stock. Protect solutions from light. 4. Buffer Solutions: Ensure all extracellular and intracellular solutions are adequately buffered to maintain a stable pH. |
| My use-dependent block measurements are not reproducible. What could be the cause? | 1. Inconsistent Stimulation Frequency: The degree of use-dependent block is directly related to the frequency of channel activation. 2. Slow Drug Wash-in/Wash-out: Bupivacaine has a "fast-in-slow-out" binding kinetic, meaning it can take time to reach equilibrium and to wash out, leading to cumulative effects.[3] 3. Cell Health: Unhealthy cells may have altered channel expression or membrane properties. | 1. Precise Timing: Use a perfusion system with a rapid solution exchange and precisely control the timing and frequency of the stimulus pulses. 2. Equilibration Time: Allow sufficient time for the drug to reach equilibrium at each concentration. Ensure a complete washout between applications to establish a stable baseline. 3. Cell Quality Control: Only use healthy, viable cells for experiments. Monitor cell morphology and resting membrane potential. |
Cell-Based Viability/Cytotoxicity Assays (e.g., MTT, CCK-8)
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Why are my cell viability results inconsistent when testing bupivacaine's chondrotoxicity? | 1. Time- and Concentration-Dependence: The chondrotoxic effects of bupivacaine are highly dependent on both the concentration used and the duration of exposure.[4][5][6] 2. Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout of assays like MTT. 3. Metabolic Activity Fluctuation: The MTT assay measures metabolic activity, which can be influenced by factors other than cell death, such as changes in cell proliferation or metabolic state.[7] 4. Incomplete Formazan Solubilization: In MTT assays, if the purple formazan crystals are not fully dissolved, the absorbance reading will be inaccurate. | 1. Strict Time and Concentration Control: Precisely control the incubation time with bupivacaine. Use a well-defined concentration series. Be aware that cell death can continue even after the drug is removed.[5] 2. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density where the assay response is linear. 3. Confirm with Multiple Assays: Use a secondary assay that measures a different aspect of cell death (e.g., an LDH assay for membrane integrity or a direct cell counting method with trypan blue) to confirm results. 4. Ensure Complete Solubilization: After adding the solubilization solution, mix thoroughly and incubate for the recommended time to ensure all formazan is dissolved before reading the plate. |
| I see a significant decrease in viability with racemic bupivacaine, but less of an effect with levobupivacaine. Is this expected? | 1. Differential Cytotoxicity: Racemic bupivacaine is generally considered more chondrotoxic than levobupivacaine, and ropivacaine is the least chondrotoxic of the three.[8][9] This is an expected result. 2. Concentration Range: The differential toxicity may only be apparent within a specific concentration range. At very high concentrations, all forms may be highly toxic, masking the differences. | 1. Validate with Literature: This finding is consistent with published data. Ensure your results fall within the expected range of toxicity. 2. Optimize Concentration Range: Test a broad range of concentrations for each isomer to fully characterize the dose-response curve and accurately determine the IC50 for each. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for bupivacaine and its isomers?
Bupivacaine and its isomers exert their primary effect by blocking voltage-gated sodium channels in the neuronal membrane.[10] They bind to the intracellular portion of the channel, stabilizing it in an inactivated state and preventing the influx of sodium ions that is necessary for the initiation and propagation of an action potential (nerve impulse).[10] This leads to a reversible block of nerve conduction.
2. What are the key differences between R-bupivacaine (dextrobupivacaine) and S-bupivacaine (levobupivacaine)?
The primary differences lie in their potency and toxicity. While some in-vitro studies show context-dependent potency (membrane potential influencing which isomer is more potent), levobupivacaine generally has a similar anesthetic potency to the racemic mixture in clinical settings.[1][11] Crucially, levobupivacaine exhibits significantly lower cardiovascular and central nervous system toxicity compared to dextrobupivacaine.[11]
3. Why do my in-vitro potency results for bupivacaine isomers differ from in-vivo findings?
Discrepancies between in-vitro and in-vivo results are common and can be attributed to several factors not present in a simplified cell-based assay.[12] These include:
-
Physicochemical Properties: Factors like lipid solubility and protein binding influence how the drug diffuses through tissues, reaches the nerve, and how long it remains at the site of action.[2][13]
-
Vascular Effects: Local anesthetics can have vasoactive properties. For instance, levobupivacaine has a greater vasoconstrictive effect than dextrobupivacaine at lower doses, which can prolong its local action in vivo.[14]
-
Metabolism and Clearance: The body's metabolic processes and clearance mechanisms are absent in in-vitro models.
4. Are there other cellular targets for bupivacaine besides sodium channels?
Yes, at higher or toxic concentrations, bupivacaine can affect other ion channels and cellular processes. These include:
-
Potassium and Calcium Channels: Bupivacaine can also block cardiac potassium (e.g., Kv1.5) and calcium channels, contributing to its cardiotoxicity.[10][15]
-
NMDA Receptors: It can inhibit NMDA receptors, which may play a role in its analgesic effects beyond local anesthesia.[10][16]
-
Prostaglandin E2 Receptors: Bupivacaine inhibits the EP1 subtype of the prostaglandin E2 receptor, which may contribute to its anti-inflammatory effects.[17][18]
-
Mitochondrial Function: Bupivacaine-induced cytotoxicity in cells like chondrocytes is linked to mitochondrial dysfunction, leading to apoptosis.[19]
5. How does pH affect bupivacaine potency assays?
Local anesthetics are weak bases. A lower pH (more acidic environment) increases the proportion of the drug in its ionized (cationic) form.[2] The uncharged form is required to cross the lipid cell membrane to reach the intracellular binding site on the sodium channel. Therefore, injecting a local anesthetic into an acidic or inflamed tissue can decrease its effectiveness.[2] In in-vitro assays, maintaining a stable, physiological pH is critical for consistent results.
Quantitative Data Presentation
The following tables summarize quantitative data on the potency of bupivacaine isomers and related compounds from various in-vitro assays.
Table 1: IC50 and Dissociation Constants (Kd) for Bupivacaine Isomers and Analogs on Ion Channels
| Compound | Assay Target | Cell Type/System | Potency Metric | Value (µM) | Reference |
| Racemic Bupivacaine | Nav1.5 (Cardiac Na+ Channel) | Xenopus Oocytes | IC50 | 4.51 | [20][21] |
| Racemic Bupivacaine | Nav1.5 (Inactivated State) | HEK-293 Cells | IC50 | 2.18 ± 0.16 | [22] |
| Racemic Bupivacaine | Nav1.5 (Open Channel) | HEK-293 Cells | IC50 | 69.5 ± 8.2 | [22] |
| Ropivacaine | Nav1.5 (Inactivated State) | HEK-293 Cells | IC50 | 2.73 ± 0.27 | [22] |
| Ropivacaine | Nav1.5 (Open Channel) | HEK-293 Cells | IC50 | 322.2 ± 29.9 | [22] |
| Levobupivacaine (S-) | Nav1.5 | HEK-293 Cells | IC50 | 1 ± 0.6 | [23] |
| R(+)-Bupivacaine | hKv1.5 (Cardiac K+ Channel) | Xenopus Oocytes | Apparent Kd | 4.1 ± 0.7 | [15] |
| S(-)-Bupivacaine | hKv1.5 (Cardiac K+ Channel) | Xenopus Oocytes | Apparent Kd | 27.3 ± 2.8 | [15] |
| Racemic Bupivacaine | PGE2 EP1 Receptor | Xenopus Oocytes | IC50 | 3.06 ± 1.26 | [18][24] |
Table 2: Stereopotency Ratios of Bupivacaine Isomers
| Assay Type | Target | System | Stereopotency Ratio (R:S) | Finding | Reference |
| Batrachotoxin Displacement | Neuronal Na+ Channels | Rat Brain Synaptosomes | 3:1 | R-isomer has higher affinity for the channel | [1] |
| Na+ Current Inhibition | Neuronal Na+ Channels | GH-3 Cells | S > R | S-isomer more potent at hyperpolarized potentials | [1] |
| Na+ Current Inhibition | Neuronal Na+ Channels | GH-3 Cells | R > S | R-isomer more potent at depolarized potentials | [1] |
Experimental Protocols
1. Protocol: Whole-Cell Voltage-Clamp Electrophysiology for IC50 Determination
This protocol provides a general framework for assessing the inhibitory effect of bupivacaine isomers on voltage-gated sodium channels (e.g., Nav1.5) expressed in a cell line like HEK-293.
-
Cell Preparation:
-
Culture HEK-293 cells stably expressing the sodium channel of interest.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Drug Solutions: Prepare stock solutions of bupivacaine isomers in an appropriate solvent (e.g., water) and dilute to final concentrations in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential where most channels are in the resting state (e.g., -120 mV).
-
Apply a voltage protocol to elicit sodium currents. For IC50 determination from a resting state, a simple depolarizing step (e.g., to -10 mV for 50 ms) is sufficient.
-
Apply test pulses at a low frequency (e.g., 0.1 Hz) to avoid inducing use-dependent block.
-
-
Data Acquisition and Analysis:
-
Begin recording baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of the bupivacaine isomer, allowing the current inhibition to reach a steady state at each concentration.
-
After the highest concentration, wash out the drug with the external solution to check for reversibility.
-
Measure the peak inward current at each concentration.
-
Normalize the peak current at each drug concentration to the baseline current.
-
Plot the normalized current as a function of drug concentration and fit the data with the Hill equation to determine the IC50 value.
-
2. Protocol: MTT Assay for Chondrocyte Viability
This protocol outlines the steps for assessing the cytotoxicity of bupivacaine isomers on cultured chondrocytes.[25][26][27]
-
Cell Seeding:
-
Harvest and count chondrocytes.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of bupivacaine isomers in serum-free culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the prepared drug solutions. Include control wells with medium only (no drug) and blank wells with medium only (no cells).
-
Incubate for the desired exposure time (e.g., 1 hour, 24 hours).
-
-
MTT Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Express the viability of treated cells as a percentage of the control (untreated) cells.
-
Plot cell viability against drug concentration to determine the dose-response relationship.
-
Visualizations
Caption: Bupivacaine's primary mechanism of action: blocking the voltage-gated sodium channel.
Caption: Bupivacaine-induced apoptosis in chondrocytes via caspase activation.[8]
Caption: Bupivacaine inhibits Prostaglandin E2 (PGE2) signaling at the EP1 receptor.[18]
References
- 1. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro effects of bupivacaine on articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro effects of bupivacaine on articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro chondrotoxicity of bupivacaine, levobupivacaine and ropivacaine and their effects on caspase activity in cultured canine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A comparison of levobupivacaine 0.5% and racemic bupivacaine 0.5% for extradural anesthesia for caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective block of a human cardiac potassium channel (Kv1.5) by bupivacaine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Actions of Bupivacaine, a Widely Used Local Anesthetic, on NMDA Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The inhibitory effect of bupivacaine on prostaglandin E(2) (EP(1)) receptor functioning: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis and mitochondrial dysfunction in human chondrocytes following exposure to lidocaine, bupivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chondrex.com [chondrex.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
Validation & Comparative
In Vitro Potency of Bupivacaine Enantiomers: A Comparative Analysis of (R)-(+)-Bupivacaine and (S)-(-)-Bupivacaine
A detailed examination of the stereoselective interactions of bupivacaine enantiomers with ion channels reveals significant differences in their in vitro potency, providing a rationale for the clinical use of the S-(-) enantiomer, levobupivacaine, to reduce toxicity.
The local anesthetic bupivacaine, widely used for regional anesthesia and pain management, is a chiral molecule existing as two stereoisomers: (R)-(+)-bupivacaine (dextrobupivacaine) and (S)-(-)-bupivacaine (levobupivacaine). While clinically available as a racemic mixture, extensive in vitro research has demonstrated a clear stereoselectivity in their interaction with various ion channels, which underpins the observed differences in their anesthetic and toxic profiles. This guide provides a comparative analysis of the in vitro potency of (R)-(+)-bupivacaine and (S)-(-)-bupivacaine, supported by experimental data and detailed methodologies.
Comparative Potency on Ion Channels
The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels, which inhibits the propagation of action potentials in nerve fibers. However, their effects on other ion channels, particularly in cardiac tissue, are crucial in determining their toxic potential.
Sodium Channel Blockade
In vitro studies consistently demonstrate that (R)-(+)-bupivacaine is a more potent blocker of cardiac sodium channels in the inactivated state compared to (S)-(-)-bupivacaine.[1][2] This stereoselectivity is a key factor in the higher cardiotoxicity associated with the (R)-(+)-enantiomer.[1][2]
Conversely, studies on peripheral nerve sodium channels have shown less pronounced stereoselectivity. For tonic block of sodium channels in amphibian nerve fibers, (R)-(+)-bupivacaine was only slightly more potent than (S)-(-)-bupivacaine.[3] Interestingly, when neuronal sodium channels are influenced by certain activators, the stereoselectivity can be inverted, with the (S)-(-) enantiomer becoming more potent.[4]
| Target Ion Channel | Preparation | Parameter | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference |
| Cardiac Sodium Channel (Inactivated State) | Guinea Pig Ventricular Myocytes | Inhibition of INa (10 µmol/L) | 72 ± 2% | 58 ± 3% | [1][2] |
| Cardiac Sodium Channel (Inactivated State) | Guinea Pig Ventricular Myocytes | Apparent Affinity (Ki) | 2.9 µmol/L | 4.8 µmol/L | [2] |
| Cardiac Sodium Channel (Activated/Open State) | Guinea Pig Ventricular Myocytes | Apparent Affinity (Ka) | 3.3 µmol/L | 4.3 µmol/L | [1][2] |
| Neuronal Sodium Channel (Tonic Block) | Amphibian Peripheral Nerve Fibers | IC50 | 29 ± 3 µM | 44 ± 3 µM | [3] |
| Neuronal Sodium Channel (Batrachotoxin-activated) | Rat Brain Synaptosomes | Competitive Batrachotoxin Displacement (R:S ratio) | 3 | 1 | [5] |
| Human Heart hH1 Sodium Channel (Inactivated State) | HEK293t cells | Stereopotency Ratio (+/-) | 1.5 | 1 | [6] |
Potassium Channel Blockade
Significant stereoselectivity has also been observed in the blockade of potassium channels. Notably, the "flicker" K+ channel in peripheral nerves exhibits a remarkably high stereopotency ratio, with (R)-(+)-bupivacaine being significantly more potent than its (S)-(-) counterpart.[3]
| Target Ion Channel | Preparation | Parameter | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference |
| Flicker K+ Channel | Amphibian Peripheral Nerve Fibers | IC50 | 0.15 ± 0.02 µM | 11 ± 1 µM | [3] |
| HERG Channels | CHO cells | Block at 20 µM | 47.2 ± 5.2% | 67.5 ± 4.2% | [7] |
Calcium Channel Blockade
In contrast to sodium and potassium channels, the inhibition of L-type calcium channels by bupivacaine enantiomers does not appear to be stereoselective.[8] This suggests that the differential cardiotoxicity is not primarily mediated by actions on these calcium channels.[8]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Whole-Cell Voltage-Clamp Technique on Cardiac Myocytes
This technique was utilized to investigate the effects of bupivacaine enantiomers on cardiac sodium currents (INa).
Experimental Workflow:
Methodology:
-
Cell Preparation: Single ventricular myocytes were isolated from guinea pig hearts.[1][2]
-
Recording: The whole-cell configuration of the patch-clamp technique was used to record sodium currents.[1][2]
-
Voltage Protocols: Various voltage protocols were applied to the cells to elicit sodium currents and to study the effects of the drugs on different channel states (resting, open, and inactivated). This included protocols to measure tonic block, use-dependent block, and the voltage-dependence of sodium channel availability.[1][2]
-
Drug Application: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine were applied to the myocytes via a perfusion system at a concentration of 10 µmol/L.[1][2]
Patch-Clamp Experiments on Peripheral Nerve Fibers
This methodology was employed to assess the stereoselective actions of bupivacaine enantiomers on sodium and flicker K+ channels in peripheral nerves.
Experimental Workflow:
Methodology:
-
Preparation: Peripheral nerve fibers from amphibians were enzymatically demyelinated to allow access to the nodes of Ranvier.[3]
-
Recording: Outside-out patches were excised from the nodal membrane, and voltage-clamp recordings were performed to isolate and measure sodium and flicker K+ currents.[3]
-
Drug Application and Analysis: The enantiomers of bupivacaine were applied to the outside-out patches. Concentration-response curves were generated to determine the half-maximum inhibiting concentrations (IC50). For the flicker K+ channel, competition experiments and analysis of association and dissociation rate constants were also performed.[3]
Signaling Pathway and Logical Relationships
The differential potency of bupivacaine enantiomers, particularly on cardiac sodium channels, has a direct implication for their cardiotoxicity. The higher potency of (R)-(+)-bupivacaine for the inactivated state of the sodium channel is a critical factor.
Conclusion
The in vitro evidence compellingly demonstrates that (R)-(+)-bupivacaine and (S)-(-)-bupivacaine exhibit significant differences in their potency to block various ion channels. The higher potency of (R)-(+)-bupivacaine on inactivated cardiac sodium channels and certain potassium channels provides a strong molecular basis for its greater cardiotoxicity. In contrast, the stereoselectivity for sodium channel blockade in peripheral nerves is less pronounced, suggesting that the anesthetic potency of the two enantiomers may be more comparable in a clinical setting. These findings underscore the importance of stereochemistry in drug action and provide a solid rationale for the development and use of single-enantiomer local anesthetics like levobupivacaine to enhance patient safety.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of human heart hH1 sodium channels by the enantiomers of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxicity of Bupivacaine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupivacaine, a widely utilized long-acting local anesthetic, is recognized for its potential cardiotoxicity, a significant concern in clinical practice. This guide provides an objective comparison of the cardiotoxic profiles of racemic bupivacaine and its enantiomers, levobupivacaine (the S(-) isomer) and the non-commercial R(+) isomer, as well as the related S(-) enantiomer, ropivacaine. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the stereoselective differences in bupivacaine's cardiotoxicity.
Data Presentation: Quantitative Comparison of Cardiotoxic Effects
The following tables summarize key quantitative data from various experimental studies, highlighting the differences in the cardiotoxic potential of bupivacaine enantiomers and ropivacaine.
Table 1: Effects on Cardiac Electrophysiology
| Parameter | Racemic Bupivacaine | Levobupivacaine (S(-)-Bupivacaine) | R(+)-Bupivacaine | Ropivacaine | Key Findings & Citations |
| QRS Duration Increase (10µM) | ~370% | ~200% | ~370% | Not directly compared at this conc. | R(+)-bupivacaine and racemic bupivacaine cause a significantly greater increase in QRS duration compared to S(-)-bupivacaine, indicating a more pronounced effect on ventricular conduction.[1] |
| PR Interval Increase (10µM) | ~80% | ~25% | ~80% | Not directly compared at this conc. | Similar to QRS duration, the R(+) enantiomer and racemic mixture have a greater impact on atrioventricular conduction time than the S(-) enantiomer.[1] |
| Atrioventricular Conduction Time | Greater prolongation | Less prolongation | Greater prolongation | Less prolongation than bupivacaine isomers | Bupivacaine isomers prolong atrioventricular conduction time more than ropivacaine isomers. Stereoselectivity is evident for bupivacaine at lower concentrations than for ropivacaine.[2][3] |
| Lethal Dose (Swine, intracoronary) | 0.015 mmol (median) | 0.028 mmol (median) | Not tested | 0.032 mmol (median) | Levobupivacaine and ropivacaine have significantly higher lethal doses than racemic bupivacaine, indicating a wider safety margin.[4] |
| Cardiotoxicity Potency Ratio (QRS doubling) | 2.1 | 1.4 | Not tested | 1 | Based on the dose required to double the QRS duration, racemic bupivacaine is the most potent, followed by levobupivacaine, with ropivacaine being the least potent.[4] |
Table 2: Effects on Cardiac Ion Channels
| Ion Channel | Racemic Bupivacaine | Levobupivacaine (S(-)-Bupivacaine) | R(+)-Bupivacaine | Ropivacaine | Key Findings & Citations |
| Cardiac Sodium Channels (INa) | Potent block | Less potent block of inactivated state | More potent block of inactivated state | Less potent than bupivacaine | The R(+) enantiomer of bupivacaine is more potent in blocking the inactivated state of cardiac sodium channels, which is a key factor in its higher cardiotoxicity.[5][6][7] Bupivacaine is approximately 4.5-fold more potent than ropivacaine in open-channel block.[8] |
| L-type Calcium Channels (ICa-L) | Inhibition | Similar inhibition to R(+) | Similar inhibition to S(-) | Inhibition | The inhibition of L-type calcium channels does not appear to be stereoselective for bupivacaine enantiomers.[1] |
| HERG Potassium Channels | Inhibition | Most potent block | Less potent block | Inhibition | Levobupivacaine is the most potent blocker of HERG channels among the tested local anesthetics.[9] |
Table 3: Effects on Myocardial Contractility and Mitochondria
| Parameter | Racemic Bupivacaine | Levobupivacaine (S(-)-Bupivacaine) | R(+)-Bupivacaine | Ropivacaine | Key Findings & Citations |
| Negative Inotropic Effect | Greater effect | Less effect | Greater effect | Less effect than bupivacaine isomers | Bupivacaine isomers have a greater negative inotropic effect than ropivacaine isomers, with no evidence of stereoselectivity for this effect.[2][3][10] |
| Mitochondrial Complex I Inhibition (IC50) | Not directly tested | 2.8 +/- 0.6 mM | 3.3 +/- 0.4 mM | Not directly compared | There are no significant stereospecific effects of bupivacaine enantiomers on the inhibition of mitochondrial respiratory chain complex I.[11] |
| ATP Synthesis | Dose-dependent decrease | Similar decrease to R(+) | Similar decrease to S(-) | Not directly compared | Bupivacaine enantiomers cause a similar dose-dependent decrease in mitochondrial ATP synthesis.[11] |
Experimental Protocols
In Vivo Assessment of Cardiotoxicity in a Swine Model
This protocol is based on studies evaluating the electrocardiographic effects and lethal doses of local anesthetics.
-
Animal Model: Anesthetized domestic swine.
-
Instrumentation: A catheter is placed in the left anterior descending coronary artery for direct drug administration. Continuous electrocardiogram (ECG) and hemodynamic monitoring are established.
-
Drug Administration: Increasing doses of the local anesthetic (racemic bupivacaine, levobupivacaine, or ropivacaine) are injected into the coronary artery according to a randomized and blinded protocol. Doses typically start low (e.g., 0.375 mg) and are incrementally increased until cardiac arrest occurs.[4]
-
Data Collection: The primary endpoints are the dose-dependent changes in the QRS interval and the lethal dose of each anesthetic.
-
Data Analysis: The mean maximum QRS interval is plotted against the logarithm of the administered dose to determine the cardiotoxicity potency ratios for a specific endpoint, such as a doubling of the QRS duration.[4]
Electrophysiological Assessment using Whole-Cell Voltage Clamp
This in vitro technique is employed to study the effects of local anesthetics on specific cardiac ion channels.
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig or rat hearts.
-
Recording Setup: The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of the myocyte and record the ionic currents.
-
Solutions: The external and internal (pipette) solutions are specifically designed to isolate the current of interest (e.g., sodium or calcium currents) by blocking other channels.
-
Drug Application: The local anesthetic enantiomers are applied to the external solution at various concentrations.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to study the drug's interaction with the ion channels in different states (resting, open, and inactivated). For example, to study use-dependent block of sodium channels, a train of depolarizing pulses is applied.
-
Data Analysis: The recorded currents are analyzed to determine the extent of channel block, the kinetics of block and unblock, and the affinity of the drug for the different channel states.[5][6]
Assessment of Mitochondrial Bioenergetics
This protocol investigates the effects of bupivacaine enantiomers on mitochondrial function.
-
Mitochondria Isolation: Mitochondria are isolated from rat heart tissue by differential centrifugation.
-
Measurement of Oxygen Consumption: A Clark-type oxygen electrode is used to measure mitochondrial respiration in a temperature-controlled chamber.
-
Substrates and Inhibitors: The experiment is conducted using specific substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II). The effects of the bupivacaine enantiomers are tested in the presence of these substrates.
-
ATP Synthesis Measurement: ATP synthesis is measured using a luciferin/luciferase assay, which detects the amount of ATP produced by the mitochondria.
-
Enzymatic Activities: The activities of the individual complexes of the respiratory chain are measured spectrophotometrically to identify specific sites of inhibition.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bupivacaine-Induced Cardiotoxicity
Bupivacaine-induced cardiotoxicity involves the disruption of key signaling pathways that regulate cell survival and metabolism. The PI3K/Akt/GSK-3β pathway is a critical player in this process.
References
- 1. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jvsmedicscorner.com [jvsmedicscorner.com]
- 6. Harmonization of experimental procedures to assess mitochondrial respiration in human permeabilized skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Insulin Signaling in Bupivacaine-induced Cardiac Toxicity: Sensitization during Recovery and Potentiation by Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
A Comparative Analysis of the Neurotoxicity of (R)-(+)-Bupivacaine and Ropivacaine
An objective guide for researchers and drug development professionals on the differing neurotoxic profiles of two common local anesthetics, supported by experimental data.
In the realm of regional anesthesia, both (R)-(+)-bupivacaine and ropivacaine are widely utilized long-acting amide local anesthetics. While efficacious in providing localized pain relief, concerns regarding their potential for neurotoxicity are paramount. This guide provides a detailed comparison of the neurotoxic effects of (R)-(+)-bupivacaine and ropivacaine, drawing upon key experimental findings to inform preclinical and clinical research. Overall, current evidence suggests that ropivacaine exhibits a lower neurotoxic potential compared to bupivacaine.
In Vitro Neurotoxicity
In vitro studies provide a controlled environment to dissect the cellular and molecular mechanisms of local anesthetic-induced neurotoxicity. Multiple studies have demonstrated that bupivacaine generally exhibits greater toxicity to neuronal cells than ropivacaine.
A key study utilizing isolated dorsal root ganglion neurons from chick embryos found that both anesthetics can induce growth cone collapse and neurite degeneration. However, the concentration required to elicit a 50% response (IC50) for growth cone collapse after a 15-minute exposure was lower for bupivacaine (10-2.6 M) compared to ropivacaine (10-2.5 M), indicating a higher potency for neurotoxicity with bupivacaine.[1] Interestingly, the neurotoxic effects of both bupivacaine and ropivacaine showed a degree of reversibility, with an insignificant percentage of growth cone collapse observed 20 hours after washout.[1]
Studies on the human neuroblastoma cell line, SH-SY5Y, have further elucidated the cytotoxic effects. Bupivacaine has been shown to decrease cell viability in a dose-dependent manner.[2] For instance, treatment with 1 mM bupivacaine for 24 hours resulted in a significant reduction in cell viability to approximately 27%.[2] In comparison, ropivacaine also induced a dose-dependent decrease in SH-SY5Y cell viability, with 5 mM ropivacaine being a concentration used to induce significant cytotoxicity for further mechanistic studies.[3]
| Experimental Model | Parameter | (R)-(+)-Bupivacaine | Ropivacaine | Reference |
| Chick Embryo Dorsal Root Ganglion Neurons | Growth Cone Collapse (IC50, 15 min) | 10-2.6 M | 10-2.5 M | [1] |
| SH-SY5Y Human Neuroblastoma Cells | Cell Viability (after 24h) | 27% at 1 mM | Dose-dependent decrease (5 mM used to induce cytotoxicity) | [2][3] |
| SH-SY5Y Human Neuroblastoma Cells | Apoptosis (after 24h) | 41.6% at 1 mM | Elevated apoptosis at 5 mM | [2][3] |
In Vivo Neurotoxicity
Animal models provide valuable insights into the neurotoxic potential of local anesthetics in a more complex physiological system. Studies in rats have consistently demonstrated that intrathecally administered bupivacaine is more neurotoxic than ropivacaine.
Another study in awake rats demonstrated that animals intoxicated with ropivacaine recovered more readily than those treated with bupivacaine.[6] In the bupivacaine group, some animals required cardiopulmonary resuscitation even before seizure activity was detected, and the survival rate was lower.[6]
| Experimental Model | Administration Route | Key Findings | Conclusion | Reference |
| Rat Spinal Model | Intrathecal | Histological abnormalities at 5% bupivacaine; at higher doses, severe injury was more frequent with levobupivacaine than ropivacaine. | Bupivacaine appears to be the most neurotoxic. Neurotoxicity order: procaine > levobupivacaine > ropivacaine. | [4][5] |
| Awake Rats | Intravenous | Higher recovery rate and survival in ropivacaine-treated rats compared to bupivacaine-treated rats after inducing seizures. | Ropivacaine is less toxic than bupivacaine, even at equipotent doses. | [6] |
Signaling Pathways Implicated in Neurotoxicity
The differential neurotoxicity of bupivacaine and ropivacaine can be attributed to their distinct effects on various cellular signaling pathways.
Bupivacaine-Induced Neurotoxicity: Research suggests that bupivacaine-induced neurotoxicity in SH-SY5Y cells involves the activation of T-type calcium channels.[2][7][8] This leads to an overload of intracellular calcium, which is a critical trigger for apoptotic pathways.[7][8] The subsequent activation of caspase-3, a key executioner caspase, leads to apoptotic cell death.[2][7]
Ropivacaine-Induced Neurotoxicity: While also capable of inducing apoptosis, the mechanisms of ropivacaine neurotoxicity have been linked to the inhibition of the Akt signaling pathway.[9] The Akt pathway is a crucial pro-survival pathway, and its inhibition by ropivacaine can lead to the promotion of apoptosis.[9]
References
- 1. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 3. Quercetin attenuated ropivacaine-induced neurotoxicity in SH-SY5Y cells through upregulating Pim1 and enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrathecally administered ropivacaine is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity induced by bupivacaine via T-type calcium channels in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral HPLC Methods for Bupivacaine Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The stereospecific analysis of bupivacaine is of paramount importance in the pharmaceutical industry, as its enantiomers exhibit differing pharmacological and toxicological profiles. While both the (R)-(+)- and (S)-(-)-enantiomers of bupivacaine possess local anesthetic properties, the (R)-(+)-enantiomer is associated with greater cardiotoxicity.[1][2] Consequently, robust and validated analytical methods are crucial for ensuring the enantiomeric purity of bupivacaine formulations, particularly for levobupivacaine, the pure (S)-(-)-enantiomer. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the gold standard for this purpose.[3]
This guide provides a comparative overview of validated chiral HPLC methods for the determination of bupivacaine enantiomeric purity, presenting key performance data and detailed experimental protocols. Additionally, it briefly discusses alternative analytical techniques for comparison.
Comparative Performance of Chiral HPLC Methods
The selection of the chiral stationary phase and mobile phase is critical for achieving optimal separation of bupivacaine enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed due to their broad applicability.[3] The following tables summarize the performance of different chiral HPLC methods based on published validation data.
| Chromatographic Conditions | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate)[1][4] | Chiral-AGP (α1-acid glycoprotein)[5] | Chirex® 3020 (based on (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine)[6][7] |
| Mobile Phase | Hexane:Ethyl Alcohol (99:1, v/v)[1][4] | Phosphate buffer with organic modifier | n-Hexane:Ethanol (80:20, v/v) with additives[6] |
| Flow Rate | 0.6 mL/min[1] | Not Specified | 0.8 mL/min[6] |
| Detection Wavelength | 220 nm[1] | Not Specified | Not Specified (LC-MS/MS detection)[6] |
| Resolution (Rs) | > 1.5[1][4] | Not Specified | Not Specified |
Table 1: Comparison of Chromatographic Conditions for Bupivacaine Enantiomer Separation.
| Validation Parameter | Method 1 (Typical Values) | Alternative Method: HPTLC | Alternative Method: ¹H NMR |
| Linearity Range | 0.1 - 10 µg/mL | 1.0 - 10.0 µ g/spot [8][9] | Not Applicable (Quantitative NMR) |
| Correlation Coefficient (r²) | ≥ 0.999 | Not Specified | Not Applicable |
| Accuracy (% Recovery) | 98 - 102% | 97.9 - 100.9%[10] | 100.0 ± 0.6%[11] |
| Precision (% RSD) | ≤ 2.0% | Intra-day: < 3.0%, Inter-day: < 3.0%[8][9] | Not Specified |
| Limit of Detection (LOD) | ~0.05 µg/mL | < 0.6 µ g/spot [8][9] | Not Specified |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | Not Specified | 0.25 ng/mL (for LC-MS/MS)[6] |
Table 2: Comparison of Validation Parameters for Bupivacaine Enantiomeric Purity Methods.
Experimental Workflow and Protocols
The validation of a chiral HPLC method is a systematic process to ensure the reliability and suitability of the analytical procedure for its intended purpose.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.[12]
Caption: Workflow for the validation of a chiral HPLC method.
Detailed Experimental Protocol: Chiral HPLC Method Validation
This protocol is a representative example based on commonly reported methods for the validation of bupivacaine enantiomeric purity.
1. Objective: To validate a chiral HPLC method for the determination of the enantiomeric purity of bupivacaine, ensuring the method is specific, linear, accurate, precise, and robust.
2. Materials and Reagents:
-
(R)-(+)-Bupivacaine and (S)-(-)-Bupivacaine reference standards
-
Racemic Bupivacaine hydrochloride
-
HPLC grade Hexane
-
HPLC grade Ethyl Alcohol
-
HPLC grade Isopropanol
-
Methanol (for sample preparation)
-
Deionized water
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralcel OD (250 x 4.6 mm, 10 µm)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 25 °C (ambient)[1]
-
Detection: UV at 220 nm[1]
-
Injection Volume: 20 µL
4. Validation Procedures:
-
Specificity:
-
Inject a blank (methanol), a solution of (S)-(-)-bupivacaine, a solution of (R)-(+)-bupivacaine, and a solution of racemic bupivacaine.
-
Acceptance Criteria: The peaks for the enantiomers should be well-resolved from each other and from any peaks in the blank. Resolution (Rs) between the enantiomer peaks should be greater than 1.5.[1][4]
-
-
Linearity:
-
Prepare a series of at least five concentrations of the (R)-(+)-enantiomer (the impurity) in a solution of the (S)-(-)-enantiomer, typically ranging from the LOQ to 150% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Acceptance Criteria: r² ≥ 0.999.
-
-
Accuracy:
-
Prepare samples of (S)-(-)-bupivacaine spiked with the (R)-(+)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of (S)-(-)-bupivacaine spiked with the (R)-(+)-enantiomer at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (%RSD).
-
Acceptance Criteria: %RSD should be not more than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (± 10%)
-
Mobile phase composition (e.g., vary the percentage of ethyl alcohol by ± 0.1%)
-
Column temperature (± 5 °C)
-
-
Analyze a system suitability solution under each condition and evaluate the resolution and tailing factor.
-
Acceptance Criteria: The resolution between the enantiomers should remain > 1.5, and the tailing factor should be ≤ 2.0.
-
Alternative Methodologies
While chiral HPLC is the predominant technique, other methods can be employed for the determination of bupivacaine enantiomeric purity.
-
High-Performance Thin-Layer Chromatography (HPTLC): A densitometric-HPTLC method using a chiral mobile phase additive has been developed for the separation of bupivacaine enantiomers.[8][9] This method offers the advantage of high throughput and low solvent consumption.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy using a chiral solvating agent can be used for the direct determination of enantiomeric purity.[11] This technique is non-destructive but may have a higher limit of detection compared to chromatographic methods.
Conclusion
The validation of a chiral HPLC method for the determination of bupivacaine enantiomeric purity is a critical step in ensuring the quality and safety of this widely used local anesthetic. This guide provides a comparative framework of established methods and a detailed protocol for method validation in accordance with ICH guidelines. The choice of the specific chiral stationary phase and mobile phase will depend on the available instrumentation and specific requirements of the analysis. For routine quality control, a validated chiral HPLC method offers the necessary specificity, accuracy, and precision. Alternative methods such as HPTLC and NMR can serve as complementary techniques for specific applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct enantiomeric purity determination of the chiral anesthetic drug bupivacaine by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of (R)-(+)-Bupivacaine Nerve Block: In Vitro Efficacy vs. In Vivo Functional Outcome
A comprehensive guide for researchers and drug development professionals on the correlation between preclinical in vitro data and in vivo nerve block performance of (R)-(+)-bupivacaine. This document synthesizes experimental data to provide an objective comparison, detailing methodologies and presenting quantitative findings in a structured format to aid in translational research.
Introduction
(R)-(+)-bupivacaine, the dextrorotatory enantiomer of bupivacaine, is a long-acting local anesthetic of the amide class.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve cell membranes, thereby preventing the generation and conduction of nerve impulses.[3][4] This guide explores the correlation between the in vitro potency of (R)-(+)-bupivacaine at the molecular level and its functional nerve-blocking effects observed in in vivo models. Understanding this relationship is crucial for predicting clinical efficacy and optimizing drug development strategies.
Mechanism of Action: Sodium Channel Blockade
Bupivacaine exerts its anesthetic effect by binding to the intracellular portion of voltage-gated sodium channels.[1][3] This action stabilizes the neuron in a state of unresponsiveness, preventing the influx of sodium ions required for depolarization and the propagation of an action potential.[3][5] The result is a reversible loss of sensation in the innervated area.[1] The duration of action is influenced by its high lipid solubility and strong affinity for the sodium channel receptor.[3]
Quantitative Data Comparison: In Vitro vs. In Vivo
The following tables summarize the quantitative data from various studies, comparing the in vitro and in vivo effects of bupivacaine enantiomers.
Table 1: Stereopotency of Bupivacaine Enantiomers in In Vitro Assays
| Assay | Preparation | Parameter | R:S Stereopotency Ratio | Reference |
| [3H]-batrachotoxin displacement | Rat brain synaptosomes | Competitive binding | 3:1 | [6] |
| Voltage-clamp | GH-3 neuroendocrine cells | Na+ current inhibition (hyperpolarized) | S > R | [6] |
| Voltage-clamp | GH-3 neuroendocrine cells | Na+ current inhibition (depolarized) | R > S | [6] |
Table 2: Nerve Block Characteristics of Bupivacaine in In Vivo Models
| Animal Model | Nerve | Parameter | (R)-(+)-Bupivacaine | Racemic Bupivacaine | S-(-)-Bupivacaine | Reference |
| Rat | Sciatic Nerve | Peak Analgesia (lowest doses) | R:S = 1.2-1.3 | - | - | [6] |
| Rat | Sciatic Nerve | Duration of Block | No significant difference | No significant difference | No significant difference | [6] |
| Human Volunteers | Forearm subcutaneous injection | Tactile detection threshold (0.025% & 0.0625%) | - | Bupivacaine > Levobupivacaine | - | [7] |
| Human Volunteers | Forearm subcutaneous injection | Mechanical & Thermal Pain Thresholds | No significant difference | No significant difference | No significant difference | [7] |
Table 3: Pharmacokinetic Parameters of Bupivacaine
| Species | Administration | Cmax (mg/L) | tmax (h) | t1/2 (h) | Reference |
| Human | Axillary plexus block (5 mg/mL) | 1.28 ± 0.47 | 0.96 | 11.5 | [8] |
| Rat | Subcutaneous (aqueous solution) | 0.194 ± 0.046 | 0.32 ± 0.27 | 1.05 ± 0.13 | [9] |
| Rat | Subcutaneous (oil solution) | 0.036 ± 0.025 | 5.57 ± 3.1 | 6.13 ± 1.48 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Experimental Protocols
4.1.1. [3H]-Batrachotoxin Binding Assay [6]
-
Objective: To assess the binding affinity of bupivacaine enantiomers to sodium channels indirectly.
-
Preparation: Synaptosomes were prepared from rat brain.
-
Method: The displacement of [3H]-batrachotoxin, a sodium channel activator, by R-, S-, and racemic bupivacaine was measured. The concentration-dependent inhibition of binding was used to determine the relative potency.
4.1.2. Voltage-Clamp Electrophysiology [6]
-
Objective: To directly measure the inhibition of sodium currents by bupivacaine enantiomers.
-
Cell Line: GH-3 neuroendocrine cells.
-
Method: Whole-cell voltage-clamp technique was used to record sodium currents. The potency of R- and S-bupivacaine was compared at different membrane potentials (hyperpolarized and depolarized) to assess state-dependent blockade.
In Vivo Experimental Protocols
4.2.1. Rat Sciatic Nerve Block Model [6][10]
-
Objective: To assess the in vivo functional nerve block characteristics of bupivacaine enantiomers.
-
Method: A percutaneous injection of bupivacaine (e.g., 0.1 ml; 0.0625-1.0%) is administered at the sciatic nerve.[6] Neurobehavioral functions, such as motor function, proprioception, and nociception (response to noxious stimuli), are then assessed at various time points to determine the onset, magnitude, and duration of the nerve block.
4.2.2. Human Volunteer Sensory Testing [7][11]
-
Objective: To compare the sensory blocking characteristics of bupivacaine and levobupivacaine in humans.
-
Study Design: Randomized, double-blinded, crossover study.[7][11]
-
Method: Subcutaneous injection of the local anesthetic into the forearm of healthy volunteers.[7][11] Sensory thresholds, including tactile detection (using von Frey hairs) and mechanical and thermal pain thresholds, are measured before and after the injection to quantify the degree and selectivity of the sensory block.[7][11]
Discussion and Conclusion
The compiled data reveals a modest correlation between the in vitro and in vivo effects of (R)-(+)-bupivacaine. While in vitro studies demonstrate a clear stereoselectivity, with (R)-(+)-bupivacaine showing a higher affinity for sodium channels in some states, this does not translate to a pronounced difference in in vivo functional nerve block, particularly concerning the duration of action.[6]
Several factors may contribute to this discrepancy:
-
State-dependent blockade: The potency of bupivacaine enantiomers is dependent on the conformational state of the sodium channel (resting, open, or inactivated).[6] In vivo, the firing frequency and resting membrane potential of neurons can vary, influencing the predominant channel state and thus the apparent potency of the drug.
-
Local disposition: Factors such as tissue binding, local blood flow, and clearance rates can influence the concentration of the drug at the nerve site and its duration of action, potentially masking subtle differences in intrinsic potency observed in vitro.[6]
-
Complex biological environment: The in vivo environment is significantly more complex than an isolated in vitro system, with numerous cellular and molecular interactions that can modulate drug activity.
References
- 1. Bupivacaine - Wikipedia [en.wikipedia.org]
- 2. medicines.org.uk [medicines.org.uk]
- 3. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 4. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in sensory nerve block between levobupivacaine and bupivacaine at low concentrations in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clinical and pharmacokinetic comparison of ropivacaine and bupivacaine in axillary plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo release of bupivacaine from subcutaneously administered oily solution. Comparison with in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term sensorimotor changes after a sciatic nerve block with bupivacaine and liposomal bupivacaine in a high-fat diet/low-dose streptozotocin rodent model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Bupivacaine Enantiomers on Cardiac Ion Channels
A Guide for Researchers and Drug Development Professionals
The cardiotoxicity of local anesthetics, particularly bupivacaine, is a significant concern in clinical practice. This guide provides a detailed comparative analysis of the enantiomers of bupivacaine—levobupivacaine (S(-)-bupivacaine) and dextrobupivacaine (R(+)-bupivacaine)—on cardiac ion channels. Understanding the stereoselective interactions of these drugs with sodium, potassium, and calcium channels is crucial for the development of safer anesthetic agents. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Data Presentation: Quantitative Comparison of Bupivacaine Enantiomer Effects
The following tables summarize the quantitative effects of bupivacaine enantiomers on various cardiac ion channels. The data highlights the stereoselective nature of their interactions, with dextrobupivacaine generally exhibiting a more potent blockade of sodium and certain potassium channels, contributing to its higher cardiotoxicity.
Table 1: Comparative Effects on Cardiac Sodium (Na+) Channels
| Parameter | Levobupivacaine (S(-)) | Dextrobupivacaine (R(+)) | Racemic Bupivacaine | Cell Type/Channel | Reference |
| Tonic Block (10 µmol/L) | 8% inhibition | 6% inhibition | Not specified | Guinea pig ventricular myocytes | [1][2] |
| Inactivated State Block (10 µmol/L) | 58 ± 3% inhibition | 72 ± 2% inhibition | Not specified | Guinea pig ventricular myocytes | [1][2] |
| Time Constant for Inactivated State Block | 2.56 ± 0.26 seconds | 1.84 ± 0.16 seconds | Not specified | Guinea pig ventricular myocytes | [1][2] |
| Shift in Na+ Channel Availability (10 µmol/L) | 30 ± 2 mV | 37 ± 2 mV | Not specified | Guinea pig ventricular myocytes | [1][2] |
| IC50 (Open-channel block) | Not specified | Not specified | 69.5 ± 8.2 µM | hH1 (SCN5A) channels in HEK-293 cells | [3] |
| IC50 (Inactivated state) | Not specified | Not specified | 2.18 ± 0.16 µM | hH1 (SCN5A) channels in HEK-293 cells | [3] |
Table 2: Comparative Effects on Cardiac Potassium (K+) Channels
| Channel Subtype | Levobupivacaine (S(-)) | Dextrobupivacaine (R(+)) | Racemic Bupivacaine | Key Findings | Reference |
| hKv1.5 | Less potent | More potent | Not specified | R(+)-enantiomer has a faster association rate constant. | [4] |
| hERG | More potent (≈2-fold) | Less potent | Intermediate | Levobupivacaine: 67.5 ± 4.2% block at 20 µM. Dextrobupivacaine: 47.2 ± 5.2% block at 20 µM. | [5] |
| TREK-1 | IC50: 126.1 ± 24.5 µM | Not specified | IC50: 95.4 ± 14.6 µM | Racemic bupivacaine is more potent than levobupivacaine. | [6] |
Table 3: Comparative Effects on Cardiac Calcium (Ca2+) Channels
| Channel Type / Parameter | Levobupivacaine (S(-)) | Dextrobupivacaine (R(+)) | Key Findings | Cell Type | Reference | |---|---|---|---|---| | L-type Ca2+ Current (ICa-L) Inhibition (10 µM) | 51.4 ± 3.8% reduction | 40.2 ± 8.8% reduction | No significant difference in inhibitory intensity between enantiomers. | Rat ventricular myocytes |[7] | | Ca2+ Release from Sarcoplasmic Reticulum | Enhances Ca2+-induced Ca2+ release (1-3 mM) | Inhibits Ca2+-induced Ca2+ release (3 mM) | Stereoselective effects on specific proteins like the ryanodine receptor. | Skinned mammalian skeletal muscle fibers |[8] |
Experimental Protocols
The following section details the methodologies used in the cited experiments to determine the effects of bupivacaine enantiomers on cardiac ion channels.
Whole-Cell Voltage-Clamp Technique
This is the primary method for studying ion channel electrophysiology.
Objective: To measure the ion currents across the membrane of a single cardiac myocyte while controlling the membrane potential.
Procedure:
-
Cell Isolation: Cardiac ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rat) through enzymatic digestion.[1][2]
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 4-6 MΩ are fabricated using a pipette puller. The pipette is filled with an internal solution containing ions that mimic the intracellular environment.[9][10]
-
Gigaohm Seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ). This electrically isolates the patch of membrane under the pipette tip.[11]
-
Whole-Cell Configuration: A brief pulse of stronger suction or a voltage "zap" is applied to rupture the membrane patch, allowing for electrical and chemical access to the cell's interior.[11]
-
Voltage Clamping: The membrane potential is held at a specific voltage by a patch-clamp amplifier. The amplifier injects a current that is equal and opposite to the current flowing through the ion channels, thus "clamping" the voltage. This injected current is a direct measure of the ion channel current.
-
Drug Application: Bupivacaine enantiomers are applied to the cell via the external solution at various concentrations.
-
Data Acquisition: Currents are recorded before and after drug application using specific voltage protocols designed to elicit currents from different channel states (resting, open, inactivated).[1][2]
Solutions:
-
External Solution (ACSF - Artificial Cerebrospinal Fluid): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, with a pH of 7.4.[9]
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with a pH of 7.3.[9]
[3H]Ryanodine Binding Assay
Objective: To measure the activity of the Ca2+ release channel (ryanodine receptor) in the sarcoplasmic reticulum.
Procedure:
-
Microsome Preparation: Sarcoplasmic reticulum microsomes are prepared from cardiac muscle tissue.
-
Binding Reaction: Microsomes are incubated with [3H]ryanodine (a radiolabeled ligand that binds to the open state of the ryanodine receptor) in the presence of varying concentrations of bupivacaine enantiomers.
-
Separation and Scintillation Counting: The bound and free [3H]ryanodine are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter. An increase in binding indicates channel activation, while a decrease indicates inhibition.[12]
Visualizations
Signaling Pathways and Mechanisms
Caption: Differential effects of bupivacaine enantiomers on cardiac ion channels.
Experimental Workflow
Caption: Workflow for whole-cell voltage-clamp experiments.
Logical Relationships in Cardiotoxicity
Caption: Logical flow from ion channel block to cardiotoxicity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective block of a human cardiac potassium channel (Kv1.5) by bupivacaine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of bupivacaine enantiomers on Ca2+ release from sarcoplasmic reticulum in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. Interaction of bupivacaine and tetracaine with the sarcoplasmic reticulum Ca2+ release channel of skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrobupivacaine vs. Levobupivacaine: A Head-to-Head Comparison of Anesthetic Duration
A detailed analysis for researchers and drug development professionals on the enantiomeric face-off in local anesthesia, focusing on the duration of action and supported by experimental data.
In the landscape of local anesthetics, bupivacaine has long been a cornerstone for regional anesthesia and pain management. Available as a racemic mixture of its two enantiomers, dextrobupivacaine and levobupivacaine, the choice between the single enantiomer formulation and the racemate has been a subject of extensive research. This comparison guide provides a detailed head-to-head analysis of dextrobupivacaine and levobupivacaine, with a primary focus on their duration of action. While direct comparative clinical data for dextrobupivacaine is limited due to its higher cardiotoxicity and neurotoxicity, inferences can be drawn from studies comparing levobupivacaine with racemic bupivacaine.[1][2]
Duration of Action: Sensory and Motor Blockade
Experimental data from clinical trials consistently demonstrates a longer duration of both sensory and motor blockade with racemic bupivacaine compared to levobupivacaine when administered intrathecally.[3] This suggests that dextrobupivacaine likely possesses a longer duration of action than levobupivacaine.
Quantitative Data Summary
The following table summarizes the findings from a prospective, randomized study comparing intrathecal isobaric levobupivacaine and isobaric racemic bupivacaine for infraumbilical surgeries. The data presented here allows for an indirect comparison of levobupivacaine and dextrobupivacaine.
| Parameter | 0.5% Isobaric Levobupivacaine (Mean ± SD) | 0.5% Isobaric Racemic Bupivacaine (Mean ± SD) | p-value |
| Onset of Sensory Block (min) | 6.50 ± 1.13 | 5.53 ± 1.18 | <0.001 |
| Duration of Sensory Block (min) | 260.13 ± 19.38 | 300.43 ± 30.15 | <0.001 |
| Onset of Motor Block (min) | 11.35 ± 1.37 | 9.05 ± 1.26 | <0.001 |
| Duration of Motor Block (min) | 212.75 ± 20.86 | 260.20 ± 28.29 | <0.001 |
Data extracted from a study comparing isobaric levobupivacaine and isobaric racemic bupivacaine.[3]
Mechanism of Action: A Shared Pathway
Both dextrobupivacaine and levobupivacaine exert their anesthetic effects through the same fundamental mechanism: the blockade of voltage-gated sodium channels in the neuronal membrane.[4][5] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of nerve impulses.
Experimental Protocols
The assessment of sensory and motor blockade is crucial in comparative studies of local anesthetics. Standardized and validated methods are employed to ensure the reliability of the results.
Assessment of Sensory Blockade
A common method for evaluating the duration and extent of sensory block is the pinprick test .
Protocol:
-
Baseline Assessment: Before the administration of the anesthetic, the patient's normal sensation to a sharp stimulus (e.g., a sterile pin or a von Frey filament) is established at various dermatomal levels.
-
Post-administration Assessment: Following the injection of the local anesthetic, the pinprick test is repeated at regular intervals (e.g., every 2 minutes for the first 10 minutes, then every 5-10 minutes).
-
Onset of Sensory Block: The time from injection to the loss of pinprick sensation at a specific dermatome (e.g., T10 for spinal anesthesia) is recorded as the onset time.[3]
-
Duration of Sensory Block: The duration is defined as the time taken for the sensory block to regress by two dermatomes from the highest level achieved.[3]
Assessment of Motor Blockade
The Modified Bromage Scale is a widely used qualitative method to assess the degree of motor blockade.
Protocol:
-
Baseline Assessment: The patient's baseline motor function, including the ability to move their legs and feet, is assessed before the block.
-
Post-administration Assessment: At regular intervals after the anesthetic administration, the patient is asked to perform specific movements, and the degree of motor block is graded according to the Modified Bromage Scale.
-
Modified Bromage Scale:
-
Grade 0: Free movement of legs and feet.
-
Grade 1: Inability to raise extended legs, but able to move knees and feet.
-
Grade 2: Inability to raise legs or flex knees, but able to move feet.
-
Grade 3: Inability to move legs or feet.[3]
-
-
Onset of Motor Block: The time taken to reach a specific Bromage score (e.g., Grade 1 or 3) is considered the onset of motor block.[3]
-
Duration of Motor Block: The duration is the time from the onset of the block until the patient completely recovers motor function (returns to Bromage Grade 0).[3]
References
- 1. jmedicalcasereports.org [jmedicalcasereports.org]
- 2. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle for Chiral Purity: Cross-validating NMR and HPLC for Enantiomeric Excess Determination
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of enantiomeric excess, comparing the performance of chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your analytical needs.
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral drugs and other chemical entities.[1] Two of the most powerful and widely used techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of a chiral auxiliary.[1][2] This guide presents a detailed comparison of these two methods to provide a clear understanding of their respective strengths and weaknesses.
At a Glance: Chiral HPLC vs. NMR Spectroscopy
| Feature | Chiral HPLC | NMR with Chiral Auxiliary |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1] | Formation of transient diastereomeric complexes with a chiral solvating or shift reagent, leading to distinct NMR signals for each enantiomer.[1][2] |
| Sample Throughput | Lower; typically requires method development for each analyte and has longer run times.[1] | Higher; rapid sample preparation and data acquisition.[1][3] |
| Solvent Consumption | High.[1] | Low.[1][3] |
| Sensitivity | Generally higher, especially with sensitive detectors (e.g., UV, FLD).[1][2] | Generally lower, dependent on the concentration of the analyte and the magnetic field strength.[1] |
| Resolution | Baseline separation of enantiomeric peaks is often achievable.[1] | Degree of signal separation (Δδ) depends on the analyte, auxiliary, and experimental conditions.[1] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[1][3] | Often simpler, involving optimization of solvent and molar ratio of analyte to auxiliary.[1] |
| Data Analysis | Integration of peak areas from the chromatogram.[4] | Integration of the distinct NMR signals for each enantiomer.[1] |
Principles of Enantiomeric Excess Determination
Chiral HPLC
Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomeric analytes and a chiral stationary phase (CSP).[4] This interaction forms transient diastereomeric complexes, leading to different retention times for each enantiomer and allowing for their individual quantification.[4] The enantiomeric excess is then calculated from the peak areas of the separated enantiomers.[4]
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[5] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used due to their broad applicability.[5][6]
NMR Spectroscopy
In an achiral environment, enantiomers are indistinguishable by NMR spectroscopy as they have identical physical and chemical properties.[7][8] To determine enantiomeric excess using NMR, a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR), is added to the sample.[9][10] This auxiliary interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra.[8] This allows for the visualization and quantification of separate signals for each enantiomer, with the ratio of their integrals directly corresponding to the enantiomeric ratio of the original sample.[8]
Experimental Protocols
Chiral HPLC Method for the Determination of Enantiomeric Excess of Warfarin
This protocol provides a general guideline for the chiral separation of warfarin.
1. Sample Preparation:
-
Prepare a stock solution of racemic warfarin in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.[4]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Daicel CHIRALPAK® IG (4.6 mm ID × 25 cm L, 20 µm particle size).[4]
-
Mobile Phase: 100% Methanol.[4]
-
Flow Rate: 1 mL/min.[4]
-
Temperature: 25°C.[4]
-
Detection: UV at 220 nm.[4]
-
Injection Volume: 10 µL.[4]
3. Data Analysis:
-
Integrate the peak areas for the R- and S-warfarin enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100, where [R] and [S] are the peak areas of the enantiomers.[4]
NMR Method for the Determination of Enantiomeric Excess of a Chiral Amine using a Chiral Solvating Agent
This protocol outlines the use of a chiral solvating agent to determine the enantiomeric excess of a chiral amine by ¹H NMR spectroscopy.[1] The principle lies in the formation of transient diastereomeric complexes that exhibit distinct chemical shifts for corresponding protons.[1]
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral amine sample in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6 mL.[3]
-
Add the chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) in the presence of 2-formylphenylboronic acid) to the NMR tube.[3][11] The molar ratio of the analyte to the chiral solvating agent may need to be optimized.
-
Ensure the sample is thoroughly mixed. The removal of adventitious water, for instance by using molecular sieves, is critical for obtaining high-quality spectra.[3]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. The acquisition time is typically under 5 minutes.[3]
3. Data Analysis:
-
Identify the distinct signals corresponding to each diastereomeric complex.
-
Integrate the areas of these distinct signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Workflow Visualizations
Caption: Chiral HPLC Workflow for Enantiomeric Excess Determination.
Caption: NMR Workflow for Enantiomeric Excess Determination.
Conclusion: A Complementary Approach
Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess.[1] The choice between the two often depends on the specific requirements of the analysis.[1] Chiral HPLC is frequently the method of choice when high sensitivity and baseline resolution are paramount, and when a validated method is required for routine quality control.[1][2]
On the other hand, NMR spectroscopy offers a significant advantage in terms of speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of a diverse range of samples.[1][3] Its lower solvent consumption also aligns with the principles of green chemistry.[1][3]
Ultimately, for a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Guide to (R)-(+)-Bupivacaine Delivery Systems: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-bupivacaine, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and postoperative pain management. However, its relatively short duration of action in its conventional aqueous form necessitates the development of advanced drug delivery systems to prolong analgesia, reduce systemic toxicity, and minimize the need for opioids. This guide provides a comparative analysis of various (R)-(+)-bupivacaine delivery systems, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of next-generation local anesthetics.
Mechanism of Action: Beyond Sodium Channel Blockade
The primary mechanism of action for bupivacaine involves the blockade of voltage-gated sodium channels within the nerve cell membrane.[1][2] By binding to the intracellular portion of these channels, bupivacaine prevents the influx of sodium ions, thereby inhibiting depolarization and the propagation of action potentials, which ultimately blocks the transmission of pain signals.[1][2]
Recent research also indicates that bupivacaine's analgesic effects may be augmented by its interaction with other neuronal channels, including N-methyl-D-aspartate (NMDA) receptors.[3][4] Bupivacaine has been shown to inhibit NMDA receptor-mediated synaptic transmission in the dorsal horn of the spinal cord, a key area involved in central pain sensitization.[3][4] This dual action suggests a more complex pharmacological profile than previously understood and opens new avenues for therapeutic intervention in chronic pain states.
Comparative Efficacy of Delivery Systems
The development of novel delivery systems for (R)-(+)-bupivacaine has focused on extending its therapeutic window while minimizing systemic exposure and potential toxicity. This section compares the efficacy of liposomal formulations, hydrogel-based carriers, and nanoparticle systems against the standard aqueous solution.
Quantitative Data Summary
The following table summarizes key pharmacokinetic and pharmacodynamic parameters from preclinical and clinical studies of various (R)-(+)-bupivacaine delivery systems.
| Delivery System | Formulation Details | Animal Model/Study Population | Duration of Sensory Block (hours) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Standard Solution | 0.5% Bupivacaine HCl | Wistar Rats (s.c.) | ~7 | 194 ± 46 | 0.32 ± 0.27 | 25,000 ± 3,000 | [5] |
| Liposomal Bupivacaine (Exparel®) | 1.3% Bupivacaine in DepoFoam® | Humans (epidural) | Up to 72 (claimed) | Biphasic peaks | ~1 and ~12 | Not directly comparable | [6][7] |
| Hydrogel (Alginate) | Bupivacaine-loaded alginate hydrogel | Animal Models | Prolonged (several days) | Reduced vs. standard | Delayed | Increased | [8] |
| Hydrogel (Hyaluronic Acid) | 2% Cross-linked HA with 0.1-0.5% Bupivacaine | Rat Sciatic Nerve Block | Doubled vs. standard | Not Reported | Not Reported | Not Reported | [9] |
| Nanoparticles (Alginate/Chitosan) | Bupivacaine-loaded alginate/chitosan NPs | New Zealand White Rabbits | 1.4-fold increase vs. standard | Altered profile | Delayed | Increased | [10] |
| Lipid-Polymer Hybrid Nanoparticles | Bupivacaine in PLGA, lecithin, DSPE-PEG2000 | Animal Models | >36 | Not Reported | Not Reported | Not Reported | [11][12] |
| Oily Solution | Bupivacaine free base in Viscoleo/castor oil | Wistar Rats (s.c.) | Prolonged | 36 ± 25 | 5.57 ± 3.1 | 25,000 ± 6,000 | [5] |
Note: Direct comparison of data across different studies should be done with caution due to variations in experimental models, dosages, and analytical methods.
While liposomal bupivacaine (Exparel®) is the only FDA-approved extended-release formulation, its clinical superiority over standard bupivacaine remains a subject of debate.[13][14][15][16][17] Meta-analyses have shown that for certain surgical procedures, liposomal bupivacaine did not significantly reduce postoperative pain scores or opioid consumption compared to standard bupivacaine.[13][14]
Hydrogel and nanoparticle-based systems, currently in preclinical and early clinical development, show significant promise in extending the duration of analgesia.[8][10][11] These platforms offer tunable release kinetics and the potential for targeted delivery, which could lead to improved efficacy and safety profiles.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of (R)-(+)-bupivacaine delivery systems.
In Vivo Sciatic Nerve Blockade Model
This widely used preclinical model assesses the duration and intensity of sensory and motor blockade of a local anesthetic formulation.
References
- 1. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bupivacaine - Wikipedia [en.wikipedia.org]
- 3. Actions of Bupivacaine, a Widely Used Local Anesthetic, on NMDA Receptor Responses | Journal of Neuroscience [jneurosci.org]
- 4. Actions of Bupivacaine, a Widely Used Local Anesthetic, on NMDA Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo release of bupivacaine from subcutaneously administered oily solution. Comparison with in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nysora.com [nysora.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 10. Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local anesthetic effects of bupivacaine loaded lipid-polymer hybrid nanoparticles: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of liposomal as compared to standard bupivacaine for intercostal nerve blocks in patients undergoing minimally invasive thoracic surgery: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of Liposomal Bupivacaine Versus Standard Bupivacaine Following Abdominal Surgeries: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of Standard Local Anesthetic Bupivacaine and Liposomal Bupivacaine for Postoperative Pain Control in Patients Undergoing Truncal Incisions: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of Standard Local Anesthetic Bupivacaine and Liposomal Bupivacaine for Postoperative Pain Control in Patients Undergoing Truncal Incisions: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Statistical analysis of stereoselectivity in bupivacaine binding assays
For Researchers, Scientists, and Drug Development Professionals
Bupivacaine, a widely used local anesthetic, is a chiral molecule administered as a racemic mixture of its two enantiomers, R(+)-bupivacaine and S(-)-bupivacaine (levobupivacaine). Emerging evidence highlights significant stereoselectivity in its binding to various biological targets, influencing both its anesthetic efficacy and toxicity profile. This guide provides a comprehensive comparison of the binding characteristics of bupivacaine enantiomers, supported by experimental data, to inform research and development in anesthesiology and pain management.
Quantitative Comparison of Bupivacaine Enantiomer Binding
The stereoselective binding of bupivacaine is most pronounced in its interaction with cardiac sodium channels and plasma proteins. The following tables summarize key quantitative data from various binding assays.
| Target | Parameter | R(+)-Bupivacaine | S(-)-Bupivacaine | Stereopotency Ratio (R:S) | Reference |
| Cardiac Sodium Channels (Inactivated State) | Apparent Affinity (μmol/L) | 2.9 | 4.8 | ~1.7:1 | [1] |
| Time Constant of Block (seconds) | 1.84 ± 0.16 | 2.56 ± 0.26 | - | [1] | |
| Cardiac Sodium Channels (Activated/Open State) | Apparent Affinity (μmol/L) | 3.3 | 4.3 | No significant stereoselectivity | [1][2] |
| Peripheral Nerve Sodium Channels | IC50 (μM) for tonic block | 29 ± 3 | 44 ± 3 | No salient stereoselectivity | [3] |
| Peripheral Nerve Flicker K+ Channels | IC50 (μM) | 0.15 ± 0.02 | 11 ± 1 | 73:1 | [3] |
| Rat Brain Synaptosomes (Sodium Channels) | Competitive [3H]-batrachotoxin displacement | - | - | 3:1 | [4] |
| Plasma Protein Binding | Free Fraction (%) | 6.6 ± 3.0 | 4.5 ± 2.1 | - | [5] |
| Unbound Fraction (%) in parturient plasma | 10.84 | 6.29 | - | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of stereoselective binding. Below are representative protocols for key experiments.
Patch-Clamp Electrophysiology for Ion Channel Binding
This method directly measures the inhibitory effect of bupivacaine enantiomers on ion channel currents.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding kinetics of R(+)- and S(-)-bupivacaine on voltage-gated sodium or potassium channels.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes (for cardiac channels) or utilize enzymatically demyelinated peripheral nerve fibers.[1][3] Alternatively, cell lines expressing the channel of interest (e.g., GH-3 neuroendocrine cells) can be used.[4]
-
Patch-Clamp Recording: Employ the whole-cell or outside-out patch-clamp technique to record ion currents.
-
Solution Exchange: Use a rapid solution exchange system to apply different concentrations of R(+)- and S(-)-bupivacaine to the cell.
-
Voltage Protocol: Apply specific voltage protocols to elicit channel currents and to study state-dependent block (e.g., tonic block, use-dependent block). For example, to study the inactivated state, long depolarizing pulses are used.[1][2]
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the drug. Fit concentration-response data to the Hill equation to determine the IC50 value. Analyze the time course of the current decay to determine association and dissociation rate constants.
Plasma Protein Binding Assay
This assay quantifies the extent to which bupivacaine enantiomers bind to plasma proteins, which affects their free drug concentration and pharmacokinetics.
Objective: To determine the unbound fraction of R(+)- and S(-)-bupivacaine in plasma.
Methodology:
-
Sample Preparation: Obtain plasma samples from subjects.
-
In Vitro Spiking: Add a known concentration of racemic bupivacaine to the plasma samples.
-
Equilibration: Incubate the samples to allow for drug-protein binding to reach equilibrium.
-
Separation of Unbound Drug: Use ultrafiltration or equilibrium dialysis to separate the free (unbound) drug from the protein-bound drug.
-
Chiral Analysis: Analyze the concentrations of R(+)- and S(-)-bupivacaine in the total plasma and the unbound fraction using a stereoselective analytical method, such as chiral high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
Calculation: The unbound fraction is calculated as the concentration of the unbound enantiomer divided by the total plasma concentration of that enantiomer.
Visualizing Stereoselectivity and Experimental Processes
Diagrams illustrating the signaling pathway and experimental workflow provide a clearer understanding of the concepts and procedures involved.
Caption: Stereoselective binding of bupivacaine enantiomers to sodium channels.
Caption: Generalized workflow for a bupivacaine binding assay.
Discussion and Conclusion
The data consistently demonstrate that R(+)-bupivacaine exhibits a higher affinity for the inactivated state of cardiac sodium channels compared to S(-)-bupivacaine.[1][2] This stereoselectivity is a key factor contributing to the greater cardiotoxicity associated with the R(+)-enantiomer.[1] While both enantiomers block the activated or open state of sodium channels, this interaction does not show significant stereoselectivity.[2]
In peripheral nerves, the stereoselectivity for sodium channel blockade is not as pronounced.[3] However, a remarkable stereoselectivity is observed for the blockade of flicker K+ channels, with R(+)-bupivacaine being significantly more potent.[3] This interaction may also play a role in the toxic mechanisms of the R(+)-enantiomer.
Furthermore, plasma protein binding is stereoselective, with S(-)-bupivacaine being more highly bound, resulting in a lower free fraction compared to R(+)-bupivacaine.[5][8] This difference in protein binding contributes to the enantioselective pharmacokinetics of bupivacaine.[5][8] The higher unbound concentration of R(+)-bupivacaine may contribute to its increased toxicity.
References
- 1. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the enantiomers of bupivacaine following intravenous administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of bupivacaine during postoperative epidural infusion: enantioselectivity and role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-(+)-Bupivacaine Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of (R)-(+)-Bupivacaine hydrochloride. This document provides a step-by-step procedural guide to ensure the safe and compliant disposal of this hazardous pharmaceutical compound.
This compound is classified as a hazardous substance due to its potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] Therefore, proper disposal is not only a matter of laboratory safety but also a legal requirement under environmental regulations. Adherence to the guidelines set forth by the Environmental Protection Agency (EPA) and other relevant authorities is mandatory.
Key Disposal Considerations and Regulatory Framework
The primary regulation governing the disposal of this compound in the United States is the Resource Conservation and Recovery Act (RCRA), with specific guidance provided in 40 CFR part 266, subpart P for the management of hazardous waste pharmaceuticals.[4] A crucial aspect of these regulations is the absolute prohibition on the sewering (disposal down the drain) of hazardous waste pharmaceuticals. [1][5][6]
It is important to note that this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[7][8][9] This simplifies the disposal process, as it does not require adherence to the specific record-keeping and destruction protocols for controlled substances.
Quantitative Data Summary
While specific concentration limits for various disposal methods are not explicitly defined in readily available documentation, the classification as a hazardous waste is based on its inherent toxicity. The following table summarizes key identifiers and hazard classifications.
| Parameter | Information | Source |
| UN Number | UN2811 or UN3288 | [10][11] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Bupivacaine hydrochloride) | [10] |
| Hazard Class | 6.1 (Toxic) | [10] |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes pure chemical, expired solutions, contaminated personal protective equipment (PPE), labware (e.g., vials, syringes, weighing boats), and spill cleanup materials.
-
Segregate this hazardous waste from non-hazardous waste streams at the point of generation.
Step 2: Containerization and Labeling
-
Place all this compound waste into a designated, leak-proof, and robust container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and should also include the chemical name: "this compound".
-
Keep the container securely closed except when adding waste.
Step 3: Accumulation and Storage
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste.
Step 4: Arrange for Licensed Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to treat or dispose of the chemical waste yourself.
-
The recommended method of disposal is incineration at a permitted hazardous waste facility.
Step 5: Documentation
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
Experimental Protocols
Currently, there are no widely established and approved experimental protocols for the chemical degradation or neutralization of this compound for routine disposal in a laboratory setting. The standard and required practice is to manage it as a hazardous waste and have it professionally disposed of via incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Bupivacaine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. tceq.texas.gov [tceq.texas.gov]
- 6. Bupivacaine: Drug Basics and Frequently Asked Questions [goodrx.com]
- 7. DailyMed - BUPIVACAINE HYDROCHLORIDE injection [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Local Myotoxicity from Sustained Release of Bupivacaine from Microparticles | Semantic Scholar [semanticscholar.org]
- 11. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
Personal protective equipment for handling (R)-(+)-Bupivacaine hydrochloride
(R)-(+)-Bupivacaine hydrochloride is a potent pharmaceutical compound that demands strict adherence to safety protocols to mitigate significant health risks. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] It can also cause serious eye irritation.[5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | EN 166 (EU) or NIOSH (US)[6][7] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | EU Directive 89/686/EEC and the standard EN 374[6] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or chemically resistant apron. | EN13982, ANSI 103 or international equivalent[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary if engineering controls are insufficient or when dust may be generated. | EN140, EN143, ASTM F2704-10 or international equivalent[8] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][5] A chemical fume hood or other ventilated enclosure should be used for operations involving the powder form to minimize airborne exposure.[3][7]
-
Hygiene Practices : Do not eat, drink, or smoke when using this product.[1][8] Wash hands, forearms, and face thoroughly after handling.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
-
Storage : Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[1][4] The substance should be stored locked up and inaccessible to unauthorized personnel.[1][2][5][6][7]
Accidental Release and Disposal Procedures
In the event of a spill or accidental release, follow these procedures to minimize exposure and environmental contamination.
Accidental Release Measures
| Step | Action |
| 1. Evacuation | Evacuate unnecessary personnel from the danger area.[1][7] |
| 2. Ventilation | Ensure adequate ventilation of the area.[1][7] |
| 3. Containment | Prevent the substance from entering drains, waterways, or soil.[2] Cover drains if necessary. |
| 4. Clean-up | For solid spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][7] Avoid generating dust.[1][7] Clean the affected area thoroughly.[5] |
| 5. PPE | Clean-up crews must be equipped with the proper protective equipment as outlined in the PPE table.[1] |
Disposal Plan
Dispose of this compound and its containers as hazardous waste.[1] All disposal practices must be in accordance with local, regional, national, and international regulations.[1][2] Do not dispose of the substance into drains or the environment.[2][5]
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are crucial in the case of accidental exposure.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2][7] If breathing has stopped, provide artificial respiration.[7] Immediately call a poison center or doctor.[1][2][7] |
| Skin Contact | Immediately take off all contaminated clothing.[1][2] Gently wash the affected area with plenty of soap and water.[2][6] Immediately call a poison center or doctor.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth.[2][5][6] Do NOT induce vomiting.[7] Immediately call a poison center or doctor.[1][2][5][6][7] |
Emergency Response Workflow
The following diagram illustrates the procedural steps to be taken in the event of an accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
